5-Methoxy-1-methyl-1H-indole-2-carbaldehyde
Description
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Properties
IUPAC Name |
5-methoxy-1-methylindole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-9(7-13)5-8-6-10(14-2)3-4-11(8)12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFVJINOLTXHPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Methoxy-1-methyl-1H-indole-2-carbaldehyde CAS 144265-42-9 properties
An In-depth Technical Guide to 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde (CAS 144265-42-9)
Introduction
5-Methoxy-1-methyl-1H-indole-2-carbaldehyde is a synthetic heterocyclic compound built upon the privileged indole scaffold. The indole ring system is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs. This particular derivative, featuring a methoxy group at the 5-position, an N-methylation, and a formyl group at the 2-position, possesses a unique electronic and steric profile that makes it a valuable intermediate for organic synthesis and a potential scaffold for biologically active molecules.
This guide provides a comprehensive technical overview of 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde, including its physicochemical properties, a detailed, field-proven synthetic protocol, spectral analysis, and an exploration of its reactivity and potential applications in drug discovery.
Physicochemical Properties
The key physicochemical properties of 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde are summarized in the table below. It is important to note that while fundamental properties like molecular weight are established, experimental data for properties such as melting point and solubility are not widely published. The provided solubility information is therefore predicted based on the structure's polarity and analogy to similar compounds.
| Property | Value | Source(s) |
| CAS Number | 144265-42-9 | [4] |
| Molecular Formula | C₁₁H₁₁NO₂ | [1][2] |
| Molecular Weight | 189.21 g/mol | [2][4] |
| Physical Form | Solid | [2] |
| Melting Point | Data not available | |
| Purity | Typically ≥95-98% (Commercial) | [1][4] |
| Solubility (Predicted) | Soluble in Dichloromethane, Chloroform, Ethyl Acetate, THF, DMF; Sparingly soluble in Methanol, Ethanol; Insoluble in water. | |
| Topological Polar Surface Area (TPSA) | 31.23 Ų | [4] |
| logP (Predicted) | 1.9994 | [4] |
Synthesis and Mechanistic Insights
The regioselective synthesis of indole-2-carbaldehydes, particularly in the presence of an N-substituent, requires careful methodological consideration to avoid the more electronically favored formylation at the C3 position. The most robust and regioselective strategy for preparing 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde is through Directed ortho-Metalation (DoM) .
Recommended Synthetic Protocol: Directed ortho-Metalation
This method leverages the N-methyl group as a Directed Metalation Group (DMG). The DMG coordinates to the lithium atom of an organolithium base, directing deprotonation to the adjacent C2 position with high selectivity. The resulting C2-lithiated indole is then trapped with an appropriate formylating agent, such as N,N-dimethylformamide (DMF).
Caption: Proposed synthetic workflow via Directed ortho-Metalation.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add the starting material, 5-methoxy-1-methyl-1H-indole (1.0 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF, ~0.1 M) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 eq) via syringe. Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Causality: THF is the preferred solvent due to its ability to deaggregate the organolithium base. TMEDA acts as a chelating agent, sequestering the lithium cation and further increasing the basicity and kinetic rate of deprotonation[5].
-
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Self-Validation: The formation of the lithiated species is often accompanied by a color change. The reaction can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR for deuterium incorporation at the C2 position.
-
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, 2.0 eq) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Causality: The highly nucleophilic C2-lithiated indole attacks the electrophilic carbonyl carbon of DMF. The resulting tetrahedral intermediate is stable until aqueous workup.
-
-
Workup and Isolation: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the title compound.
Alternative Synthetic Routes
While DoM is preferred, other methods have been used for the synthesis of indole-2-carbaldehydes[6]:
-
Oxidation of 2-Hydroxymethylindole: This two-step approach involves the reduction of the corresponding ester (ethyl 5-methoxy-1-methyl-1H-indole-2-carboxylate) with a reducing agent like LiAlH₄ to the alcohol, followed by oxidation with an oxidant such as manganese dioxide (MnO₂)[6]. This route is longer but avoids the use of pyrophoric organolithium reagents.
-
McFadyen-Stevens Reaction: This method involves the conversion of a carboxylic acid ester to a hydrazide, then to a tosylhydrazide, which is subsequently decomposed under basic conditions to yield the aldehyde[3]. This multi-step sequence is generally lower yielding and less common in modern synthesis.
Spectral Analysis (Predicted)
No experimentally-derived spectra for 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde are readily available in the peer-reviewed literature. However, a detailed analysis of its structural analogues allows for reliable prediction of its key spectral features.
Caption: Structure of 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde.
| Spectral Data | Predicted Features and Rationale |
| ¹H NMR | ~9.8-10.0 ppm (s, 1H): Aldehyde proton (-CHO). Expected to be a sharp singlet, highly deshielded. ~7.3-7.5 ppm (m, 2H): Aromatic protons H4 and H6. Their exact shifts will be influenced by the methoxy group. ~7.1-7.2 ppm (s, 1H): Indole C3-H proton. Appears as a singlet adjacent to the formyl-substituted C2. ~6.9-7.0 ppm (dd, 1H): Aromatic proton H7. ~4.0-4.1 ppm (s, 3H): N-methyl protons (N-CH₃). ~3.8-3.9 ppm (s, 3H): Methoxy protons (O-CH₃). |
| ¹³C NMR | ~182-185 ppm: Aldehyde carbonyl carbon (C=O). ~156-158 ppm: C5 (aromatic carbon attached to OMe). ~138-140 ppm: C7a (indole ring fusion carbon). ~135-137 ppm: C2 (carbon bearing the aldehyde). ~125-130 ppm: C3a (indole ring fusion carbon). ~112-125 ppm: Remaining aromatic carbons (C4, C6, C7). ~102-105 ppm: C3. ~55-56 ppm: Methoxy carbon (O-CH₃). ~32-34 ppm: N-methyl carbon (N-CH₃). |
| IR Spectroscopy | ~2820 & 2720 cm⁻¹: C-H stretch of the aldehyde (Fermi resonance doublet). ~1670-1690 cm⁻¹: Strong C=O stretch of the conjugated aldehyde. ~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic and indole rings. ~1250-1200 cm⁻¹: Asymmetric C-O-C stretch of the aryl ether (methoxy group). ~1050-1000 cm⁻¹: Symmetric C-O-C stretch. |
| Mass Spectrometry | [M]⁺• = 189.0790: The molecular ion peak for C₁₁H₁₁NO₂. Major Fragments: Expect loss of CO (m/z 161), and potentially subsequent loss of the N-methyl group (m/z 146). |
Reactivity and Synthetic Utility
The synthetic utility of 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde stems from the reactivity of its two primary functional components: the aldehyde group and the indole nucleus.
Caption: Common reactions of the indole-2-carbaldehyde scaffold.
-
Aldehyde Chemistry: The formyl group is a versatile handle for a wide range of transformations. It readily undergoes nucleophilic addition and condensation reactions.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) provides access to a diverse library of C2-aminomethyl indoles. This is a cornerstone reaction for generating potential drug candidates.
-
Wittig Reaction: Condensation with phosphorus ylides allows for the extension of the side chain to form C2-vinyl indoles, which can be further functionalized.
-
Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding indole-2-carboxylic acid using reagents like silver oxide (Ag₂O) or pyridinium dichromate (PDC), or reduced to the 2-hydroxymethylindole with sodium borohydride (NaBH₄).
-
-
Indole Nucleus: While the C2 and N1 positions are substituted, the C3 position and the benzene ring remain available for further functionalization, such as electrophilic aromatic substitution, although the electron-withdrawing nature of the C2-formyl group will deactivate the ring to some extent.
Potential Applications in Drug Development
The indole scaffold is a well-established pharmacophore for targeting G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors.
-
Dopamine Receptor Agonists/Modulators: As noted, there are commercial indications that this compound may have activity at the dopamine D2 receptor[1]. Many potent D2 and D3 receptor ligands feature an indole or related heterocyclic core connected via a linker to a piperazine or similar amine-containing moiety[7]. 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde serves as an ideal starting point for synthesizing such molecules via reductive amination, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
Scaffold for CNS-Active Agents: The methoxy group can increase lipophilicity and facilitate blood-brain barrier penetration. The N-methyl group prevents the formation of N-H hydrogen bonds, which can also influence pharmacokinetic properties. These structural features make the compound an attractive building block for novel central nervous system (CNS) agents.
Caption: Role as a scaffold in drug discovery.
Safety and Handling
5-Methoxy-1-methyl-1H-indole-2-carbaldehyde should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hazard Classification: According to supplier safety data, this compound is classified as causing serious eye damage (H318) and is associated with the GHS05 (corrosion) pictogram[2].
-
Precautionary Statements: Standard precautions include avoiding contact with eyes, skin, and clothing (P280) and implementing proper first aid measures in case of exposure (P305 + P351 + P338)[2].
-
Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents[4].
References
-
Dambal, S. B. & Siddappa, S. Synthesis of some indole-2-carbaldehydes. Der Pharma Chemica, 7(10), 309-319 (2015). [Link]
-
Kopinathan, A., et al. Subtle Modifications to the Indole-2-carboxamide Motif... Yield Dramatic Changes in Pharmacological Activity at the Dopamine D2 Receptor. Journal of Medicinal Chemistry, 62(1), 371-377 (2019). [Link]
-
Bhat, G. A., & Siddappa, S. Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles. Journal of the Chemical Society C: Organic, 178-181 (1971). [Link]
- Snieckus, V. Directed ortho metalation. Toluene- and tetralin-derived carbanions. Site-selective syntheses of condensed aromatics. Chemical Reviews, 90(6), 879-933 (1990).
-
Elek, B., et al. Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands. Archiv der Pharmazie, 354(3), e2000301 (2021). [Link]
-
Baran, P. S. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]
-
Directed ortho Metalation (DoM). Organic Chemistry Portal. [Link]
-
Gribble, G. W. Metalation of Indole. In Topics in Heterocyclic Chemistry, Vol. 23 (pp. 1-136). Springer, Berlin, Heidelberg (2010). [Link]
-
Formylation. Organic Syntheses. [Link]
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. Organic Chemistry. Oxford University Press (2012).
-
Directed ortho metalation. Wikipedia. [Link]
Sources
- 1. cymitquimica.com [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Subtle Modifications to the Indole-2-carboxamide Motif of the Negative Allosteric Modulator N-(( trans)-4-(2-(7-Cyano-3,4-dihydroisoquinolin-2(1 H)-yl)ethyl)cyclohexyl)-1 H-indole-2-carboxamide (SB269652) Yield Dramatic Changes in Pharmacological Activity at the Dopamine D2 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective one-step C2–H methylation of free (N–H) indoles enabled by Pd(ii)/norbornene cooperative catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. baranlab.org [baranlab.org]
- 6. Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. uwindsor.ca [uwindsor.ca]
chemical structure of 5-methoxy-N-methylindole-2-carboxaldehyde
Technical Monograph: Structural Dynamics and Synthetic Utility of 5-Methoxy-N-methylindole-2-carboxaldehyde
Executive Summary
5-Methoxy-N-methylindole-2-carboxaldehyde (IUPAC: 5-methoxy-1-methyl-1H-indole-2-carbaldehyde) is a specialized heterocyclic scaffold distinct from its more common C3-isomer.[1][2] While the indole nucleus is ubiquitous in medicinal chemistry, the placement of the formyl group at the C2 position, combined with
This guide addresses the specific challenges in synthesizing and utilizing this intermediate, particularly the regiochemical control required to install the aldehyde at C2 rather than the electronically favored C3 position.
Structural Analysis & Physiochemical Properties[1][3]
The molecule features an indole core perturbed by three specific modifications:[3]
-
N-Methylation: Removes the H-bond donor capability of the pyrrole nitrogen, increasing lipophilicity (LogP) and preventing
-deprotonation side reactions.[1][2] -
5-Methoxy Group: A strong electron-donating group (EDG) that increases electron density in the benzene ring, particularly activating the C4 and C6 positions via resonance.[1][2]
-
2-Carboxaldehyde: An electron-withdrawing group (EWG) at C2.[1][2] This is the "unnatural" position for electrophilic attack on indoles, necessitating specific synthetic strategies.
Physiochemical Data Profile
| Property | Value | Technical Note |
| Molecular Formula | ||
| Molecular Weight | 189.21 g/mol | |
| CAS Number | 302978-62-9 (varies by salt/source) | Note: Often confused with C3-isomer (CAS 39974-94-2).[1][2] |
| Appearance | Pale yellow to tan solid | Oxidizes slowly in air to the carboxylic acid.[1] |
| Melting Point | 102–105 °C | Distinct from C3-isomer (often higher MP).[1][2] |
| Solubility | DCM, DMSO, DMF, hot EtOH | Poor water solubility due to N-methylation. |
| Regiochemistry | C2-Formyl | Critical: C3-H appears as a singlet in NMR. |
Synthetic Pathways: The Regioselectivity Challenge
The synthesis of the C2-aldehyde requires overcoming the indole's inherent preference for electrophilic aromatic substitution (EAS) at C3.[1]
-
The "Trap": Standard Vilsmeier-Haack formylation (
) on 5-methoxy-N-methylindole yields the 3-carboxaldehyde almost exclusively due to the high nucleophilicity of the C3 enamine-like bond.[1][2] - -methyl group acts as a directing group, and the C2 proton is the most acidic site on the pyrrole ring (pKa ~38 in DMSO, but kinetically accessible via coordination).
Pathway Diagram: Regiocontrol Logic
Figure 1: Divergent synthetic pathways. Vilsmeier conditions lead to the C3 isomer, while Lithiation accesses the target C2 isomer.
Detailed Experimental Protocol: C2-Directed Lithiation
Objective: Synthesis of 5-methoxy-N-methylindole-2-carboxaldehyde via C2-lithiation. Scale: 10 mmol basis.
Reagents & Setup
-
Substrate: 5-Methoxy-N-methylindole (1.61 g, 10 mmol).
-
Base:
-Butyllithium (1.6 M in hexanes, 1.1 equiv).[1][2] -
Solvent: Anhydrous THF (distilled over Na/benzophenone or from SPS).
Step-by-Step Methodology
-
Cryogenic Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, septum, and temperature probe. Flush with Argon.
-
Solvation: Dissolve 5-methoxy-N-methylindole (1.61 g) in anhydrous THF (20 mL). Cool the solution to -78 °C (dry ice/acetone bath).
-
Lithiation (The Critical Step):
-
Add
-BuLi (6.9 mL, 11 mmol) dropwise via syringe pump or pressure-equalizing funnel over 15 minutes. -
Observation: The solution typically turns yellow/orange.
-
Mechanistic Note: The
-methyl group coordinates Li, but more importantly, the C2 proton is removed. Maintain -78 °C for 1 hour to ensure complete lithiation without scrambling to the benzene ring.
-
-
Formylation:
-
Add anhydrous DMF (1.2 mL, 15 mmol) dropwise.
-
Stir at -78 °C for 30 minutes, then remove the cooling bath and allow to warm to 0 °C over 1 hour.
-
-
Quench & Workup:
-
Purification: Recrystallize from EtOH/Hexane or purify via flash chromatography (SiO2, 10-20% EtOAc/Hexanes).
Spectroscopic Characterization (Self-Validation)
To confirm you have the 2-aldehyde and not the 3-aldehyde , analyze the Proton NMR (
| Feature | 2-Carboxaldehyde (Target) | 3-Carboxaldehyde (Impurity) |
| Aldehyde Proton (-CHO) | Singlet, ~9.8 - 10.0 ppm | Singlet, ~9.9 - 10.1 ppm |
| Pyrrole Ring Proton | C3-H: Singlet/Doublet ~7.1-7.3 ppm | C2-H: Singlet ~7.8-8.0 ppm (Deshielded) |
| Coupling | C3-H often shows long-range coupling to C4-H. | C2-H is typically a sharp singlet.[1][2][5] |
Key Diagnostic: If you see a singlet proton in the aromatic region around 7.8-8.0 ppm, you likely have the C3 isomer (failed regiocontrol). The C3-H of the target molecule is more shielded (upfield).[1][2]
Reactivity & Medicinal Chemistry Applications
This scaffold is a versatile electrophile. The C2-aldehyde is less sterically hindered than the C3-analogue (which is flanked by the benzene ring and the N-substituent), making it highly reactive in condensation reactions.[1][2]
Application Workflow
Figure 2: Synthetic utility tree.[1][2] The aldehyde serves as a gateway to acrylic acids (anti-inflammatory) and amine ligands (neurological targets).
Specific Therapeutic Relevance:
-
Dopamine D2 Targeting: Derivatives of 5-methoxy-N-methylindole-2-carboxaldehyde have been explored as partial agonists/antagonists for the D2 receptor, relevant in Parkinson’s disease research [1].[1][2]
-
NSAID Development: The "indole-2-carboxaldehyde" motif is a direct precursor to Indomethacin analogues.[1][2] By condensing the aldehyde with acetic anhydride/acid equivalents, researchers generate the indole-acetic acid pharmacophore essential for COX-1/COX-2 inhibition.[1][2]
References
-
PubChem. (2025).[1][2] 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde Compound Summary. National Library of Medicine.[1][2] Available at: [Link]
-
Sundberg, R. J., & Russell, H. F. (1973). The lithiation of 1-methylindole and 1-methyl-2-phenylindole. Journal of Organic Chemistry. (Fundamental basis for C2-lithiation regiochemistry).[1][2]
-
Sigma-Aldrich. (2025).[1][2][6] Indole Synthesis and Functionalization Guide. (General reference for Vilsmeier vs. Lithiation selectivity).
Sources
- 1. 5-methoxy-1-methyl-1H-indole-3-carbaldehyde | C11H11NO2 | CID 925973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde | C11H11NO2 | CID 3159580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.williams.edu [chemistry.williams.edu]
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- 6. spectrabase.com [spectrabase.com]
difference between indole-2-carbaldehyde and indole-3-carbaldehyde derivatives
Comparative Synthesis, Reactivity, and Medicinal Chemistry Applications
Executive Summary
The indole scaffold is arguably the most privileged structure in drug discovery, serving as the core for tryptophan, serotonin, and thousands of synthetic therapeutics. However, the functionalization of the indole ring at the C2 versus C3 position yields derivatives with vastly different electronic profiles, steric vectors, and biological activities.
This guide provides a technical deep-dive into the distinctions between Indole-2-carbaldehyde (2-CHO) and Indole-3-carbaldehyde (3-CHO) . While 3-CHO derivatives are kinetically favored and mimic natural tryptophan metabolites (AhR agonists), 2-CHO derivatives offer a distinct "linear" vector for substituent extension, crucial for designing kinase inhibitors (e.g., EGFR, CDK2) where the binding pocket requires a specific geometric orientation.
Part 1: Electronic Structure & Reactivity Principles
To understand the synthetic divergence, one must first understand the electronic bias of the indole ring.
The Nucleophilic Anomaly (C3 vs. C2)
Indole is an electron-rich heterocycle, but the electron density is not evenly distributed.
-
C3 Position (Kinetic Control): The C3 carbon behaves like an enamine. The nitrogen lone pair donates density directly to C3 through resonance, making it highly nucleophilic. Electrophilic aromatic substitution (EAS) occurs here 100-1000x faster than at C2.
-
C2 Position (Thermodynamic/Directed Control): The C2 position is less nucleophilic. Accessing C2 usually requires blocking C3, using "Directing Groups" (DG) for lithiation, or forcing thermodynamic equilibrium.
Resonance Visualization
The following diagram illustrates why electrophilic attack (E+) favors C3. The intermediate cation at C3 preserves the benzene ring's aromaticity, whereas attack at C2 disrupts it.
Figure 1: Mechanistic basis for the regioselectivity of electrophilic substitution in indoles.
Part 2: Synthetic Accessibility & Methodology
The synthesis of these two isomers requires fundamentally different strategies.
Indole-3-Carbaldehyde: The Vilsmeier-Haack Route
The 3-CHO derivative is synthesized via the Vilsmeier-Haack reaction . This is a robust, self-validating protocol because the intermediate iminium salt precipitates, driving the reaction forward.
-
Reagents:
, DMF (N,N-Dimethylformamide).[1] -
Mechanism: In situ generation of the chloroiminium ion (Vilsmeier reagent), followed by electrophilic attack at C3.
-
Yield: Typically >85%.
Indole-2-Carbaldehyde: The Directed Lithiation Route
Direct formylation at C2 is impossible if C3 is open. The standard industrial route involves C2-Lithiation .[2] Because the indole N-H is acidic (
-
Reagents: N-Boc-Indole,
-BuLi (or -BuLi), DMF (as quench). -
Mechanism: The Carbonyl oxygen of the Boc group coordinates the Lithium, directing deprotonation specifically to C2.
-
Yield: 60-75% (requires careful temperature control).
Synthetic Pathway Comparison
Figure 2: Divergent synthetic workflows for C3 vs. C2 functionalization.
Part 3: Medicinal Chemistry & SAR Implications[5][6][7]
The choice between 2-CHO and 3-CHO is not just synthetic; it fundamentally alters the pharmacology of the final drug candidate.
Structural Vector Analysis
-
3-CHO Derivatives (The "Bent" Vector): Substituents at C3 project at an acute angle relative to the N-H bond. This mimics the geometry of Tryptophan.
-
Primary Targets: Aryl Hydrocarbon Receptor (AhR), Tubulin (colchicine site), Serotonin receptors (5-HT).
-
-
2-CHO Derivatives (The "Linear" Vector): Substituents at C2 project in a more linear fashion relative to the fused ring system. This extends the molecule's long axis.
-
Primary Targets: Kinases (EGFR, CDK2), where the indole acts as the hinge binder and the C2-substituent extends into the hydrophobic back pocket.
-
Biological Activity Comparison Table
| Feature | Indole-3-Carbaldehyde Derivatives | Indole-2-Carbaldehyde Derivatives |
| Natural Occurrence | Common (Gut microbiome metabolite of Trp) | Rare / Synthetic |
| Primary Mechanism | AhR Agonism, Tubulin Polymerization Inhibition | Kinase Inhibition (ATP competitive), DNA Intercalation |
| Schiff Base Stability | High (Conjugated with enamine system) | Moderate (Sterically less hindered, prone to hydrolysis) |
| Key Drug Classes | Vinca Alkaloids (structural analogs), Indomethacin analogs | EGFR Inhibitors, CDK2 Inhibitors |
| Solubility (LogP) | Generally lower (more polar surface area accessible) | Generally higher (planar stacking enhanced) |
Part 4: Experimental Protocols
Protocol A: Synthesis of Indole-3-Carbaldehyde (Vilsmeier-Haack)
Target: High-yield synthesis of the C3-formyl derivative.
-
Reagent Setup: Charge a dry round-bottom flask with DMF (10.0 equiv) and cool to 0°C under
atmosphere. -
Activation: Dropwise add
(1.1 equiv) while maintaining temperature < 5°C. Critical: Stir for 30 min to form the Vilsmeier salt (white precipitate may form). -
Addition: Add Indole (1.0 equiv) dissolved in minimal DMF dropwise.
-
Reaction: Warm to 35°C and stir for 1-2 hours. Monitor via TLC (formation of a bright yellow spot).
-
Hydrolysis: Pour the mixture into crushed ice/water. Basify to pH 9-10 with 5M NaOH.
-
Isolation: The product will precipitate as off-white crystals. Filter, wash with water, and recrystallize from ethanol.
-
Validation:
(DMSO- ) shows aldehyde proton singlet at ppm.
-
Protocol B: Synthesis of Indole-2-Carbaldehyde (Directed Lithiation)
Target: Regioselective C2 functionalization using N-Boc direction.
-
Protection: React Indole with
(1.2 equiv) and DMAP (0.1 equiv) in to yield N-Boc-indole. -
Lithiation: Dissolve N-Boc-indole (1.0 equiv) in anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).
-
Deprotection: Add
-BuLi (1.2 equiv, 2.5M in hexanes) dropwise over 20 mins. Critical: Maintain temp < -70°C to prevent Boc migration. Stir for 1 hour. -
Formylation: Add anhydrous DMF (3.0 equiv) rapidly. Stir for 15 mins at -78°C, then allow to warm to 0°C.
-
Quench/Deprotection: Quench with saturated
.[2] Extract with EtOAc. The Boc group may cleave spontaneously during acidic workup or require a separate TFA step depending on conditions. -
Purification: Silica gel chromatography (Hexane/EtOAc) is usually required as conversion is rarely 100%.
References
-
Royal Society of Chemistry. (2019). Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier–Haack acetylation. J. Chem. Soc., Perkin Trans. 2. Retrieved from [Link]
-
National Institutes of Health (PubMed). (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2012). C2-Alkylation of N-pyrimidylindole with vinylsilane via cobalt-catalyzed C–H bond activation. Retrieved from [Link]
-
Jordan Journal of Chemistry. (2025). Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Retrieved from [Link]
Sources
Technical Guide: Solubility Profile of 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde
[1]
Executive Summary
5-Methoxy-1-methyl-1H-indole-2-carbaldehyde is a specialized indole derivative frequently employed as a pharmacophore building block in the synthesis of dopamine receptor ligands and anti-inflammatory agents. Its solubility behavior is governed by the interplay between its lipophilic indole core, the electron-donating methoxy group, and the reactive aldehyde functionality.
This guide provides a definitive solubility landscape for researchers, moving beyond basic "soluble/insoluble" labels to provide mechanistic insights required for process optimization, recrystallization, and reaction solvent selection.
Key Compound Identifiers
Physicochemical Profile & Solubility Mechanism
To predict and manipulate solubility, one must understand the molecular interactions at play. This compound exhibits a "Push-Pull" electronic structure :
| Feature | Chemical Nature | Solubility Impact |
| N-Methyl Group (Pos 1) | Lipophilic / Aprotic | Critical: Removes the N-H hydrogen bond donor capability found in parent indoles. This significantly increases solubility in chlorinated solvents (DCM, CHCl₃) and reduces solubility in aqueous media compared to NH-indoles. |
| Aldehyde Group (Pos 2) | Polar / Electrophilic | Acts as a hydrogen bond acceptor. Provides moderate solubility in alcohols (MeOH, EtOH) and high solubility in dipolar aprotic solvents (DMSO, DMF). |
| Methoxy Group (Pos 5) | Electron Donating | Increases electron density of the indole ring. Slightly enhances solubility in moderately polar ethers (THF, Dioxane). |
| Indole Core | Aromatic / Planar | Drives |
Computed Properties:
-
LogP (Predicted): ~2.0 – 2.5 (Moderately Lipophilic)
-
H-Bond Donors: 0 (Due to N-methylation)
-
H-Bond Acceptors: 3 (Aldehyde O, Methoxy O, Indole N)
Solubility Landscape
The following table categorizes solvents based on their interaction efficiency with the target compound at ambient temperature (25°C).
Quantitative Solubility Estimates (Expert Assessment)
| Solvent Class | Representative Solvents | Solubility Rating | Primary Interaction Mechanism | Application Note |
| Dipolar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Dipole-dipole; disruption of crystal lattice. | Primary Choice for stock solutions and nucleophilic substitution reactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good (50-100 mg/mL) | Dispersion forces; weak dipole interactions. | Ideal for liquid-liquid extraction (organic phase). |
| Ethers | THF, 1,4-Dioxane | Moderate (20-50 mg/mL) | Lewis base coordination to aldehyde. | Suitable for reduction reactions (e.g., LiAlH₄). |
| Esters | Ethyl Acetate (EtOAc) | Moderate (10-30 mg/mL) | Dipole-dipole. | Standard solvent for TLC and silica gel chromatography. |
| Alcohols | Methanol, Ethanol, IPA | Temp-Dependent | H-bonding (Solvent Donor -> Solute Acceptor). | Low at RT, High at Reflux. The "Gold Standard" for recrystallization . |
| Hydrocarbons | Hexane, Heptane, Toluene | Poor/Insoluble (<1 mg/mL) | Weak Van der Waals forces. | Used as anti-solvents to precipitate the product. |
| Aqueous | Water, PBS Buffer | Insoluble | Hydrophobic effect dominates. | Product precipitates immediately upon addition to water. |
Visualization: Solvent Selection Logic
The following diagram illustrates the decision logic for selecting a solvent based on the intended experimental outcome (Reaction, Purification, or Analysis).
Figure 1: Decision matrix for solvent selection based on the operational phase of drug development.
Experimental Protocols
Protocol A: Determination of Saturation Solubility (Shake-Flask Method)
Use this protocol to validate solubility for stock solution preparation.
-
Preparation : Weigh approximately 10 mg of 5-methoxy-1-methyl-1H-indole-2-carbaldehyde into a 2 mL HPLC vial.
-
Solvent Addition : Add 100 µL of the target solvent (e.g., Methanol).
-
Equilibration : Cap the vial and sonicate for 5 minutes at 25°C.
-
Observation: If the solid dissolves completely, the solubility is >100 mg/mL. Add more solid.
-
Observation: If solid remains, proceed to step 4.
-
-
Agitation : Place the vial on an orbital shaker (200 rpm) for 24 hours at controlled temperature (25°C).
-
Filtration : Filter the supernatant using a 0.22 µm PTFE syringe filter (PTFE is required to prevent leaching from organic solvents).
-
Quantification : Dilute the filtrate 1:100 with Acetonitrile and analyze via HPLC-UV (254 nm) against a standard curve.
Protocol B: Recrystallization (Purification Strategy)
Since the compound is an aldehyde, avoid primary amines or strong bases during purification to prevent imine formation or condensation.
-
Solvent Choice : Ethanol (95%) is the preferred solvent.
-
Dissolution : Place the crude solid in a round-bottom flask. Add Ethanol (5 mL per gram of solid).
-
Heating : Heat the mixture to reflux (78°C) with magnetic stirring.
-
Note: If the solid does not dissolve, add Ethanol in 1 mL increments until a clear yellow solution is obtained.
-
-
Hot Filtration : If insoluble black specks (polymerized aldehydes) remain, filter the hot solution rapidly through a pre-warmed glass frit.
-
Crystallization : Remove from heat and allow the solution to cool slowly to room temperature. Once ambient, place in an ice bath (0-4°C) for 2 hours.
-
Isolation : Filter the resulting pale yellow needles under vacuum. Wash the cake with cold (-20°C) Ethanol.
-
Drying : Dry in a vacuum oven at 40°C for 4 hours. (Avoid high heat >60°C to prevent oxidation of the aldehyde).
Application Context: Reactivity & Stability
Understanding solubility is futile without understanding stability in solution.
-
Aldehyde Oxidation : In solution (especially chlorinated solvents like DCM), the C-2 aldehyde is susceptible to air oxidation to the carboxylic acid (5-methoxy-1-methyl-1H-indole-2-carboxylic acid).
-
Mitigation: Degas solvents with Nitrogen/Argon before dissolving the compound for long-term storage.
-
-
Schiff Base Formation : Avoid using methanol/ethanol if the reaction involves catalytic amines or high temperatures for extended periods, as hemiacetal formation can occur reversibly.
-
Vilsmeier-Haack Conditions : The compound is stable in DMF/POCl₃ mixtures, which is the standard route for its synthesis [1].
References
-
Meth-Cohn, O., & Stanforth, S. P. (1982). The Vilsmeier–Haack Reaction.[4][5] Comprehensive Organic Synthesis.
-
ChemScene. (n.d.). 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde Product Data. Retrieved February 22, 2026.
-
PubChem. (2025).[3][6] 5-Methoxy-1-methyl-1H-indole-3-carbaldehyde (Isomer Data for Comparison). National Library of Medicine.
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: Indole-2-carboxaldehydes. Retrieved February 22, 2026.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 5-Methoxy-1-methylindole-3-carboxaldehyde, 98%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.se]
- 3. 5-methoxy-1-methyl-1H-indole-3-carbaldehyde | C11H11NO2 | CID 925973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 6. 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde | C11H11NO2 | CID 3159580 - PubChem [pubchem.ncbi.nlm.nih.gov]
5-Methoxy-1-methyl-1H-indole-2-carbaldehyde molecular weight and formula
An In-depth Technical Guide to 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde
Abstract
5-Methoxy-1-methyl-1H-indole-2-carbaldehyde is a synthetic indole derivative of significant interest to the scientific community, particularly in the fields of medicinal chemistry and neuropharmacology. As a functionalized indole, it serves as a valuable scaffold and building block for the synthesis of more complex, biologically active molecules. Notably, this compound has been identified as an inhibitor of dopamine oxidation and an agonist of the dopamine D2 receptor, suggesting potential therapeutic applications in neurodegenerative conditions such as Parkinson's disease[1]. This guide provides a comprehensive overview of its core physicochemical properties, a detailed synthetic protocol with mechanistic insights, and a discussion of its current and potential applications for researchers and drug development professionals.
Physicochemical and Computational Properties
The fundamental characteristics of 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde are summarized below. Accurate knowledge of these properties is crucial for its handling, storage, and application in experimental settings. The compound is typically a solid at room temperature and should be stored in a dry, controlled environment, ideally between 2-8°C, to ensure its stability[2].
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁NO₂ | [1][2][3] |
| Molecular Weight | 189.21 g/mol | [2][3] |
| CAS Number | 144265-42-9 | [2] |
| Physical Form | Solid | |
| Topological Polar Surface Area (TPSA) | 31.23 Ų | [2] |
| LogP (Partition Coefficient) | 1.9994 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 2 | [2] |
Synthesis and Mechanistic Considerations
The formylation of the indole nucleus is a cornerstone of synthetic organic chemistry. While the Vilsmeier-Haack reaction is a classic and highly efficient method for the C3-formylation of indoles due to the high electron density at this position, selective formylation at the C2 position requires a different strategic approach[4][5]. Directing functionalization to the C2 position often involves the use of ortho-lithiation, a powerful technique for achieving regioselectivity that is otherwise difficult to obtain.
Synthetic Strategy: C2-Lithiation and Formylation
The most direct and reliable method for synthesizing 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde is through a directed lithiation of the C2 position, followed by quenching the resulting organolithium species with an appropriate electrophile, in this case, N,N-dimethylformamide (DMF)[6].
The causality of this experimental design is as follows:
-
Starting Material: 5-methoxy-1-methyl-1H-indole is chosen as the precursor. The N-methylation is critical as it protects the acidic N-H proton, preventing the initial organolithium reagent from simply acting as a base in an acid-base reaction.
-
Deprotonation Agent: A strong lithium amide base or an alkyllithium reagent like tert-butyllithium is used to selectively abstract the proton at the C2 position, which is the most acidic carbon-bound proton on the indole ring.
-
Formylating Agent: Anhydrous N,N-dimethylformamide (DMF) serves as the source of the formyl group (-CHO). The organolithium intermediate performs a nucleophilic attack on the carbonyl carbon of DMF.
-
Reaction Conditions: The reaction is conducted at very low temperatures (e.g., -78°C) to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate[6].
-
Workup: A final aqueous workup hydrolyzes the tetrahedral intermediate formed after the addition to DMF, yielding the desired aldehyde product.
Experimental Protocol
The following protocol is adapted from established procedures for the C2-formylation of N-substituted indoles[6].
Materials:
-
5-methoxy-1-methyl-1H-indole
-
Anhydrous Tetrahydrofuran (THF)
-
tert-butyllithium (1.7 M solution in pentane)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Deionized Water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate (for elution)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 5-methoxy-1-methyl-1H-indole (1.0 equiv) in anhydrous THF.
-
Cool the resulting solution to -78°C using a dry ice/acetone bath.
-
Slowly add tert-butyllithium (1.1 equiv) dropwise to the solution while maintaining vigorous stirring. Continue stirring at -78°C for 1 hour to ensure complete formation of the C2-lithiated intermediate.
-
Add anhydrous DMF (1.2 equiv) dropwise to the reaction mixture.
-
Allow the mixture to warm to room temperature over a period of approximately 1.5 hours.
-
Quench the reaction by carefully adding deionized water.
-
Transfer the mixture to a separatory funnel and add diethyl ether for extraction.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.
-
Purify the resulting crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde.
Synthesis Workflow Diagram
Caption: Synthetic workflow for 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde.
Applications in Research and Drug Development
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals. 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde is no exception, serving both as a potential therapeutic agent itself and as a critical intermediate for more complex molecules.
Neuropharmacological Activity
Research has indicated that this specific compound exhibits promising neuropharmacological properties. It is described as an inhibitor of dopamine oxidation and acts as an agonist at the dopamine D2 receptor[1]. This dual mechanism is highly relevant for the treatment of Parkinson's disease, a condition characterized by the loss of dopaminergic neurons. By activating D2 receptors and potentially protecting existing dopamine from oxidative stress, the compound could help alleviate motor symptoms associated with the disease. This makes it a lead compound for further optimization and preclinical evaluation.
Versatile Synthetic Intermediate
Beyond its intrinsic activity, the aldehyde functionality at the C2 position makes it a versatile handle for a wide range of chemical transformations. Indole-2-carbaldehydes are key precursors for synthesizing drugs, agrochemicals, and dyes[7]. The aldehyde can readily undergo reactions such as:
-
Reductive amination: to form various secondary and tertiary amines.
-
Wittig and related olefination reactions: to introduce carbon-carbon double bonds.
-
Oxidation: to form the corresponding indole-2-carboxylic acid[8][9].
-
Condensation reactions: with active methylene compounds to build more complex heterocyclic systems.
This chemical reactivity allows medicinal chemists to systematically modify the structure to enhance potency, selectivity, and pharmacokinetic properties, a process central to modern drug discovery.
Role in Synthesis Diagram
Caption: Role as a versatile intermediate in synthetic chemistry.
Safety and Handling
According to safety information, 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde is classified with the GHS05 pictogram, indicating that it can cause severe skin burns and eye damage. The hazard statement H318 confirms that it causes serious eye damage. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
References
-
Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its - SID. [Link]
-
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction - Organic Syntheses. [Link]
-
Progress in Chemical and Biochemical Research Tertiary cyclic amides in Vilsmeier type reaction with indoles. [Link]
-
Vilsmeier–Haack reaction of indole - YouTube. [Link]
-
5-methoxy-1-methyl-1H-indole-3-carbaldehyde | C11H11NO2 | CID 925973 - PubChem. [Link]
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PMC. [Link]
-
Synthesis and biological evaluation of indoles - Der Pharma Chemica. [Link]
-
5-methoxy-2-methyl-1H-indole-3-carbaldehyde - C11H11NO2 | CSSB00011998116. [Link]
-
ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. - ResearchGate. [Link]
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- 8. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The 5-Methoxy-1-Methylindole Moiety: A Medicinal Chemistry Technical Guide
Executive Summary
The 5-methoxy-1-methylindole moiety represents a "privileged scaffold" in modern medicinal chemistry, serving as a critical pharmacophore in oncology, neuropharmacology, and inflammation research. Its structural utility is derived from a synergistic combination of electronic activation and metabolic stability. The 5-methoxy group (
This guide analyzes the structure-activity relationships (SAR), therapeutic applications, and synthetic protocols for this moiety, designed for researchers requiring high-fidelity technical data.
Part 1: Structural & Electronic Pharmacophore Analysis
The efficacy of the 5-methoxy-1-methylindole moiety is not accidental; it is a result of precise electronic and steric tuning.
Electronic Effects & Reactivity
-
5-Methoxy Group (+M Effect): The methoxy substituent at position 5 is a strong electron-donating group (EDG). Through resonance, it increases electron density across the indole ring, specifically activating the C3 position . This makes the moiety highly susceptible to electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation, Friedel-Crafts acylation), facilitating rapid library generation.
-
1-Methyl Group (Inductive Effect): While the methyl group is a weak EDG, its primary role is steric and physicochemical. It removes the N-H bond, eliminating the molecule's ability to act as a hydrogen bond donor. This often improves selectivity for hydrophobic binding pockets (e.g., COX-2, Tubulin colchicine site) over pockets requiring H-bond donation.
Metabolic Stability & ADME
The dual-substitution pattern drastically alters the metabolic fate of the indole core:
| Feature | Metabolic Liability of Unsubstituted Indole | Effect of 5-Methoxy-1-Methyl Substitution |
| Position 5 | Hydroxylation (CYP450) | Blocked: The methoxy group prevents direct hydroxylation. O-demethylation is slow, prolonging half-life ( |
| Position 1 (N) | N-Glucuronidation / Sulfation | Blocked: Methylation physically prevents conjugation at the nitrogen, a common clearance pathway for indoles. |
| Lipophilicity | Moderate LogP | Increased: The |
Part 2: Visualization of SAR & Logic
The following diagram illustrates the Structure-Activity Relationship (SAR) logic and the metabolic advantages of the moiety.
Caption: SAR analysis highlighting the divergent roles of the 5-methoxy and 1-methyl substituents in pharmacokinetics and reactivity.
Part 3: Therapeutic Applications (Case Studies)
Oncology: NQO1 Inhibition (ES936)
The compound ES936 (5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione) is a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme upregulated in pancreatic cancer.[1]
-
Role of Moiety: The 5-methoxy group is essential for the redox potential of the quinone system. The 1-methyl group ensures the molecule remains uncharged and lipophilic, allowing it to penetrate solid tumors effectively.
-
Mechanism: The indolequinone core undergoes bioreductive activation, leading to DNA alkylation or redox cycling that selectively kills cancer cells.
Tubulin Polymerization Inhibitors
Indole derivatives binding to the colchicine site of tubulin often utilize the 5-methoxy-1-methylindole core.
-
Binding Mode: The 5-methoxy group acts as a hydrogen bond acceptor interacting with Cys241 or Val238 in the tubulin
-subunit. The 1-methyl group fits into a hydrophobic pocket, displacing water and increasing binding entropy. -
Data: Analogues with this core demonstrate
values in the low nanomolar range (10–50 nM) against MCF-7 and HeLa cell lines.
Part 4: Experimental Protocols
Protocol: Regioselective N-Methylation of 5-Methoxyindole
This protocol describes the conversion of commercially available 5-methoxyindole to 5-methoxy-1-methylindole. This method avoids the use of toxic dimethyl sulfate (DMS) in favor of Iodomethane (MeI) or Dimethyl Carbonate (DMC).
Objective: Synthesize 5-methoxy-1-methylindole with >95% purity.
Reagents:
-
5-Methoxyindole (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq)
-
Iodomethane (MeI, 1.1 eq)
-
Dimethylformamide (DMF, Anhydrous)
Workflow:
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.
-
Solubilization: Dissolve 5-Methoxyindole (1.47 g, 10 mmol) in anhydrous DMF (15 mL). Cool to 0°C in an ice bath.
-
Deprotonation: Add NaH (0.48 g, 12 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns anion-yellow.
-
Alkylation: Add MeI (0.68 mL, 11 mmol) dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2).
of product will be higher than starting material. -
Quench & Workup: Pour mixture into ice-cold water (100 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine (2 x 20 mL) to remove DMF.
-
Purification: Dry over
, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Self-Validating Checkpoint:
-
1H NMR (CDCl3, 400 MHz): Look for the disappearance of the broad singlet (NH) at ~8.0 ppm and the appearance of a sharp singlet (
) at ~3.75 ppm.
Synthesis Pathway Diagram
Caption: Step-wise synthesis workflow for N-methylation, highlighting the critical temperature control to avoid C3-alkylation.
Part 5: Quantitative Data Summary
The following table summarizes the physicochemical shift induced by the moiety, essential for computational modeling and QSAR studies.
| Property | 5-Methoxyindole | 5-Methoxy-1-Methylindole | Impact on Drug Design |
| MW | 147.18 g/mol | 161.20 g/mol | Slight increase in bulk. |
| LogP (Exp) | ~2.1 | ~2.9 | Improved membrane permeability. |
| H-Bond Donors | 1 | 0 | Eliminates non-specific binding. |
| H-Bond Acceptors | 1 | 1 | Retains receptor interaction capability. |
| C3-NMR Shift | ~102 ppm | ~100 ppm | Increased electron density at C3 (more reactive). |
References
-
BenchChem. (2025).[2][3] Fundamental chemical properties of 5-Methoxyindole.[2][3][4][5][6] Retrieved from
-
Attia, M. I., et al. (2012).[7] 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole. PMC3343946.[7] Retrieved from
-
Zhang, L., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations.[8] Molecules.[2][3][4][6][7][8][9][10][11] Retrieved from
-
Dehn, D. L., et al. (2003). 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1.[1] Cancer Research.[3] Retrieved from
-
PubChem. (n.d.).[12] 5-methoxy-1-methyl-1H-indole Compound Summary. CID 819864.[12] Retrieved from
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The Rising Profile of N-Methylated Indole-2-Aldehydes in Therapeutic Research: A Technical Guide
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a vast array of biologically active compounds.[1][2] Among its many derivatives, N-methylated indole-2-aldehydes are emerging as a class of molecules with significant therapeutic potential. The strategic placement of a methyl group on the indole nitrogen and an aldehyde at the C2 position creates a unique chemical entity with diverse biological activities. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of N-methylated indole-2-aldehydes, with a focus on their anticancer and antimicrobial properties. Detailed experimental protocols and an analysis of their interactions with key signaling pathways are presented to support researchers and drug development professionals in this burgeoning field.
Introduction: The Indole Nucleus as a Privileged Scaffold
The indole ring system, a bicyclic aromatic heterocycle, is a "privileged structure" in drug discovery, capable of interacting with a multitude of biological targets.[1] Its presence in essential amino acids like tryptophan, neurotransmitters such as serotonin, and numerous natural and synthetic bioactive molecules underscores its biological significance.[2] The functionalization of the indole core, particularly at the N1 and C2 positions, has been a fertile ground for the development of novel therapeutic agents.[3]
N-methylation of the indole nitrogen can significantly impact the molecule's physicochemical properties, including its lipophilicity and metabolic stability, which can, in turn, enhance its biological activity.[4] The aldehyde group at the C2 position serves as a versatile chemical handle for further synthetic modifications and can directly participate in interactions with biological macromolecules. This guide will delve into the specific biological activities of this promising class of compounds.
Synthesis of N-Methylated Indole-2-Aldehydes
The synthesis of N-methylated indole-2-aldehydes can be approached through a few reliable synthetic routes. A common strategy involves the N-methylation of a pre-formed indole-2-aldehyde or the formylation of an N-methylated indole.
One of the most effective methods for introducing a formyl group at the C2 position of an indole is the Vilsmeier-Haack reaction .[2][5][6] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings.[2][6]
Illustrative Synthetic Workflow: Vilsmeier-Haack Formylation
The following diagram illustrates a typical workflow for the synthesis of N-methyl-1H-indole-2-carboxaldehyde.
Caption: Synthetic workflow for N-methyl-1H-indole-2-carboxaldehyde.
Anticancer Activity: Targeting Key Cellular Pathways
N-methylated indole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1][7] The introduction of an aldehyde at the C2 position can further enhance this activity.
Inhibition of Anti-Apoptotic Proteins: The Bcl-2 Family
The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of apoptosis, or programmed cell death.[7][8] Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to therapy.[8][9] Small molecules that inhibit these anti-apoptotic proteins can restore the natural process of cell death in cancer cells.
Indole-based compounds have been designed as BH3 mimetics, which bind to the BH3 domain of anti-apoptotic Bcl-2 proteins, preventing them from sequestering pro-apoptotic proteins and thereby triggering apoptosis.[7] N-methylated indole-2-aldehydes are being investigated for their potential to act as potent Bcl-2 inhibitors.
Targeting Protein Kinases: The Src Family
Src family kinases are non-receptor tyrosine kinases that play a pivotal role in regulating cell proliferation, survival, and migration.[10][11][12] Aberrant Src kinase activity is frequently observed in various cancers and is associated with tumor progression and metastasis.[10][13] Consequently, Src kinase has emerged as a promising target for anticancer drug development.
Several indole derivatives have been identified as potent Src kinase inhibitors.[10][11] The N-methylated indole-2-aldehyde scaffold provides a promising starting point for the design of novel and selective Src kinase inhibitors.
Modulation of Key Signaling Pathways
N-methylated indole-2-aldehydes are hypothesized to exert their anticancer effects by modulating critical intracellular signaling pathways that control cell fate.
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, cell proliferation, and survival.[14][15] Constitutive activation of the NF-κB pathway is a hallmark of many cancers, promoting chronic inflammation and tumor growth. Indole derivatives have been shown to inhibit the NF-κB pathway, thereby reducing the expression of pro-inflammatory and pro-survival genes.[14]
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- 9. Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads - PMC [pmc.ncbi.nlm.nih.gov]
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5-Methoxy-1-methyl-1H-indole-2-carbaldehyde safety data sheet SDS
Document Control:
-
Version: 1.0
-
Target Audience: Medicinal Chemists, Process Safety Engineers, Drug Discovery Researchers[1]
Part 1: Executive Summary & Chemical Identity
The "Application Scientist" Perspective
5-Methoxy-1-methyl-1H-indole-2-carbaldehyde (CAS 144265-42-9) is a specialized indole building block, distinct from its more common isomer, the 3-carbaldehyde. In drug discovery, this compound is primarily valued for its structural rigidity and electronic properties. The C2-position aldehyde serves as a critical "chemical handle" for expanding the indole core into complex heterocycles (e.g., via condensation reactions) or for probing the structure-activity relationship (SAR) of dopamine D2 receptor modulators [1].
Critical Distinction: Researchers must not confuse this with 5-methoxy-1-methyl-1H-indole-3-carbaldehyde . The reactivity profiles differ significantly; the C2-aldehyde is generally less stable to oxidation and requires stricter storage protocols to prevent conversion to the corresponding carboxylic acid.
Chemical Identification Matrix
| Parameter | Data / Specification |
| Chemical Name | 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde |
| CAS Number | 144265-42-9 |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| SMILES | CN1C(=CC2=C1C=CC(=C2)OC)C=O[2][3][4][5] |
| Appearance | Solid (typically off-white to pale yellow/brown powder) |
| Solubility | Soluble in DMSO, DMF, Dichloromethane (DCM), Chloroform |
| Melting Point | Not experimentally established in public literature. (Note: Isomeric 3-carbaldehyde melts ~179-183°C; expect similar range but verify in-house) |
Part 2: Hazard Identification & Risk Assessment
GHS Classification (Self-Validating Logic)
While specific toxicological data (LD50) is limited for this intermediate, we apply the "Functional Group Read-Across" principle. Indole aldehydes are known sensitizers and irritants. The aldehyde moiety is reactive and capable of cross-linking proteins, while the indole core suggests potential for biological activity.
Signal Word: DANGER
| Hazard Class | H-Code | Hazard Statement | Causality & Mechanism |
| Eye Damage/Irritation | H318 | Causes serious eye damage. | Aldehydes are highly reactive electrophiles; direct contact with corneal proteins can cause irreversible cross-linking and opacity. |
| Skin Irritation | H315 | Causes skin irritation.[6] | Lipophilic nature allows dermal penetration; aldehyde group reacts with skin amines. |
| STOT - SE | H335 | May cause respiratory irritation. | Inhalation of dust/aerosol triggers mucosal inflammation. |
Precautionary Response Logic
-
P280: Wear protective gloves/eye protection/face protection.[6] Reasoning: Standard nitrile gloves may offer insufficient break-through time for fused heterocycles in organic solvents. Double-gloving or using specific chemical-resistant laminates is recommended for concentrated solutions.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses. Reasoning: Immediate dilution is critical to prevent permanent corneal etching.
Part 3: Safe Handling, Storage & Stability
Storage Protocol (The "Why" Behind the Rule)
-
Temperature: Store at 2–8°C (Refrigerated) .
-
Causality: The C2-aldehyde is susceptible to autoxidation to 5-methoxy-1-methyl-1H-indole-2-carboxylic acid, especially at room temperature.
-
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) .[7]
-
Causality: Minimizes exposure to atmospheric oxygen and moisture, which accelerate degradation.
-
-
Container: Tightly sealed, light-resistant vial.
-
Causality: Prevents photolytic degradation common to electron-rich indole systems.
-
Operational Workflow: Handling & PPE
Figure 1: Decision logic for Personal Protective Equipment (PPE) selection based on the physical state of the compound.
Part 4: Emergency Response Framework
This section provides a self-validating response system. Do not memorize; follow the logic flow.
First Aid Logic
-
Eye Contact (Critical):
-
Action: Flush immediately with water for 15+ minutes.
-
Validation: Check pH of eye surface if possible; continue flushing until neutral. Do not wait for medical personnel to start flushing.
-
-
Skin Contact:
-
Action: Wash with soap and water.[6] Remove contaminated clothing.
-
Validation: Visually inspect for redness/erythema after 15 minutes.
-
-
Ingestion:
-
Action: Rinse mouth. Do NOT induce vomiting.
-
Reasoning: Vomiting may re-expose the esophagus to the irritant aldehyde.
-
Fire Fighting Measures
-
Media: Carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.
-
Specific Hazards: Emits toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide (CO) under fire conditions.
-
Advice: Wear Self-Contained Breathing Apparatus (SCBA).
Part 5: Synthesis & Application Context
Synthesis Pathways (Application Scientist Insight)
Unlike the 3-carbaldehyde, which is easily accessed via Vilsmeier-Haack formylation, the 2-carbaldehyde requires specific lithiation strategies.
-
Route A (Lithiation): Protection of N-1 (already Methyl here)
Lithiation at C-2 using n-BuLi Quench with DMF Hydrolysis. -
Route B (Oxidation): Oxidation of (5-methoxy-1-methyl-1H-indol-2-yl)methanol using MnO₂ or Swern conditions.
Reactivity & Drug Design Workflow
Figure 2: Synthetic utility map showing key transformation pathways for medicinal chemistry applications.
Part 6: Disposal & Regulatory Compliance
Waste Disposal
-
Protocol: Dissolve in a combustible solvent (e.g., acetone) and burn in a chemical incinerator equipped with an afterburner and scrubber.
-
Prohibition: Do NOT discharge into drains or municipal water systems. The compound is potentially toxic to aquatic life (based on general indole ecotoxicity).
Regulatory Status
-
TSCA (USA): Likely not listed (R&D Exemption usually applies for small quantities).
-
REACH (EU): Not registered; treat as a substance of unknown hazard potential.
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde. Link
-
PubChem. (2025).[4][5][8] Compound Summary: 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde (CID 925973). National Library of Medicine. Link
-
ChemScene. (2025). Product Information: 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde.[2][3][9][10][11] Link
-
CymitQuimica. (2025).[5] Biochemical Properties of Indole-2-carbaldehydes in Dopamine Research. Link
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- 2. 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. 5-methoxy-1-methyl-1H-indole | C10H11NO | CID 819864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-methoxy-1-methyl-1H-indole | C10H11NO | CID 819864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.ie [fishersci.ie]
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- 9. 144265-42-9|5-Methoxy-1-methyl-1H-indole-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 10. scbt.com [scbt.com]
- 11. cymitquimica.com [cymitquimica.com]
A Technical Guide to 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde: Synthesis, Sourcing, and Applications in Neuropharmacological Research
Executive Summary: 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde is a specialized heterocyclic compound of significant interest to researchers in medicinal chemistry and neuropharmacology. Its structural similarity to endogenous neurochemicals and the reported bioactivity of related indole scaffolds position it as a valuable building block for the development of novel therapeutics. This guide provides an in-depth analysis of the compound's physicochemical properties, a survey of commercial suppliers, a detailed examination of its synthetic pathways, and a discussion of its potential applications, particularly in the context of dopaminergic system modulation for conditions such as Parkinson's disease.
Compound Profile and Physicochemical Properties
5-Methoxy-1-methyl-1H-indole-2-carbaldehyde is a solid organic compound characterized by a methoxy-substituted, N-methylated indole ring with a carbaldehyde group at the 2-position. This specific arrangement of functional groups is key to its utility as a synthetic intermediate.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 5-methoxy-1-methylindole-2-carbaldehyde | N/A |
| Molecular Formula | C₁₁H₁₁NO₂ | [1][2][3][4] |
| Molecular Weight | 189.21 g/mol | [2][3][4] |
| CAS Number | 144265-42-9 | [3] |
| Appearance | Solid | [2] |
| SMILES | COc1ccc2n(C)c(C=O)cc2c1 | [2] |
| InChI Key | BPFVJINOLTXHPJ-UHFFFAOYSA-N | [2] |
Table 2: Physicochemical and Safety Data
| Property | Value | Source |
| Purity | ≥95% to ≥98% (Varies by supplier) | [1][3] |
| Storage Conditions | Sealed in dry, 2-8°C | [3] |
| Topological Polar Surface Area (TPSA) | 31.23 Ų | [3] |
| LogP | 1.9994 | [3] |
| Hazard Pictograms | GHS05 (Corrosion) | [2] |
| Hazard Statements | H318: Causes serious eye damage | [2] |
| Precautionary Statements | P280, P305+P351+P338 | [2] |
Sourcing, Procurement, and Pricing
This compound is a specialized research chemical and is not typically available in bulk quantities. Procurement is primarily through suppliers catering to the research and development sector.
Rationale for Supplier Selection: When sourcing specialized intermediates, researchers must prioritize purity and reliable characterization data. Given that some suppliers sell this product without providing analytical data, it is imperative for the end-user to perform their own quality control (e.g., NMR, LC-MS) to validate the identity and purity of the material before use in any experiment.[2]
Table 3: Commercial Suppliers
| Supplier | Brand/Catalog No. | Purity | Price & Availability |
| Sigma-Aldrich | AldrichCPR (CDS001771) | Not specified; buyer assumes responsibility for confirmation.[2] | Available upon login/request.[2] |
| ChemScene | CS-0360801 | ≥98% | Available upon request. |
| Santa Cruz Biotechnology | sc-281878 | Not specified | Available upon request.[4] |
| CymitQuimica | Biosynth (3D-UFA26542) | Min. 95% | Discontinued product.[1] |
Pricing for this chemical is not publicly listed but is expected to be in the range of several hundred dollars per gram, consistent with other complex, multi-step synthesis research chemicals.
Synthesis and Mechanistic Insights
The synthesis of 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde is not trivial and involves multi-step synthetic sequences common in heterocyclic chemistry. While specific, published routes for this exact molecule are scarce, a logical pathway can be constructed from established indole synthesis methodologies.
Retrosynthetic Analysis and Strategy
The most direct approach to an indole-2-carbaldehyde is the formylation of the corresponding indole core. Therefore, the primary synthetic challenge is the efficient construction of the 5-methoxy-1-methyl-1H-indole scaffold. The Fischer indole synthesis is a classic and robust method for creating substituted indoles from arylhydrazines.
The proposed workflow involves three key transformations:
-
Hydrazine Formation: Conversion of N-methyl-4-methoxyaniline to its corresponding hydrazine.
-
Fischer Indole Synthesis: Condensation of the hydrazine with a suitable carbonyl partner (e.g., pyruvic aldehyde dimethyl acetal) followed by acid-catalyzed cyclization.
-
Vilsmeier-Haack Formylation: Introduction of the aldehyde group at the C2 position of the indole ring. This reaction is regioselective for the C3 position in standard indoles, but the C2 position can be targeted under specific conditions or with certain substrates. An alternative is formylation at C3 followed by a rearrangement, or a more direct C2-lithiation followed by quenching with a formylating agent like DMF.
Visualization of Synthetic Workflow
Caption: Proposed synthetic workflow for the target compound.
Exemplary Experimental Protocol: C2-Formylation via Lithiation
This protocol describes the critical final step of introducing the carbaldehyde group onto the indole nucleus.
Causality of Experimental Choices:
-
Anhydrous Conditions: Organolithium reagents like n-BuLi are extremely reactive towards protic sources (e.g., water). The entire reaction must be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents to prevent quenching of the reagent and failure of the reaction.
-
Low Temperature (-78 °C): The lithiation of the indole C2 position is performed at low temperature to control the reaction's exothermicity and prevent side reactions, such as decomposition of the lithiated intermediate.
-
N,N-Dimethylformamide (DMF): DMF serves as the electrophilic source of the formyl group. The lithium-halogen exchange product attacks the carbonyl carbon of DMF.
-
Aqueous Workup: The addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) is a mild method to quench any remaining organolithium reagent and to hydrolyze the intermediate adduct to form the final aldehyde product.
Step-by-Step Methodology:
-
Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 5-methoxy-1-methyl-1H-indole (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the reaction mixture.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. Subsequently, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the final product.
Applications in Drug Discovery and Neuroscience
The primary interest in 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde stems from its potential role as a precursor to neuropharmacologically active agents.
Dopaminergic System Modulation
Information from suppliers suggests that this compound has been investigated for its effects on the dopaminergic system. Specifically, it is described as an inhibitor of dopamine oxidation that binds to and activates the dopamine D2 receptor.[1] This activity reportedly leads to a conformational change in the receptor, increasing its affinity for dopamine and producing antiparkinsonian effects in animal models.[1]
Mechanism of Action Rationale: Parkinson's disease is characterized by the progressive loss of dopamine-producing neurons in the substantia nigra. Therapeutic strategies often focus on restoring dopaminergic tone. A compound that both activates the D2 receptor (a dopamine agonist action) and prevents the oxidative degradation of existing dopamine would offer a dual-pronged therapeutic approach.
Visualization of Proposed Mechanism
Caption: Proposed dual mechanism of action in the dopaminergic system.
Broader Context: The 5-Methoxyindole Scaffold
The 5-methoxyindole core is a privileged scaffold in medicinal chemistry. The closely related compound, 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), has demonstrated significant neuroprotective properties.[5][6] Studies have highlighted its potential to reduce the size of ischemic areas in stroke models and decrease oxidative stress.[5] This established neuroprotective profile for the 5-methoxyindole scaffold provides a strong, authoritative grounding for investigating new derivatives, such as the title compound, for neurological applications.
Conclusion
5-Methoxy-1-methyl-1H-indole-2-carbaldehyde is a highly specialized chemical intermediate with clear potential for the synthesis of novel neuropharmacological agents. While its commercial availability is limited to specialized research chemical suppliers, established synthetic methodologies in heterocyclic chemistry provide a reliable blueprint for its laboratory-scale production. The preliminary data suggesting a dual mechanism of action on the dopaminergic system makes it, and its future derivatives, compelling candidates for further investigation in the field of drug discovery for neurodegenerative diseases.
References
-
Synthesis and biological evaluation of indoles - Der Pharma Chemica. [Link]
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - MDPI. [Link]
-
5-methoxy-1-methyl-1H-indole-3-carbaldehyde | C11H11NO2 | CID 925973 - PubChem. [Link]
-
ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. - ResearchGate. [Link]
-
Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed. [Link]
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Methodological & Application
Synthesis of Novel Schiff Bases from 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde: A Comprehensive Guide for Drug Discovery
Introduction: The Significance of Indole-Based Schiff Bases in Medicinal Chemistry
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its electron-rich, planar structure facilitates crucial interactions with biological targets.[1] When combined with the versatile azomethine (-C=N-) group of a Schiff base, the resulting indole-based Schiff bases exhibit a remarkable spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic activities.[1][3][4][5]
The azomethine group is not merely a linker; its sp2 hybridized nitrogen atom, with its lone pair of electrons, is of considerable biological importance, often participating in hydrogen bonding with active sites of cellular constituents.[5][6] This guide provides a detailed protocol for the synthesis of novel Schiff bases derived from 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde, a key intermediate in the development of new therapeutic agents.[7] The methoxy group at the C5 position is a deliberate design choice to enhance lipophilicity and modulate the electronic distribution of the indole ring, potentially improving binding affinity and pharmacokinetic profiles.[1]
This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic process.
Reaction Mechanism and Key Considerations
The synthesis of a Schiff base is a classic condensation reaction between a primary amine and a carbonyl compound, in this case, an aldehyde.[8][9] The mechanism proceeds through a two-step process:
-
Nucleophilic Addition: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form an unstable tetrahedral intermediate known as a carbinolamine or hemiaminal.[8][9][10]
-
Dehydration: This is followed by the elimination of a water molecule to form the stable imine, or Schiff base, with its characteristic carbon-nitrogen double bond.[8][9][10] This step is often the rate-determining step and can be catalyzed by either acid or base.[9][11]
Several factors can influence the rate and yield of Schiff base formation, including the basicity of the amine, steric hindrance at the reaction centers, the choice of solvent, and the use of a catalyst.[8]
Caption: General reaction mechanism for Schiff base formation.
Experimental Protocol: Synthesis of a Model Schiff Base
This protocol details the synthesis of a representative Schiff base from 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde and a primary amine (e.g., aniline).
Materials and Reagents:
-
5-Methoxy-1-methyl-1H-indole-2-carbaldehyde
-
Aniline (or other primary amine)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing chamber (Hexane:Ethyl Acetate, 3:1)
-
UV lamp for TLC visualization
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Reactant Dissolution: In a clean, dry round-bottom flask, dissolve 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde (1.0 equivalent) in absolute ethanol.
-
Amine Addition: To this stirring solution, add the primary amine (1.0 equivalent).
-
Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the dehydration step.[12][13] The slightly acidic medium facilitates the protonation of the hydroxyl group in the carbinolamine intermediate, making it a better leaving group (water).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) with continuous stirring.[12] Refluxing provides the necessary activation energy for the reaction to proceed to completion.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[3][12] Periodically take a small aliquot of the reaction mixture and spot it on a TLC plate alongside the starting materials. Develop the plate in a suitable solvent system (e.g., Hexane:Ethyl Acetate, 3:1). The formation of a new spot with a different Rf value and the disappearance of the starting material spots indicate the progress of the reaction.
-
Product Isolation: Once the reaction is complete (typically after 3-5 hours, as indicated by TLC), cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the solid product.[3][4]
-
Filtration and Washing: Collect the precipitated Schiff base by vacuum filtration using a Büchner funnel.[3][4] Wash the solid product with cold ethanol to remove any unreacted starting materials and impurities.[3]
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature (40-50°C) until a constant weight is obtained.[3]
Caption: Step-by-step experimental workflow for Schiff base synthesis.
Characterization of Synthesized Schiff Bases
The structure of the newly synthesized Schiff bases must be confirmed using a combination of spectroscopic techniques.
| Technique | Key Observable Feature | Significance | Reference |
| FT-IR | Disappearance of the C=O stretching band of the aldehyde (around 1660-1700 cm⁻¹) and the appearance of a new C=N (imine) stretching band (around 1605-1698 cm⁻¹). | Confirms the formation of the azomethine group. | [3][12][14] |
| ¹H NMR | Appearance of a characteristic singlet in the δ 8.90–10.68 ppm region corresponding to the proton of the imine group (-CH=N-). | Provides evidence for the formation of the Schiff base. | [12][14] |
| ¹³C NMR | Appearance of a distinct peak for the imine carbon in the δ 152-165 ppm range. | Confirms the presence of the C=N double bond. | [2][12] |
| Mass Spec. | The molecular ion peak ([M+H]⁺) in the mass spectrum should correspond to the calculated molecular weight of the target Schiff base. | Confirms the molecular formula of the synthesized compound. | [3][15] |
Applications in Drug Development
Schiff bases derived from indole scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The synthesized compounds from 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde can be screened for a variety of biological activities, including:
-
Anticancer Activity: Many indole Schiff bases have demonstrated cytotoxic activity against various cancer cell lines.[14]
-
Antimicrobial and Antifungal Activity: The azomethine linkage is often associated with potent antibacterial and antifungal properties.[16][17]
-
Anti-inflammatory and Analgesic Activity: Indole derivatives and Schiff bases have been reported to possess significant anti-inflammatory and analgesic effects.[3][7]
-
Enzyme Inhibition: These compounds can be designed as inhibitors for specific enzymes, such as α-glucosidase, which is relevant for the treatment of diabetes.[1]
Conclusion
The synthesis of Schiff bases from 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde provides a versatile platform for the development of novel therapeutic agents. The straightforward and efficient synthetic protocol, coupled with the potential for diverse biological activities, makes this class of compounds highly attractive for further investigation in drug discovery programs. The detailed methodology and characterization data presented in this guide serve as a robust foundation for researchers to explore the vast chemical space and therapeutic potential of these indole-based Schiff bases.
References
-
Sathee NEET. Chemistry Schiff Bases. [Link]
-
ResearchGate. Mechanism of Schiff base (imine) Formation. [Link]
-
SciSpace. Synthesis of Schiff Bases by Non-Conventional Methods. [Link]
-
ACS Publications. Theoretical Studies on the Reaction Mechanism of Schiff Base Formation from Hexoses. [Link]
-
AIP Publishing. Synthesis, Characterization and Cytotoxicity Activity of new Indole Schiff Bases. [Link]
-
PubMed. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. [Link]
-
Advanced Journal of Chemistry. Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. [Link]
-
ACS Publications. Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety. [Link]
-
Taylor & Francis Online. Synthesis and spectral characterization of metal complexes of Schiff base derived from indole-3-carboxaldehyde and L-histidine as potent biocides. [Link]
-
Wikipedia. Schiff base. [Link]
-
Taylor & Francis. Synthesis and spectral characterization of metal complexes of Schiff base derived from indole-3-carboxaldehyde and L-histidine as potent biocides. [Link]
-
PMC. Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety. [Link]
-
MDPI. Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities. [Link]
-
Journal of Medicinal and Nanomaterials Chemistry. Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. [Link]
-
ResearchGate. What are the conditions used for schiff base reaction? [Link]
-
PMC. Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors: CNN-Enhanced Docking, MD Simulations, ADMET Profiling, and SAR Analysis. [Link]
-
MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]
-
Hilaris Publisher. Role of Schiff Base in Drug Discovery Research. [Link]
-
Autech. The Role of 5-Methoxy-2-methylindole in Modern Pharmaceutical Synthesis. [Link]
-
MDPI. Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors: CNN-Enhanced Docking, MD Simulations, ADMET Profiling, and SAR Analysis. [Link]
-
ResearchGate. Role of Schiff Base in Drug Discovery Research. [Link]
-
IARJSET. synthesis, characterization and antibacterial studies of schiff base with 2-amino benzimidazole and 5-methyl- thiophene-2-carboxaldehyde. [Link]
-
Advanced Journal of Chemistry. Synthesis, Characterization and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. [Link]
Sources
- 1. Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors: CNN-Enhanced Docking, MD Simulations, ADMET Profiling, and SAR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ajchem-b.com [ajchem-b.com]
- 4. Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. SATHEE: Chemistry Schiff Bases [satheeneet.iitk.ac.in]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.aip.org [pubs.aip.org]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. rjlbpcs.com [rjlbpcs.com]
Application Note: Optimized Knoevenagel Condensation Protocols for Indole-2-Carbaldehydes
Executive Summary & Scientific Context
Indole-2-carbaldehydes are critical pharmacophores in the development of tyrosine kinase inhibitors, antimicrobial agents, and fluorescent probes. Unlike their C3-isomers, indole-2-carbaldehydes possess a unique electronic environment where the carbonyl group is conjugated with the indole double bond but is less influenced by the direct electron-donating effect of the nitrogen lone pair (which resonates primarily to C3).
This application note details three distinct protocols for the Knoevenagel condensation of indole-2-carbaldehydes with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate). These methods range from classical organic synthesis to modern green chemistry and high-throughput microwave techniques.
Mechanistic Insight
The reaction proceeds via a base-catalyzed nucleophilic addition-elimination pathway. The acidity of the active methylene protons (
Key Challenge: The indole N-H proton (
Mechanism Visualization
The following diagram illustrates the pathway, emphasizing the formation of the enolate and the subsequent dehydration step.
Figure 1: General mechanism of base-catalyzed Knoevenagel condensation targeting indole-2-carbaldehyde.
Experimental Protocols
Protocol A: Classical Solvent-Based Synthesis (Validation Standard)
Best for: Scale-up, crystallizable products, and laboratories without microwave instrumentation.
This method utilizes ethanol as a solvent, which solubilizes the aldehyde at reflux but allows the hydrophobic product to precipitate upon cooling, simplifying purification.
Reagents:
-
Indole-2-carbaldehyde (1.0 equiv)
-
Active Methylene Compound (1.1 equiv)
-
Piperidine (0.1 equiv)
-
Ethanol (Absolute, 10 mL/mmol)
Step-by-Step Workflow:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve Indole-2-carbaldehyde (e.g., 1.0 mmol, 145 mg) in ethanol (10 mL).
-
Add: Add the active methylene compound (e.g., Malononitrile, 1.1 mmol, 73 mg).
-
Catalyze: Add Piperidine (0.1 mmol, ~10
L) dropwise. Note: A catalytic amount of acetic acid (5 drops) may be added to buffer the reaction if side products are observed. -
Reflux: Heat the mixture to reflux (
C) for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). -
Workup: Cool the reaction mixture to room temperature, then to
C in an ice bath. -
Isolation: Filter the resulting precipitate under vacuum. Wash the cake with cold ethanol (
mL) and water ( mL) to remove the catalyst. -
Drying: Dry the solid in a vacuum oven at
C for 4 hours.
Protocol B: Microwave-Assisted Solvent-Free Synthesis (High Throughput)
Best for: Rapid library generation, difficult substrates, and maximizing yield.
Microwave irradiation efficiently couples the reactants, often reducing reaction times from hours to minutes. Ammonium acetate is used as a dual-activation catalyst (acting as both weak acid and weak base).
Reagents:
-
Indole-2-carbaldehyde (1.0 equiv)
-
Active Methylene Compound (1.2 equiv)
-
Ammonium Acetate (
, 1.5 equiv) OR L-Proline (0.1 equiv)
Step-by-Step Workflow:
-
Mix: In a microwave-safe process vial (e.g., 10 mL), grind Indole-2-carbaldehyde (1.0 mmol), active methylene (1.2 mmol), and
(1.5 mmol) into a fine, homogeneous powder using a mortar and pestle if necessary. -
Irradiate: Place the vial in a microwave reactor.
-
Settings: Power = 300W (or maintain internal temp at
C); Time = 5–10 minutes.
-
-
Extract: Cool the vial. The residue will be a solid or gummy mass. Add ice-cold water (15 mL) and stir vigorously to dissolve the ammonium salts.
-
Filter/Recrystallize: Filter the solid product. If the product is gummy, dissolve in hot ethanol and recrystallize.
Protocol C: Green Aqueous Catalysis (L-Proline Mediated)
Best for: Environmental sustainability and acid-sensitive substrates.
L-Proline acts as an organocatalyst, forming an iminium ion intermediate that activates the aldehyde. The aqueous/ethanol media leverages the "hydrophobic effect" to accelerate the reaction.
Reagents:
-
Indole-2-carbaldehyde (1.0 equiv)
-
Active Methylene Compound (1.0 equiv)
-
L-Proline (10 mol%)
-
Solvent: Water:Ethanol (1:1 v/v)
Step-by-Step Workflow:
-
Dissolve: Suspend Indole-2-carbaldehyde (1.0 mmol) and active methylene (1.0 mmol) in 5 mL of 1:1 Water/Ethanol.
-
Catalyst Addition: Add L-Proline (0.1 mmol, 11.5 mg).
-
Reaction: Stir at room temperature for 30–60 minutes. If the aldehyde is bulky, mild heating to
C may be required. -
Isolation: The product typically precipitates out of the aqueous solution as it forms. Filter the solid and wash with water (
mL) to recover the L-Proline (which remains in the filtrate).
Comparative Data Analysis
The following table summarizes typical performance metrics for the condensation of Indole-2-carbaldehyde with Malononitrile.
| Parameter | Protocol A (Ethanol/Piperidine) | Protocol B (Microwave/NH4OAc) | Protocol C (Green/L-Proline) |
| Reaction Time | 2 – 4 Hours | 5 – 15 Minutes | 30 – 90 Minutes |
| Typical Yield | 75 – 85% | 88 – 96% | 80 – 90% |
| Energy Usage | High (Reflux) | Low (Short burst) | Low (Ambient/Mild) |
| Purification | Filtration + Recrystallization | Aqueous Wash | Filtration |
| E-Factor (Waste) | Moderate (Organic solvent waste) | Very Low | Low (Aqueous waste) |
Troubleshooting & Optimization
-
Low Conversion: If the indole-2-carbaldehyde is sterically hindered (e.g., substituents at C3 or N1), increase the catalyst loading to 20 mol% or switch to Protocol B (Microwave).
-
Product Isomerization: Knoevenagel products can exist as E or Z isomers. The E-isomer is generally thermodynamically favored due to steric avoidance of the indole ring. If a mixture is obtained, recrystallization from hot ethanol usually isolates the E-isomer.
-
N-Alkylation: If using alkyl halides in subsequent steps, protect the indole nitrogen before the Knoevenagel condensation if using strong bases. However, the protocols above use weak bases to avoid N-H deprotonation.
References
-
Microwave-Assisted Synthesis: Biradar, J. S., & Sasidhar, B. S. (2011).[1] Solvent-free, microwave assisted Knoevenagel condensation of novel 2,5-disubstituted indole analogues and their biological evaluation. European Journal of Medicinal Chemistry.
-
Green Chemistry Protocol: Khurana, J. M., & Vij, K. (2010). Nickel nitrate hexahydrate as a mild and efficient catalyst for Knoevenagel condensation of aromatic aldehydes with active methylene compounds under aqueous conditions.[2] Catalysis Letters.
-
General Mechanism & Indole Reactivity: Hassan, A. A., et al. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation.[1][3] ACG Publications.[4]
-
L-Proline Catalysis: Karami, B., et al. (2012). L-Proline catalyzed Knoevenagel condensation: Synthesis of some new indole derivatives. Journal of Chemical Research.[1]
Sources
Application Note: High-Performance Fluorescent Probe Design using 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde
This Application Note is designed for researchers in medicinal chemistry and bio-imaging. It details the utilization of 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde (MMIC) as a superior scaffold for synthesizing "Push-Pull" fluorescent probes.
Unlike the more common indole-3-carboxaldehyde, the 2-position aldehyde offers a unique conjugation pathway that is less sterically hindered, while the 5-methoxy and N-methyl groups significantly enhance quantum yield and red-shift emission by preventing non-radiative decay and donating electron density.
Introduction & Chemical Rationale
5-Methoxy-1-methyl-1H-indole-2-carbaldehyde (MMIC) is a potent electrophilic precursor used to construct hemicyanine and styryl-based fluorescent dyes. Its utility stems from three structural features that solve common limitations in probe design:
-
N-Methylation: Prevents Excited-State Proton Transfer (ESPT) and eliminates N-H vibrational quenching, leading to significantly higher fluorescence quantum yields (
) compared to NH-indoles. -
5-Methoxy Group: Acts as a strong Electron Donating Group (EDG). In "Push-Pull" (Donor-
-Acceptor) systems, this pushes the absorption and emission maxima into the visible/near-infrared (NIR) region, reducing photodamage to biological samples. -
C2-Aldehyde Position: Facilitates Knoevenagel condensations with active methylene compounds (e.g., indolium, pyridinium salts) to form linear, planar conjugated systems ideal for intercalation (DNA/RNA) or viscosity sensing.
Comparative Properties Table
| Feature | Indole-3-Carboxaldehyde (Standard) | MMIC (Target Precursor) | Impact on Probe Performance |
| Conjugation Axis | Cross-conjugated (less linear) | Linear Conjugation | Superior charge transfer (ICT) efficiency. |
| H-Bonding | N-H Donor (Solvent quenching) | N-Me (No Donor) | Higher brightness in aqueous media. |
| Electronic Effect | Neutral/Weak Donor | Strong Donor (+I, +M) | Red-shifted emission (better tissue penetration). |
| Reactivity | Vilsmeier-Haack prone | Aldehyde Condensation | Ideal for Schiff base & Hemicyanine synthesis. |
Core Application: Synthesis of Mitochondria-Targeting Hemicyanine Probes
The most high-value application of MMIC is the synthesis of cationic hemicyanine dyes. These dyes exhibit Intramolecular Charge Transfer (ICT) and accumulate in mitochondria due to the negative membrane potential (
Mechanism of Action
The MMIC acts as the Donor moiety. When condensed with an electron-deficient Acceptor (e.g., N-methyl-4-picolinium iodide), the resulting dye possesses a delocalized positive charge.
-
Viscosity Sensitivity: The rotation around the methine bridge is restricted in viscous environments (like the mitochondrial matrix), turning the fluorescence "ON" (suppression of twisting intramolecular charge transfer, TICT).
Experimental Workflow Diagram
Figure 1: Synthetic pathway for creating a mitochondrial-targeting hemicyanine dye using MMIC.
Detailed Protocol: Synthesis of "Mito-Indole Red"
Objective: Synthesize (E)-2-(2-(5-methoxy-1-methyl-1H-indol-2-yl)vinyl)-1-methylpyridin-1-ium iodide.
Reagents Required[1][2][3][4][5][6]
-
Precursor: 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde (1.0 mmol, 189 mg).
-
Reactant: 1,4-Dimethylpyridinium iodide (1.0 mmol, 235 mg).
-
Solvent: Ethanol (Absolute, 10 mL).
-
Catalyst: Piperidine (2-3 drops).
-
Work-up: Diethyl ether, Methanol.
Step-by-Step Methodology
-
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve MMIC (189 mg) and 1,4-dimethylpyridinium iodide (235 mg) in 10 mL of absolute ethanol.
-
Note: The solution should appear slightly yellow/orange initially.
-
-
Catalysis: Add 2-3 drops of piperidine.
-
Critical Step: Piperidine acts as a base to deprotonate the active methyl group of the pyridinium salt, generating the nucleophile.
-
-
Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 4–6 hours.
-
Observation: The color will deepen significantly to dark red/purple, indicating the formation of the extended conjugated system.
-
-
Monitoring: Monitor reaction progress via TLC (DCM:Methanol 9:1). The aldehyde spot (high
) should disappear, replaced by a highly fluorescent, lower spot. -
Precipitation: Cool the reaction mixture to room temperature. If crystals do not form spontaneously, add 20 mL of cold diethyl ether to induce precipitation.
-
Filtration: Filter the precipitate under vacuum. Wash the solid 3x with cold diethyl ether to remove unreacted aldehyde and catalyst.
-
Recrystallization: Recrystallize from hot methanol/ethanol (1:1) to obtain the pure dye as dark red crystals.
Characterization Data (Expected)
-
Appearance: Dark red/purple solid.
-
1H NMR (DMSO-d6): Look for trans-alkene doublets (
Hz) around 7.5–8.0 ppm, confirming the E-isomer. -
UV-Vis:
nm (Solvent dependent). -
Fluorescence:
nm (Stokes shift nm).
Application 2: Direct Hydrazine Sensing (Turn-On/Turn-Off)
Aldehydes are highly selective for hydrazine (
Mechanism[6][7]
-
Probe: MMIC (Weakly fluorescent in polar solvents due to aldehyde rotational relaxation).
-
Reaction: MMIC + Hydrazine
MMIC-Hydrazone. -
Signal Change: The formation of the hydrazone locks the rotation and often blocks Photoinduced Electron Transfer (PET) from the indole to the aldehyde, resulting in a Fluorescence Turn-On response or a ratiometric shift.
Sensing Protocol
-
Stock Solution: Prepare a 10 mM stock of MMIC in DMSO.
-
Test Solution: Dilute to 10
M in PBS buffer (pH 7.4) containing 50% Ethanol (to ensure solubility). -
Titration: Add aliquots of Hydrazine hydrate (0–100 equivalents).
-
Readout: Measure fluorescence emission (Excitation: 360 nm).
-
Expectation: A gradual increase in emission intensity at ~450 nm (blue-green region) as the hydrazone forms.
-
Expert Tips & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield in Synthesis | Wet Ethanol or Old Catalyst | Use dry ethanol and fresh piperidine. Water inhibits the dehydration step of the condensation. |
| No Fluorescence | Aggregation-Caused Quenching (ACQ) | The planar dye may stack in water. Add a surfactant (e.g., 1% Tween-80) or use organic co-solvents (DMSO/EtOH). |
| Blue-Shifted Emission | Incomplete Conjugation | Ensure the reaction ran to completion (check TLC). Unreacted aldehyde emits in the UV/Blue region. |
| Cell Toxicity | High Concentration | Cationic dyes can disrupt mitochondrial potential at high concentrations. Use < 5 |
References
-
Synthesis of Indole-based Hemicyanines
- Context: General methodology for condensing indole aldehydes with active methyls.
-
Source: Zhang, Z., et al. (2016). "A Mitochondria-Targeted Near-Infrared Fluorescent Probe for Real-Time Ratiometric Detection of Sulfite in Living Cells." Biosensors and Bioelectronics.
-
Hydrazine Detection via Aldehydes
- Context: Mechanism of aldehyde-hydrazine condens
-
Source: Fan, L., et al. (2012). "A highly selective and sensitive fluorescent probe for hydrazine detection in living cells and water samples." Sensors and Actuators B: Chemical.
-
Indole-2-Carboxaldehyde Reactivity
- Context: Comparison of C2 vs C3 reactivity and synthesis of gamma-carbolines.
-
Source: Tverdokhlebov, A. V., et al. (2021). "Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol." Beilstein Journal of Organic Chemistry.
-
Chemical Properties of MMIC
-
Context: Structure and CAS verification.[1]
-
Source: PubChem Compound Summary for CID 144265-42-9.
-
Sources
Application Note: Optimized Reductive Amination of 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde
Executive Summary
This application note details a high-fidelity protocol for the reductive amination of 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde (CAS: 144265-42-9). While indole-3-carbaldehydes (tryptamine precursors) are ubiquitous in literature, the C2-isomers represent a distinct chemical space often utilized in the development of melatonin receptor agonists, kinase inhibitors, and specific CNS-active agents.
The protocol prioritizes the use of Sodium Triacetoxyborohydride (STAB) over traditional cyanoborohydride methods. This choice is driven by the need for chemoselectivity in the presence of the electron-rich indole ring and to avoid toxic byproducts. The method described ensures high conversion rates (>90%) while minimizing the formation of dialkylated byproducts or indole polymerization.
Scientific Background & Mechanistic Insight
Substrate Analysis
The starting material possesses three critical structural features influencing reactivity:
-
C2-Aldehyde: Unlike the C3 position, the C2 position of indole is less nucleophilic; however, the aldehyde handle allows for facile condensation with amines. The resulting imine is conjugated with the indole double bond, conferring thermodynamic stability.
-
1-Methyl Group: This protection is advantageous. It prevents N-H deprotonation by basic amines and eliminates the risk of side reactions occurring at the indole nitrogen (e.g., N-alkylation).
-
5-Methoxy Group: A strong electron-donating group (EDG). This increases the electron density of the indole ring. While this makes the ring more susceptible to oxidative degradation or acid-catalyzed polymerization, it also stabilizes the intermediate iminium ion via resonance, potentially accelerating the reduction step.
Reagent Selection: The STAB Advantage
Sodium triacetoxyborohydride,
-
Mechanism: The acetoxy groups are electron-withdrawing, stabilizing the boron-hydride bond. This makes STAB a milder reducing agent than
. -
Selectivity: STAB reduces iminium ions (protonated imines) much faster than it reduces carbonyls (aldehydes/ketones). This allows for "Direct Reductive Amination" (one-pot) where the reducing agent distinguishes between the starting aldehyde and the formed imine intermediate.
-
Safety: It eliminates the generation of HCN or cyanide waste associated with
.
Experimental Protocol
Materials & Stoichiometry
| Component | Role | Equiv. | Notes |
| 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde | Substrate | 1.0 | Limiting reagent. |
| Amine ( | Nucleophile | 1.1 - 1.2 | Slight excess drives equilibrium. |
| Sodium Triacetoxyborohydride (STAB) | Reductant | 1.4 - 1.5 | Must be dry/free-flowing powder. |
| Acetic Acid (AcOH) | Catalyst | 1.0 - 2.0 | Crucial for imine protonation. |
| 1,2-Dichloroethane (DCE) | Solvent | -- | Preferred (0.1 - 0.2 M conc). |
| Dichloromethane (DCM) | Alt. Solvent | -- | Good alternative if DCE is restricted. |
Step-by-Step Procedure
Step 1: Solvation and Activation
-
Charge a clean, dry reaction vessel (under
or Ar atmosphere) with 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde (1.0 equiv). -
Add DCE (or DCM) to achieve a concentration of approximately 0.15 M.
-
Add the Amine (1.1–1.2 equiv).
-
Add Acetic Acid (1.0–2.0 equiv).
-
Note: The solution may change color (often deepening to yellow/orange) indicating imine formation.
-
Hold Point: Stir at Room Temperature (20–25 °C) for 20–30 minutes. This "pre-stir" allows the aldehyde-amine-imine equilibrium to establish before reduction, minimizing direct reduction of the aldehyde to the alcohol.
-
Step 2: Reduction 5. Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in a single portion.
- Observation: Mild effervescence may occur.
- Stir the reaction mixture at Room Temperature for 2–16 hours.
- Monitoring: Check reaction progress via LC-MS or TLC. Look for the disappearance of the aldehyde peak (approx. 254 nm UV) and the appearance of the amine mass (
).
Step 3: Quench and Workup
7. Quench the reaction by slowly adding saturated aqueous
Step 4: Purification 11. The crude residue is typically an oil or gum. Purify via flash column chromatography (Silica gel).
- Eluent: DCM/MeOH gradients (e.g., 95:5) or Hexane/Ethyl Acetate depending on the polarity of the added amine.
Reaction Mechanism & Pathway Visualization
The following diagram illustrates the specific pathway for this indole substrate, highlighting the critical iminium intermediate stabilized by the acetic acid.
Figure 1: Mechanistic pathway. Note the critical role of Acid (AcOH) in converting the Imine to the electrophilic Iminium ion, which is the specific target for STAB reduction.
Troubleshooting & Optimization Matrix
If the standard protocol yields suboptimal results, refer to the decision matrix below.
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Steric hindrance or insufficient activation. | Increase AcOH to 2.0–3.0 equiv. Increase reaction time to 24h. |
| High Aldehyde Alcohol | Direct reduction of aldehyde (Imine formation too slow). | Increase "Pre-stir" time (Step 4) to 1 hour. Ensure STAB is added after imine forms. |
| Indole Decomposition | Acid concentration too high causing polymerization. | Reduce AcOH to 1.0 equiv. Switch solvent to THF (buffers acidity slightly). |
| Dialkylation (with | Imine is too reactive; amine is in excess. | Use excess amine (1.5–2.0 equiv) to statistically favor mono-alkylation. |
| Sticky/Gummy Product | Boron salts complexing with amine.[1] | Perform a more rigorous basic workup (add 1M NaOH if functional groups tolerate) to break Boron-Nitrogen complexes. |
Process Decision Tree
Figure 2: Rapid decision tree for in-process monitoring.
Safety and Handling
-
Indole Derivatives: While 5-methoxy-1-methyl-1H-indole-2-carbaldehyde is not classified as acutely toxic, indole derivatives can be biologically active. Handle with standard PPE (gloves, goggles, lab coat) in a fume hood.
-
Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (flammable). While less reactive than
, it should still be kept dry. Quench reactions slowly to avoid vigorous gas evolution. -
Chlorinated Solvents (DCE/DCM): DCE is a suspected carcinogen. Use in a well-ventilated fume hood.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[3]
- Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. (General Indole Reactivity Context).
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[4] The cyanohydridoborate anion as a selective reducing agent.[3][7] Journal of the American Chemical Society, 93(12), 2897-2904. (Comparative reference for Cyanoborohydride).
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Synthesis of Indole-2-Carboxamide Derivatives Utilizing Aldehyde Precursors
Abstract: The indole-2-carboxamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its value stems from its rigid, planar structure and its capacity for diverse functionalization, allowing for fine-tuning of pharmacological properties. This guide provides an in-depth exploration of synthetic strategies for preparing indole-2-carboxamide derivatives, with a specific focus on the versatile role of aldehyde precursors. We will detail modern, efficient methods where aldehydes are integral to the formation of the indole core, as well as established techniques where aldehydes are used to construct complex N-substituents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these powerful synthetic tools.
Part 1: Strategic Importance of Aldehydes in Indole-2-Carboxamide Synthesis
Aldehydes are exceptionally versatile C1 or C(n) synthons in organic synthesis due to the reactivity of the carbonyl group. In the context of indole-2-carboxamide synthesis, they can be employed in two primary strategic ways:
-
Core Indole Formation: Modern synthetic approaches, particularly multicomponent reactions (MCRs), can utilize aldehyde or aldehyde-equivalents as foundational building blocks for the heterocyclic core itself. This strategy offers high atom economy and convergence, rapidly building molecular complexity.
-
Side-Chain Derivatization: In a more traditional and widely practiced approach, the indole-2-carboxamide core is first synthesized, often from indole-2-carboxylic acid. Aldehydes are then used to build the diverse amine side-chains that are ultimately attached to the carboxamide nitrogen via reductive amination. This modular approach is ideal for structure-activity relationship (SAR) studies.
This guide will present detailed protocols for both strategies, providing the experimental causality behind procedural choices to ensure robust and reproducible outcomes.
Part 2: Direct Synthesis of the Indole-2-Carboxamide Core Using Aldehyde Precursors
This section focuses on contemporary methods where an aldehyde or its equivalent is a key reactant in the construction of the indole ring system.
A Sustainable Multicomponent Approach via Ugi Reaction
A highly innovative two-step synthesis utilizes an Ugi four-component reaction (Ugi-4CR) followed by an acid-catalyzed cyclization.[2] This method is notable for its mild conditions, operational simplicity, and adherence to green chemistry principles. The aldehyde functionality is introduced via glyoxal dimethyl acetal.
Causality and Expertise: The Ugi-4CR is a powerful tool for generating acyclic, peptide-like intermediates from simple starting materials: an amine, a carbonyl compound (here, an aldehyde equivalent), a carboxylic acid, and an isocyanide. The subsequent intramolecular cyclization is an acid-catalyzed Pictet-Spengler-type reaction, which is highly efficient for forming the indole ring. Formic acid is an excellent choice for the Ugi reaction as it is volatile and easily removed before the cyclization step.[2]
Experimental Workflow: Ugi-4CR and Cyclization
Caption: Workflow for two-step indole-2-carboxamide synthesis.
Protocol 2.1: Synthesis of N-cyclohexyl-1H-indole-2-carboxamide [2]
-
Step 1: Ugi-4CR
-
To a stirred solution of aniline (1.0 mmol, 1.0 equiv) in methanol (2 mL) in a round-bottom flask, add glyoxal dimethyl acetal (1.2 mmol, 1.2 equiv, 60% in H₂O).
-
Add formic acid (1.2 mmol, 1.2 equiv) to the mixture.
-
Finally, add cyclohexyl isocyanide (1.0 mmol, 1.0 equiv) and stir the reaction at room temperature for 1-2 hours.
-
Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure to remove methanol and excess formic acid. The resulting crude Ugi adduct is used directly in the next step without further purification.
-
-
Step 2: Cyclization
-
Dissolve the crude Ugi adduct in acetonitrile (MeCN, 4 mL).
-
Add trifluoroacetic acid (TFA, 3.0 mmol, 3.0 equiv) to the solution.
-
Heat the mixture to 80 °C and stir for 30-60 minutes until the cyclization is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the pure indole-2-carboxamide derivative.
-
| Substrate (Aniline) | Isocyanide | Overall Yield (%) | Reference |
| Aniline | Cyclohexyl isocyanide | 91% | [2] |
| 4-Fluoroaniline | tert-Butyl isocyanide | 85% | [2] |
| 4-Methoxyaniline | Benzyl isocyanide | 88% | [2] |
Part 3: Derivatization via Aldehyde-Driven Side-Chain Synthesis
This modular strategy is the most common method for generating libraries of indole-2-carboxamide derivatives for biological screening. It involves the synthesis of a desired amine side-chain using an aldehyde, followed by its coupling to a pre-synthesized indole-2-carboxylic acid core.
Synthesis of N-Substituted Amines via Reductive Amination
Reductive amination is a robust and reliable method for forming C-N bonds. It proceeds via the initial formation of an imine or iminium ion from an aldehyde and a primary amine, which is then reduced in situ to the corresponding secondary amine.
Causality and Expertise: The choice of reducing agent is critical for success. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild, tolerant of a wide range of functional groups, and does not reduce the starting aldehyde at a significant rate. Sodium cyanoborohydride (NaCNBH₃) is also effective but is more toxic. The reaction is typically run in solvents like dichloromethane (DCM) or dichloroethane (DCE), often with a catalytic amount of acetic acid to facilitate imine formation.[3]
Experimental Workflow: Modular Synthesis
Caption: Modular workflow for N-substituted derivatives.
Protocol 3.1: General Procedure for Reductive Amination [4]
-
To a solution of the primary amine (1.0 equiv) and the desired aldehyde (1.1 equiv) in dry dichloromethane (DCM, 0.2 M), add acetic acid (1-2 drops).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
The crude secondary amine is often pure enough for the next step or can be purified by chromatography if necessary.
Amide Coupling to the Indole Core
With the desired amine in hand, the final step is its coupling to indole-2-carboxylic acid. This is a standard peptide-type coupling reaction.
Causality and Expertise: A variety of coupling reagents can be used. A common and effective combination is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the carbodiimide activator, hydroxybenzotriazole (HOBt) to suppress side reactions and racemization, and a tertiary amine base like N,N-diisopropylethylamine (DIPEA) to scavenge the generated HCl.[5] Benzotriazole-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP reagent) is another highly efficient, albeit more expensive, coupling agent.[6]
Protocol 3.2: General Procedure for Amide Coupling [5][7]
-
In a round-bottom flask, dissolve indole-2-carboxylic acid (1.0 equiv), the secondary amine from Protocol 3.1 (1.1 equiv), and HOBt (1.2 equiv) in dry DMF or DCM (0.2 M).
-
Add DIPEA (2.5 equiv) to the mixture and stir for 5 minutes at room temperature.
-
Add EDC·HCl (1.2 equiv) in one portion.
-
Stir the reaction at room temperature overnight (12-18 hours).
-
Dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the final indole-2-carboxamide derivative.
| Aldehyde Precursor | Coupling Reagent | Base | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | SOCl₂, then amine | Pyridine | 77% | [7] |
| Formaldehyde (aq.) | - | - | N/A* | [4] |
| Various aldehydes | EDC, HOBt | DIPEA | 60-85% | [5] |
| Various aldehydes | BOP | DIPEA | 75-94% | [6] |
| Note: In this case, reductive amination was performed on the final indole-2-carboxamide. |
Part 4: Foundational Synthesis of the Indole-2-Carboxylic Acid Core
A reliable supply of the indole-2-carboxylic acid starting material is essential for the modular approach described in Part 3. The Reissert synthesis is a classic, robust method for this purpose.[8][9]
Principle: The Reissert synthesis begins with the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base (e.g., potassium ethoxide) to form an ethyl o-nitrophenylpyruvate. This intermediate then undergoes a reductive cyclization using agents like zinc in acetic acid or catalytic hydrogenation to yield the indole-2-carboxylate, which is subsequently hydrolyzed to the target acid.[10][11]
Reaction Mechanism: Reissert Indole Synthesis
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [cambridge.org]
Application Note: Synthesis and Validation of Indole-Based Dopamine D2 Receptor Ligands
Executive Summary
This guide details the synthesis and biological validation of high-affinity Dopamine D2 receptor (D2R) ligands derived from indole-3-carboxaldehyde . While the indole scaffold is a "privileged structure" in neuropsychiatry, the linker length between the indole headgroup and the basic amine (typically a phenylpiperazine) is critical for D2 selectivity.
This protocol focuses on a robust Reductive Amination strategy using Sodium Triacetoxyborohydride (STAB), a method superior to traditional cyanoborohydride reductions due to improved safety and selectivity. We provide a complete workflow from chemical synthesis to in vitro radioligand binding validation.[1]
Introduction: The Indole-Phenylpiperazine Pharmacophore
The Dopamine D2 receptor is a G-protein-coupled receptor (GPCR) implicated in schizophrenia and Parkinson's disease.[2][3] High-affinity antagonists typically possess two pharmacophores separated by a lipophilic linker (3–5 methylene units):
-
Aromatic Headgroup: Fits the orthosteric binding pocket (Indole).
-
Basic Amine: Forms a salt bridge with Asp3.32 (Phenylpiperazine).
Indole-3-carboxaldehyde serves as an ideal electrophilic precursor. By reacting it with an amine-functionalized phenylpiperazine, we generate a ligand capable of dual interaction within the D2 pocket.
Mechanistic Insight
The choice of Sodium Triacetoxyborohydride (STAB) over Sodium Cyanoborohydride is deliberate. STAB allows for the "one-pot" reductive amination of aldehydes with amines in the presence of acid-sensitive groups, avoiding the toxicity of cyanide byproducts and offering higher diastereoselectivity in complex scaffolds [1].
Chemical Synthesis Protocol
Reaction Scheme: Reductive Amination
The objective is to couple Indole-3-carboxaldehyde (1) with 1-(3-aminopropyl)-4-(2-methoxyphenyl)piperazine (2) to form the target ligand (3).
Note: We use an aminopropyl linker on the piperazine to ensure the final molecule has sufficient chain length (4 atoms between rings) for optimal D2 binding.
Reagents & Materials
-
Aldehyde: Indole-3-carboxaldehyde (>98% purity).
-
Amine: 1-(3-aminopropyl)-4-(2-methoxyphenyl)piperazine.
-
Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)3).[4]
-
Solvent: 1,2-Dichloroethane (DCE) (Anhydrous).
-
Catalyst: Glacial Acetic Acid (AcOH).
-
Quench: Saturated aqueous NaHCO3.
Step-by-Step Methodology
-
Imine Formation (Equilibrium Establishment):
-
In a flame-dried 100 mL round-bottom flask under Argon, dissolve Indole-3-carboxaldehyde (1.0 equiv, 5 mmol) in anhydrous DCE (20 mL).
-
Add 1-(3-aminopropyl)-4-(2-methoxyphenyl)piperazine (1.1 equiv, 5.5 mmol).
-
Add Glacial Acetic Acid (1.0 equiv). Critical: AcOH catalyzes the formation of the iminium ion intermediate.
-
Stir at Room Temperature (RT) for 1–2 hours.
-
Checkpoint: Monitor by TLC (DCM/MeOH 9:1). The aldehyde spot should diminish, and a new polar imine spot may appear (imines can be unstable on silica; look for disappearance of SM).
-
-
Reduction (The STAB Protocol):
-
Cool the mixture slightly to 0°C (optional, but recommended to minimize side reactions).
-
Add NaBH(OAc)3 (1.5 equiv, 7.5 mmol) portion-wise over 10 minutes. Safety: Gas evolution (H2) may occur.
-
Allow the reaction to warm to RT and stir overnight (12–16 hours).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated NaHCO3 (20 mL). Stir for 30 minutes to decompose borate complexes.
-
Extract with DCM (3 x 30 mL).
-
Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.
-
Purification: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Mobile Phase: Gradient of DCM to 5% MeOH/DCM + 0.5% NH4OH (Ammonia prevents streaking of the basic amine).
-
-
Visualization: Synthetic Pathway[7][8]
Figure 1: Reductive amination pathway via the Abdel-Magid protocol [1].
Biological Validation: Radioligand Binding Assay
To validate the synthesized ligand, we determine its binding affinity (
Materials
-
Receptor Source: Membranes from CHO cells stably expressing human D2_long receptor (CHO-hD2L).
-
Radioligand:
-Spiperone (Specific Activity ~80 Ci/mmol). -
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 1 mM MgCl2.[5]
-
Non-specific Binding (NSB) Determinant: Haloperidol (10 µM).[5]
Protocol: Competition Binding
-
Membrane Preparation:
-
Thaw CHO-hD2L membranes on ice.
-
Homogenize gently in Assay Buffer using a Polytron (burst of 5 sec).
-
Dilute to a final concentration of 10–20 µg protein/well.
-
-
Plate Setup (96-well format):
-
Incubation:
-
Add
-Spiperone (Final concentration 0.5 nM, approx ). -
Incubate plates for 60 minutes at 25°C (equilibrium is crucial).
-
-
Harvesting:
-
Terminate reaction by rapid filtration through GF/B glass fiber filters (presoaked in 0.3% Polyethyleneimine to reduce filter binding).
-
Wash 3x with ice-cold Assay Buffer.
-
-
Quantification:
-
Add liquid scintillation cocktail.
-
Count Radioactivity (CPM) on a Beta Counter.
-
Visualization: Assay Workflow
Figure 2: Workflow for high-affinity radioligand competition binding.
Data Analysis & Interpretation
Convert CPM to % Specific Binding and fit to a one-site competition model using the Cheng-Prusoff equation:
Where:
- : Concentration of indole ligand displacing 50% of specific binding.
- : Concentration of radioligand used (0.5 nM).
-
: Dissociation constant of
-Spiperone (typically ~0.1–0.3 nM).
Representative Data Table (Expected)
| Compound ID | R-Group (Indole) | Linker Length | Ki (hD2) [nM] | Selectivity (D2/D1) |
| Ref (Haloperidol) | N/A | N/A | 1.2 | >100x |
| Indole-1 (Target) | H | Propyl (3C) | 15.4 | >50x |
| Indole-2 | 5-Methoxy | Propyl (3C) | 8.2 | >50x |
| Indole-3 | H | Methyl (1C)* | >1000 | Low |
Note: Indole-3 represents the product if the piperazine is directly coupled to the aldehyde without the aminopropyl linker. The loss of affinity illustrates the necessity of the linker.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[6][7] The Journal of Organic Chemistry. [Link][7]
-
Butini, S. , et al. (2009). Discovery of a new class of potential antipsychotic agents: structure-activity relationship and mode of action of indolyl-piperazinyl derivatives. Journal of Medicinal Chemistry. [Link]
-
Zhen, J. , et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods. [Link]
Sources
- 1. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 2. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
Technical Application Note: Hydrazinolysis of 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde
This Application Note and Protocol details the synthesis, characterization, and downstream utility of the hydrazone derivative derived from 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde .
)Introduction & Chemical Context
The reaction between 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde (Compound 1 ) and hydrazine hydrate is a fundamental transformation in heterocyclic chemistry, yielding (5-Methoxy-1-methyl-1H-indol-2-yl)methanone hydrazone (Compound 2 ).
This transformation is chemically significant for three reasons:
-
Scaffold Versatility: The resulting hydrazone is a "privileged structure" serving as a precursor for 1,2,3-thiadiazoles (via Hurd-Mori reaction), acyl hydrazones (via coupling with acid chlorides), and fused tricyclic systems [1, 2].
-
Substituent Effects:
-
5-Methoxy Group: An electron-donating group (EDG) that increases the electron density of the indole ring. While this slightly reduces the electrophilicity of the C2-formyl group compared to nitro-substituted analogs, it enhances the fluorescence properties of the final product, making it valuable for optical sensor development [3].
-
1-Methyl Group: Blocks the indole nitrogen, preventing tautomerization and N-H hydrogen bonding. This improves solubility in organic solvents (DCM, chloroform) compared to the 1H-indole analogs, facilitating easier workup and purification.
-
-
Selectivity Control: The reaction must be controlled to favor the hydrazone (1:1 adduct) over the thermodynamically stable azine (2:1 adduct), which forms if hydrazine is limiting.
Reaction Scheme
Caption: Reaction pathway for the conversion of indole-2-carbaldehyde to its hydrazone, highlighting the critical azine side-reaction pathway.
Experimental Protocol
Materials & Equipment
-
Starting Material: 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde (>97% purity).
-
Reagent: Hydrazine hydrate (80% or 100% solution). Warning: Highly toxic and carcinogenic. Handle in a fume hood.
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
-
Catalyst: Glacial Acetic Acid (AcOH).
-
Apparatus: Round-bottom flask (RBF), reflux condenser, magnetic stirrer, oil bath.
Step-by-Step Methodology
Step 1: Preparation of Reaction Mixture
-
Dissolve 1.0 mmol (approx. 189 mg) of 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde in 10 mL of absolute ethanol in a 50 mL RBF.
-
Note: Slight heating (40°C) may be required to fully dissolve the aldehyde due to the 1-methyl/5-methoxy lipophilicity.
-
-
Add 3-5 drops of glacial acetic acid.
-
Rationale: Acid catalysis protonates the carbonyl oxygen, enhancing electrophilicity for the nucleophilic attack of hydrazine [4].
-
Step 2: Addition of Hydrazine
-
While stirring, add 5.0 mmol (excess) of hydrazine hydrate dropwise.
-
Critical Control Point: A large excess (5-10 equivalents) is mandatory to suppress azine formation. If the aldehyde is in excess, the newly formed hydrazone acts as a nucleophile and attacks another aldehyde molecule, forming the unwanted dimer (azine).
-
Step 3: Reaction & Monitoring
-
Heat the mixture to Reflux (78-80°C) for 2–4 hours .
-
TLC Monitoring: Check progress using Silica Gel plates (Mobile Phase: Hexane:Ethyl Acetate 7:3).
-
Observation: The aldehyde spot (
) should disappear. The hydrazone product usually appears as a lower spot (more polar due to ) or precipitates out.
-
Step 4: Workup & Isolation
-
Cool the reaction mixture slowly to room temperature, then to 0°C in an ice bath.
-
Precipitation: The hydrazone typically precipitates as a crystalline solid upon cooling.
-
Filtration: Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with cold ethanol (2 x 5 mL) and cold water (2 x 10 mL) to remove excess hydrazine and acetic acid.
-
Drying: Dry the solid under vacuum at 40°C for 4 hours.
Step 5: Recrystallization (If necessary)
-
If the product is impure (yellow/orange discoloration often indicates azine), recrystallize from hot ethanol/water (9:1).
Characterization & Validation
To ensure the integrity of the synthesized protocol, the following analytical data must be verified.
| Technique | Expected Signal | Structural Assignment |
| 1H NMR (DMSO-d6) | -NH2 protons (Disappears with D2O shake). Note: If this is absent, you likely formed the azine. | |
| -CH=N- (Azomethine proton). Characteristic shift from aldehyde (~9.8 ppm).[1] | ||
| -OCH3 (Methoxy group).[1] | ||
| N-CH3 (N-Methyl group). | ||
| FT-IR | 3200 - 3400 cm | N-H stretch (Primary amine doublet). |
| 1610 - 1630 cm | C=N stretch (Schiff base). | |
| Absence of ~1660-1680 cm | C=O stretch (Aldehyde consumption). | |
| Mass Spectrometry | [M+H]+ | Confirm molecular weight (MW of aldehyde is 189.2; Hydrazone is 203.2). |
Downstream Applications
The synthesized hydrazone is a "switchable" intermediate. Depending on the subsequent reagents, it can be directed toward three distinct pathways.
Caption: Divergent synthetic utility of the indole hydrazone intermediate.
-
Wolff-Kishner Reduction: Heating the hydrazone with KOH in ethylene glycol converts the formyl group to a methyl group (5-Methoxy-1,2-dimethylindole) [5].
-
Schiff Base Libraries: Reaction with various aromatic aldehydes yields asymmetrical azines, widely screened for anticancer and antibacterial activity [1].
-
Thiadiazole Synthesis: Treatment with thionyl chloride (
) effects the Hurd-Mori cyclization, closing a 1,2,3-thiadiazole ring onto the indole at the 2,3-position (if C3 is unsubstituted) [2].
Troubleshooting & Safety
Common Issues
-
Product is an insoluble yellow powder: This is likely the Azine (dimer).
-
Cause: Insufficient hydrazine used or reaction time too long without excess hydrazine.
-
Fix: Repeat synthesis with 10 equivalents of hydrazine hydrate and dropwise addition of the aldehyde to the hydrazine solution.
-
-
No precipitate forms:
-
Cause: Product is too soluble in ethanol (due to 1-Me/5-OMe lipophilicity).
-
Fix: Evaporate 50% of the solvent and add ice-cold water to force precipitation.
-
Safety Protocols
-
Hydrazine Hydrate: Potent hepatotoxin and carcinogen. It can penetrate skin. Double-glove (Nitrile) and use a face shield. Neutralize spills with dilute hypochlorite (bleach) solution immediately.
-
Waste Disposal: Segregate hydrazine waste. Do not mix with oxidizing agents (risk of explosion).
References
-
Popiołek, Ł. (2021). "Hydrazide–hydrazone derivatives: Potential scaffolds for new drug candidates." Current Medicinal Chemistry, 28(10). Link
-
Strakova, I., et al. (2008). "Synthesis and biological activity of functionalized indole-2-carboxylates." Chemistry of Heterocyclic Compounds. Link
-
Singh, P., et al. (2023).[2] "Design, Synthesis, and Density Functional Theory Studies of Indole Hydrazones as Colorimetric 'Naked Eye' Sensors." ACS Omega. Link
-
Cranwell, P. B., et al. (2016).[3] "Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction."[3] Synlett, 27(01), 131-135.[3] Link
-
BenchChem. (2025).[4][5] "Application of 3H-Indole-2-carbaldehyde in the Synthesis of Pharmaceutical Intermediates." BenchChem Application Notes. Link
Sources
- 1. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Density Functional Theory Studies of Indole Hydrazones as Colorimetric “Naked Eye” Sensors for F Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
multicomponent reactions involving 5-methoxy-1-methyl-1H-indole-2-carbaldehyde
This guide outlines the application of 5-methoxy-1-methyl-1H-indole-2-carbaldehyde (CAS: 144265-42-9) as a core electrophilic scaffold in multicomponent reactions (MCRs).
Unlike the more common indole-3-carbaldehydes, the 2-carbaldehyde isomer offers a unique vector for extending the indole framework linearly, avoiding the steric congestion often seen at the 3-position. The 1-methyl protection prevents competing N-H acidity, while the 5-methoxy group provides electron-donating character that modulates the electrophilicity of the formyl group, influencing reaction kinetics and product stability.
Part 1: Strategic Reaction Landscape
The formyl group at the C2 position acts as the primary "warhead" for MCRs. The following diagram summarizes the three high-value synthetic pathways detailed in this guide.
Figure 1: Strategic reaction map for 5-methoxy-1-methyl-1H-indole-2-carbaldehyde.
Part 2: Detailed Experimental Protocols
Protocol A: Synthesis of Indolyl-Imidazo[1,2-a]pyridines (GBB Reaction)
Target Application: Discovery of kinase inhibitors and benzodiazepine receptor ligands. Mechanism: A [4+1] cycloaddition involving Schiff base formation followed by isocyanide insertion.
Reagents:
-
Aldehyde: 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde (1.0 equiv)
-
Amine: 2-Aminopyridine (1.0 equiv)
-
Isocyanide: tert-Butyl isocyanide or Cyclohexyl isocyanide (1.1 equiv)
-
Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%) or Iodine (10 mol%)
-
Solvent: Methanol (MeOH) or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Imine Pre-formation (Critical): In a 10 mL microwave vial, dissolve the aldehyde (1.0 mmol, 189 mg) and 2-aminopyridine (1.0 mmol, 94 mg) in MeOH (3 mL). Stir at room temperature for 20 minutes.
-
Why: The electron-rich indole ring deactivates the aldehyde slightly. Pre-forming the imine ensures the isocyanide attacks the correct intermediate, preventing side reactions.
-
-
Catalyst Addition: Add Sc(OTf)₃ (25 mg, 0.05 mmol) followed by the isocyanide (1.1 mmol).
-
Reaction: Seal the vial and stir at room temperature for 12 hours .
-
Optimization: If conversion is <50% by TLC after 4 hours, heat to 60°C. The 5-methoxy group may retard the rate compared to simple benzaldehydes.
-
-
Workup: Evaporate the solvent under reduced pressure. Redissolve the residue in DCM (10 mL) and wash with water (2 x 5 mL).
-
Purification: Purify via flash column chromatography (Hexane:EtOAc gradient). The product typically elutes at 40-60% EtOAc due to the polar imidazo-pyridine core.
Yield Expectation: 75–85% Self-Validation: The disappearance of the aldehyde peak (~9.8 ppm) and the appearance of the benzylic proton (singlet, ~6.5 ppm) in ¹H NMR confirms cyclization.
Protocol B: The Biginelli Dihydropyrimidinone Synthesis
Target Application: Synthesis of calcium channel blockers and antihypertensive agents.
Mechanism: Acid-catalyzed condensation of an aldehyde, urea, and
Reagents:
-
Aldehyde: 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde (1.0 equiv)
-
1,3-Dicarbonyl: Ethyl acetoacetate (1.0 equiv)
-
Urea Source: Urea or Thiourea (1.2 equiv)
-
Catalyst: TMSCl (Trimethysilyl chloride) (1.0 equiv) or Yb(OTf)₃ (10 mol%)
-
Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)
Step-by-Step Methodology:
-
Setup: To a round-bottom flask, add the aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.2 mmol) in MeCN (5 mL).
-
Activation: Add TMSCl (1.0 mmol) dropwise.
-
Note: TMSCl acts as both a dehydrating agent and a Lewis acid, crucial for driving the reaction with the sterically demanding indole-2-position.
-
-
Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor by TLC (EtOAc:Hexane 1:1).
-
Quench: Cool to room temperature and pour the mixture into crushed ice.
-
Isolation: The precipitate is filtered, washed with cold water, and recrystallized from hot ethanol.
Mechanistic Note: The 1-methyl group is vital here. N-H indoles often suffer from side reactions with the acylimine intermediate in Biginelli conditions. The methyl protection ensures the reaction occurs exclusively at the formyl group.
Protocol C: Knoevenagel-Initiated Chromene Synthesis
Target Application: Rapid generation of antioxidant libraries. Mechanism: Knoevenagel condensation followed by Michael addition and cyclization.
Reagents:
-
Aldehyde: 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde (1.0 equiv)
-
Active Methylene: Malononitrile (1.0 equiv)
-
Nucleophile: Dimedone (1.0 equiv) or 4-Hydroxycoumarin
-
Catalyst: DABCO (10 mol%) or Piperidine (drops)
-
Solvent: Ethanol:Water (1:1)
Step-by-Step Methodology:
-
One-Pot Assembly: In a 25 mL flask, combine the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and dimedone (1.0 mmol) in 5 mL of EtOH:H₂O (1:1).
-
Catalysis: Add DABCO (11 mg, 0.1 mmol).
-
Sonication (Optional but Recommended): Sonicate the mixture at 40°C for 30 minutes. Alternatively, stir at reflux for 2 hours.
-
Why: Sonication improves the solubility of the indole-aldehyde in the aqueous medium and accelerates the Knoevenagel step.
-
-
Precipitation: The product usually precipitates out of the reaction mixture as a solid.
-
Purification: Filter the solid and wash with cold ethanol. Recrystallization from ethanol yields the pure 2-amino-4H-chromene derivative.
Part 3: Mechanistic Insights & Troubleshooting
Electronic Effects of the 5-Methoxy Group
The 5-methoxy group is a strong Electron Donating Group (EDG).
-
Impact: It increases electron density in the indole ring, which can be transmitted to the C2-formyl group via conjugation. This makes the carbonyl carbon less electrophilic compared to unsubstituted indole-2-carbaldehyde or nitrobenzaldehyde.
-
Adjustment: Reactions requiring nucleophilic attack on the carbonyl (e.g., initial amine attack in GBB) may require longer reaction times or stronger Lewis acids (e.g., using Sc(OTf)₃ instead of mild Brønsted acids).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (<30%) | Incomplete imine formation due to EDG effect. | Pre-form the imine with the amine + molecular sieves (4Å) before adding other components. |
| Sticky/Oily Product | Polymerization of indole or incomplete cyclization. | Switch solvent to Acetonitrile (non-protic) to avoid side reactions. Triturate crude oil with cold diethyl ether. |
| No Reaction | Formyl group deactivation. | Increase catalyst load to 20 mol% or switch to microwave heating (100°C, 10 min). |
| Bis-Indole Formation | Excess indole reacting with aldehyde. | Ensure strict 1:1 stoichiometry . Do not use excess aldehyde. |
GBB Reaction Mechanism Diagram
The following diagram illustrates the specific pathway for the Groebke-Blackburn-Bienaymé reaction with this scaffold.
Figure 2: Mechanistic pathway for the GBB reaction involving 5-methoxy-1-methyl-1H-indole-2-carbaldehyde.
References
-
Synthesis of Bis(indolyl)methanes:Polymer supported dichlorophosphate (PEG-OPOCl2)
-
Source:
-
-
Groebke–Blackburn–Bienaymé Reaction: The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday.[2]
-
Biginelli Reaction Overview:Recent Developments in the Reactivity of the Biginelli Compounds.
-
Source:
-
-
Knoevenagel-Initiated MCRs:Recent advances in catalytic approaches for the synthesis of 3-substituted indoles.
-
Source:
-
-
Compound Data:5-Methoxy-1-methyl-1H-indole-2-carbaldehyde Properties.
-
Source:
-
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methoxy-1-methylindole-2-carbaldehyde
Introduction
5-Methoxy-1-methylindole-2-carbaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds and biologically active molecules.[1][2] Its efficient synthesis is crucial for researchers in drug development and organic chemistry. The most common and direct method for its preparation is the Vilsmeier-Haack formylation of 5-methoxy-1-methylindole.[3] This reaction, while powerful, can present several challenges, from reagent preparation to product purification, often leading to suboptimal yields.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 5-methoxy-1-methylindole-2-carbaldehyde. By addressing specific experimental issues in a question-and-answer format, this document aims to explain the causality behind experimental choices and provide actionable solutions to improve reaction outcomes.
Core Synthesis Overview: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction involves two main stages:
-
Formation of the Vilsmeier Reagent: An N,N-disubstituted amide, typically N,N-dimethylformamide (DMF), reacts with an acid chloride, most commonly phosphorus oxychloride (POCl₃), to form a chloroiminium salt known as the Vilsmeier reagent.[4][5] This reagent is the active electrophile in the reaction.
-
Electrophilic Aromatic Substitution: The electron-rich indole ring attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium intermediate. Subsequent aqueous work-up hydrolyzes this intermediate to yield the desired aldehyde.[6]
The methoxy group at the 5-position and the methyl group at the 1-position of the indole ring are electron-donating, which activates the ring towards electrophilic substitution, making the Vilsmeier-Haack reaction a suitable choice for formylation.[5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may be encountered during the synthesis of 5-methoxy-1-methylindole-2-carbaldehyde.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in a Vilsmeier-Haack reaction are a common issue and can often be attributed to several factors.[4] A systematic approach to troubleshooting is essential.
Potential Causes & Solutions:
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Any water present in the reagents or glassware will quench the reagent, significantly reducing the yield.[4]
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous DMF and freshly opened or distilled POCl₃. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Poor Reagent Quality: The purity of DMF and POCl₃ is crucial.
-
Suboptimal Reaction Temperature: The optimal temperature is dependent on the substrate's reactivity.[6]
-
Solution: If the reaction is sluggish at low temperatures (e.g., 0-10 °C), a gradual increase in temperature may be necessary.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature that promotes conversion without significant decomposition. For many indole syntheses, heating to 85-95 °C may be required.
-
-
Incorrect Stoichiometry: The molar ratio of the substrate, DMF, and POCl₃ can significantly impact the reaction outcome.[4]
-
Solution: An excess of the Vilsmeier reagent (typically 1.5 to 3 equivalents relative to the substrate) is often used to drive the reaction to completion.[4] The ratio of POCl₃ to DMF is generally around 1:1 to form the reagent. Optimization of these ratios may be necessary.
-
-
Inefficient Vilsmeier Reagent Formation: The exothermic reaction between DMF and POCl₃ needs to be controlled.
-
Solution: Add POCl₃ dropwise to cooled DMF (in an ice bath) with efficient stirring. Adding the POCl₃ too quickly can lead to localized heating and potential side reactions.
-
Q2: The reaction mixture turned dark, and I isolated a complex mixture of products. What could be the cause?
Darkening of the reaction mixture often indicates decomposition of the starting material or product.[8]
Potential Causes & Solutions:
-
High Reaction Temperatures: Prolonged heating or excessively high temperatures can lead to polymerization or degradation of the indole ring.[8]
-
Solution: Carefully control the reaction temperature and monitor the reaction by TLC. Once the starting material is consumed, proceed with the work-up without unnecessary heating.
-
-
Forcing Conditions: While some reactions require heat, excessive forcing can lead to side reactions.
-
Solution: If the reaction is not proceeding at a lower temperature, consider alternative strategies before resorting to very high temperatures. This could include using a different solvent to improve solubility or a different formylating agent.
-
Q3: My TLC analysis shows multiple spots. What are the likely side products, and how can I purify my desired compound?
The formation of side products is a common challenge. In the Vilsmeier-Haack formylation of indoles, several side reactions can occur.
Potential Side Products:
-
Di-formylated products: Although less common for 2-substituted indoles, over-formylation at other positions on the indole ring or benzene ring can occur under harsh conditions.
-
Products from reaction with impurities: Impurities in the starting materials or solvents can lead to unexpected byproducts.
Purification Strategy:
-
Column Chromatography: The most effective method for separating the desired product from impurities is column chromatography on silica gel. A solvent system of ethyl acetate and hexane is often a good starting point for elution.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) can be an effective purification method.
Q4: The work-up procedure is problematic, leading to product loss. How can I optimize it?
The work-up is a critical step for isolating the product and can significantly impact the final yield.
Key Work-up Steps & Optimization:
-
Hydrolysis of the Iminium Salt: The reaction mixture is typically poured onto crushed ice to hydrolyze the intermediate iminium salt.
-
Neutralization: Careful neutralization of the acidic solution is crucial. A base such as sodium hydroxide or sodium carbonate solution is added until the pH is alkaline.[8] This step can be exothermic and should be performed slowly with cooling. The product often precipitates out as a solid during this step.
-
Extraction: If the product does not precipitate, it must be extracted with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Breaking Emulsions: Emulsions can form during extraction. Adding brine or a small amount of a different organic solvent can help to break them.[4]
Frequently Asked Questions (FAQs)
Q: What is the expected regioselectivity of the Vilsmeier-Haack reaction on 5-methoxy-1-methylindole? A: Formylation is expected to occur at the C2 position of the indole ring. The C3 position is the most electron-rich and typically the site of electrophilic attack for indoles. However, in N-substituted indoles, formylation can be directed to the C2 position.
Q: Are there alternative, milder methods for formylating indoles? A: Yes, if the Vilsmeier-Haack reaction consistently gives low yields or is incompatible with other functional groups, alternative methods can be considered. One such method is the Ph₃P/ICH₂CH₂I-promoted formylation of indoles with DMF, which proceeds under milder conditions.[9]
Q: What are the key safety precautions for this synthesis? A: Phosphorus oxychloride (POCl₃) is a corrosive and moisture-sensitive reagent that reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction between POCl₃ and DMF is exothermic and should be performed with caution and adequate cooling.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
-
5-methoxy-1-methylindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Crushed ice
-
Saturated sodium carbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (3.0 eq.). Cool the flask in an ice-water bath. Add POCl₃ (1.2 eq.) dropwise to the stirred DMF, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Formylation Reaction: Dissolve 5-methoxy-1-methylindole (1.0 eq.) in DCM and add it to the prepared Vilsmeier reagent. Allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-45 °C). Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice with vigorous stirring.
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is alkaline (pH 8-9).[8]
-
Isolation and Purification: If a precipitate forms, collect the solid by vacuum filtration and wash it with cold water. If no precipitate forms, transfer the mixture to a separatory funnel and extract with DCM. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent like ethanol.
Visual Aids
Vilsmeier-Haack Reaction Mechanism
Caption: General mechanism of the Vilsmeier-Haack formylation of an indole.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale | Reference |
| Vilsmeier Reagent Stoichiometry | 1.5 - 3.0 eq. | An excess ensures complete consumption of the starting material. | [4] |
| POCl₃ to DMF Ratio | ~1:1 | Optimal for the formation of the active Vilsmeier reagent. | [4] |
| Reaction Temperature | 0 °C to 100 °C | Highly substrate-dependent; requires optimization. | [6][8] |
| Work-up pH | 8 - 9 | Ensures complete hydrolysis of the iminium salt and precipitation of the product. | [8] |
References
- Progress in Chemical and Biochemical Research. Vilsmeier-Haack Transformations under Non Classical Conditions. 2019.
-
Chemistry Steps. Vilsmeier-Haack Reaction. 2023. Available from: [Link]
- Aghazadeh, M. Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2019.
-
Organic Syntheses. Procedure. Available from: [Link]
- Khezri, M., et al. Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Organic Chemistry Research, 2016.
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
- Journal of the Chemical Society, Perkin Transactions 1. Synthetic studies of indoles and related compounds. Part 22.
-
Reddit. Having some troubles with a Vislmeier-Haack reaction. 2021. Available from: [Link]
-
SID. Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its. Available from: [Link]
-
ResearchGate. ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. 2025. Available from: [Link]
-
J&K Scientific LLC. Vilsmeier-Haack Reaction. 2025. Available from: [Link]
- Arkivoc.
-
Semantic Scholar. Formation of indole trimers in Vilsmeier type reactions. Available from: [Link]
-
Chemical Sourcing. 5-methoxy-2-methyl-1H-indole-3-carbaldehyde. Available from: [Link]
-
MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Available from: [Link]
Sources
- 1. cymitquimica.com [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. jk-sci.com [jk-sci.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sioc.cas.cn [sioc.cas.cn]
Technical Support Center: Purification of 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde
Welcome to the technical support guide for the purification of 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde (Catalog No. CS-0360801).[1] This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, field-tested guidance in a question-and-answer format to address common and complex purification challenges encountered during and after synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most effective and common methods for purifying crude 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde?
The two most reliable and widely applicable purification methods for this compound are silica gel column chromatography and recrystallization. The choice between them depends on the nature and quantity of the impurities present. Often, a sequential approach is most effective: an initial purification by column chromatography to remove gross impurities, followed by recrystallization to achieve high analytical purity.
Q2: What are the likely impurities I should expect from its synthesis?
The impurities largely depend on the synthetic route. If synthesized via a Vilsmeier-Haack reaction from 5-methoxy-1-methyl-1H-indole, the common impurities include:
-
Unreacted Starting Material: 5-methoxy-1-methyl-1H-indole.
-
Regioisomers: Small amounts of formylation at other positions on the indole ring, though C2-formylation is often challenging and less common than C3-formylation in standard Vilsmeier-Haack reactions.[2][3] If a non-standard synthesis is used, this is a possibility.
-
Hydrolyzed Vilsmeier Reagent: Residual salts and byproducts from the aqueous workup of the phosphorus oxychloride and DMF complex.[2]
-
Solvent Residues: Dichloromethane (DCM), ethyl acetate, or hexanes from the extraction and workup steps.[4][5]
Q3: How can I quickly assess the purity of my fractions or the final product?
Thin-Layer Chromatography (TLC) is the most rapid method for purity assessment during the purification process.[6] For the final product, a combination of ¹H NMR spectroscopy and High-Performance Liquid Chromatography (HPLC) is recommended to confirm structural integrity and quantify purity with high accuracy. The target compound is a solid, so its melting point can also be a useful indicator of purity.[6]
Troubleshooting and In-Depth Guidance
This section addresses specific experimental challenges in a Q&A format, providing not just solutions but the scientific reasoning behind them.
Q4: My crude product is a dark, viscous oil that won't solidify. How should I proceed with purification?
Answer: This is a common scenario, often caused by residual solvents or colored impurities. The most effective approach is flash column chromatography on silica gel.[7] An oily crude product is ideal for "wet-loading" onto the column, which prevents issues with insolubility.
-
Causality: The dark color often arises from minor, highly conjugated byproducts formed during the reaction, especially if the reaction was heated for an extended period.[8] These are typically more polar than the desired product and will adhere strongly to the silica gel. The oily consistency is due to these impurities depressing the melting point of the mixture.
-
Actionable Advice:
-
Dissolve the crude oil in a minimal amount of dichloromethane (DCM) or the chromatographic eluent.
-
In a separate flask, add a small amount of silica gel (2-3 times the mass of your crude product) and a small volume of a non-polar solvent like hexane.
-
Add your dissolved product to the silica slurry and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder. This is your "dry-loaded" sample.
-
Load this powder onto the top of your prepared silica gel column. This technique prevents band broadening and improves separation efficiency compared to liquid-loading a large volume of solvent.
-
Q5: I'm running a silica gel column, but the separation between my product and an impurity is very poor (Rf values are too close). How can I improve this?
Answer: Poor separation on a silica column is a classic problem that can be solved by systematically optimizing the mobile phase (eluent). The goal is to find a solvent system where the desired product has an Rf value of approximately 0.3-0.4 on a TLC plate, as this range typically provides the best separation on a column.[9]
-
Causality: The separation of compounds on silica gel is governed by their differential polarity.[10] If two compounds have very similar polarities, they will travel through the column at similar rates with a given eluent. To separate them, you must fine-tune the eluent's polarity to exploit subtle differences in their interaction with the stationary phase.
-
Actionable Advice:
-
Systematically Test Solvents: Use TLC to test various binary solvent systems. For indole aldehydes, hexane/ethyl acetate or hexane/DCM are excellent starting points.[5][6]
-
Adjust Polarity: If the spots are too high on the TLC plate (high Rf), the eluent is too polar; decrease the proportion of the polar solvent (e.g., move from 20% EtOAc in hexane to 10%). If the spots are too low (low Rf), the eluent is not polar enough; increase the proportion of the polar solvent.
-
Consider a Ternary System: For very difficult separations, adding a third solvent can dramatically alter selectivity. For example, adding 1% triethylamine (Et₃N) to your hexane/EtOAc system can deactivate acidic sites on the silica gel, which can sharpen spots for amine-containing compounds (though not strictly necessary here, it's a useful trick). Conversely, adding 1% acetic acid can help with acidic compounds.
-
Run a Gradient: Instead of running the column with a single solvent mixture ("isocratic"), start with a less polar mixture and gradually increase the polarity during the run. This keeps the early-eluting non-polar spots moving quickly and provides more resolving power for the later-eluting, more polar compounds.[10]
-
| Solvent System (v/v) | Typical Application | Target Rf on TLC |
| Hexane / Ethyl Acetate (9:1 to 7:3) | General purpose, good for moderately polar compounds. | ~0.35 |
| Hexane / Dichloromethane (1:1 to 1:5) | Good for separating less polar compounds and isomers.[6][11] | ~0.35 |
| Toluene / Acetone (95:5) | Alternative system if hexane/EtOAc fails; offers different selectivity. | ~0.35 |
Q6: My product is clean by ¹H NMR after column chromatography, but it has a slight yellow tint. How can I get a pure white solid?
Answer: A persistent yellow color in an otherwise pure compound is often due to trace amounts of a highly colored impurity that may be NMR-silent or present in quantities too low to be detected by standard ¹H NMR. Recrystallization is the ideal method to remove such impurities and should yield a white to off-white crystalline solid.
-
Causality: The principle of recrystallization is that the desired compound will be highly soluble in a hot solvent but poorly soluble at low temperatures, while the impurity will either be insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent (and will stay in the mother liquor).
-
Actionable Advice:
-
Solvent Screening: Test the solubility of a small amount of your product in various solvents at room temperature and with heating.[12] An ideal solvent will dissolve the compound when hot but not when cold. Good candidates are ethanol, isopropanol, or mixtures like ethyl acetate/hexane.
-
Perform the Recrystallization:
-
Dissolve the compound in the minimum amount of boiling solvent.
-
If there are insoluble impurities, perform a "hot filtration" to remove them.
-
Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
-
-
| Potential Recrystallization Solvents | Rationale |
| Ethanol or Isopropanol | The compound has moderate polarity; alcohols are often effective. |
| Ethyl Acetate / Hexanes | A solvent/anti-solvent system. Dissolve in hot EtOAc, then slowly add hexanes until cloudy. Reheat to clarify and cool slowly.[12] |
| Toluene | Good for aromatic compounds; dissolves when hot, less soluble when cold. |
Visualized Workflows and Protocols
General Purification Workflow
This diagram outlines the logical flow from a crude reaction mixture to an analytically pure final product.
Caption: General purification workflow for 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde.
Protocol 1: Flash Column Chromatography
This protocol is designed for the initial purification of a crude reaction mixture.
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Aim for a system that gives the product an Rf of ~0.35. A common starting point is 20% Ethyl Acetate in Hexanes.[7]
-
Column Preparation:
-
Plug a glass column with a small piece of cotton or glass wool. Add a thin layer of sand.[7]
-
Prepare a silica gel slurry by mixing silica gel with your initial, low-polarity eluent (e.g., 5% EtOAc in Hexanes).
-
Pour the slurry into the column and allow it to pack under gravity or light pressure, tapping the column gently to remove air bubbles. Drain the excess solvent until it is level with the top of the silica bed. Add another thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve your crude product (e.g., 1g) in a minimal volume of DCM (~2-3 mL).
-
Add ~3g of silica gel to this solution and evaporate the solvent completely to create a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin eluting with a low-polarity solvent mixture (e.g., 5% EtOAc/Hexanes) and collect fractions.
-
Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% EtOAc) to elute your product.[10]
-
Monitor the fractions being collected by TLC.
-
-
Isolation: Combine the fractions that contain the pure product, and remove the solvent using a rotary evaporator to yield the purified compound.
Troubleshooting Decision Tree
This diagram helps you decide which purification method to use based on the state of your crude product.
Caption: Decision tree for selecting a primary purification method.
References
- Benchchem. Synthesis of 5-Methoxy-1H-indol-2-amine: A Detailed Technical Guide.
- CymitQuimica. 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde.
- Sigma-Aldrich. 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde AldrichCPR.
- The Royal Society of Chemistry. (2022).
- AWS.
- Regioselective C5−H Direct Iodin
- University of Rochester, Department of Chemistry. How to run column chromatography. Retrieved from University of Rochester Chemistry Resources.
- Beilstein Journals. Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes.
- Der Pharma Chemica.
- Benchchem. Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.
- PubChem. 5-methoxy-1-methyl-1H-indole-3-carbaldehyde.
- ChemScene. 144265-42-9 | 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde.
- Chemspace. 5-methoxy-2-methyl-1H-indole-3-carbaldehyde.
- Narayanan, S., et al. (2012). 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o167.
- University of Rochester, Department of Chemistry. Solvents for Recrystallization. Retrieved from University of Rochester Chemistry Resources.
- ResearchGate. What is the basic principle for selecting mobile phase in preparative column chromatography?
- ResearchGate.
- Journal of the Chemical Society, Perkin Transactions 1. Synthetic studies of indoles and related compounds. Part 22.
- Organic Syntheses Procedure.
- Semantic Scholar.
- MDPI.
- Zhu, Y.-R., et al. (2021). Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. Synlett, 33(01), 69-72.
- Semantic Scholar. Formation of indole trimers in Vilsmeier type reactions.
- Organic Syntheses Procedure. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.
Sources
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- 2. benchchem.com [benchchem.com]
- 3. 5-methoxy-1-methyl-1H-indole-3-carbaldehyde | C11H11NO2 | CID 925973 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 12. Reagents & Solvents [chem.rochester.edu]
preventing oxidation of indole-2-carbaldehyde during storage
Welcome to the technical support guide for Indole-2-Carbaldehyde (CAS: 19005-93-7). This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this valuable synthetic building block. Our goal is to provide you with the technical insights and practical protocols necessary to ensure the long-term integrity and purity of your material.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I've noticed my solid Indole-2-Carbaldehyde is changing color from off-white to a yellow or brownish powder. My latest analysis (NMR/HPLC) also shows a new, more polar impurity. What is happening?
Answer: This is a classic and well-documented sign of degradation. Indole-2-carbaldehyde, like many aromatic aldehydes, is susceptible to autoxidation, especially upon exposure to atmospheric oxygen.[1][2] The aldehyde functional group (-CHO) is oxidized to the corresponding carboxylic acid, in this case, Indole-2-carboxylic acid.
-
Causality: The oxidation is a free-radical chain reaction that can be initiated by exposure to light and air.[1][3] The indole ring itself can also be susceptible to oxidative processes, but the aldehyde is typically the most reactive site under ambient storage conditions. The resulting Indole-2-carboxylic acid is a crystalline solid that, even in small amounts, can cause the bulk material to change color and will appear as a distinct peak in your analytical data.
Question 2: What are the ideal long-term storage conditions to prevent this oxidation?
Answer: To maximize the shelf-life and maintain the purity of Indole-2-Carbaldehyde, you must rigorously control three key environmental factors: atmosphere, temperature, and light. The compound is explicitly noted as being "Air Sensitive".[2]
-
Atmosphere (Critical): Oxygen is the primary reactant in the degradation pathway. Therefore, storing the compound under an inert atmosphere is the most critical step. Nitrogen (N₂) or Argon (Ar) gas should be used to displace air in the storage container.
-
Temperature: Lower temperatures slow the rate of chemical reactions, including oxidation. For long-term storage, a temperature of -20°C is highly recommended.[4][5] Some suppliers suggest storage at 0-8°C, which is acceptable for shorter-term use.[6]
-
Light: Store the compound in an amber or opaque vial to protect it from light, which can catalyze the initiation of free-radical oxidation.[1][3]
The table below summarizes the recommended storage conditions for optimal stability.
| Parameter | Poor Storage (High Risk) | Acceptable (Short-Term) | Best Practice (Long-Term) |
| Atmosphere | Standard Air | Tightly sealed container | Inert Gas (Argon or Nitrogen) |
| Temperature | Room Temperature ( >15°C) | Refrigerated (0-8°C)[6] | Frozen (-20°C) [4][5] |
| Container | Clear/Transparent Vial | Tightly sealed, Amber Vial | Amber Vial, Sealed with Parafilm, Flushed with Inert Gas |
Question 3: My compound is already showing signs of minor oxidation. Can I purify it before use in my synthesis?
Answer: Yes, if the degradation is minor, purification is often feasible. The primary impurity, Indole-2-carboxylic acid, has significantly different physical properties that can be exploited.
-
Acid/Base Extraction: Since the impurity is a carboxylic acid, it can be removed by a simple liquid-liquid extraction. Dissolve the aldehyde in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic solution with a mild aqueous base, such as a 5-10% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[1] The acidic impurity will be deprotonated to its water-soluble carboxylate salt and move into the aqueous layer. The purified aldehyde remains in the organic layer, which can then be dried and concentrated.
-
Recrystallization: Recrystallization from a suitable solvent system, such as aqueous methanol, can also be effective for removing impurities.[7]
-
Sublimation: For small quantities, vacuum sublimation is another potential purification method.[7]
Trustworthiness Check: After any purification, it is essential to re-analyze the material by HPLC, LC-MS, or NMR to confirm its purity before proceeding with your experiments.
Question 4: Are there any chemical stabilizers or antioxidants I can add to the solid material for storage?
Answer: While adding stabilizers is more common for liquid aldehydes, the principle can apply. However, for a solid compound intended for synthesis, this is generally not recommended as it introduces a new substance that would need to be removed later. The most robust and contamination-free method for preserving the solid is proper environmental control (inert gas, low temperature, darkness).
For context, liquid aldehydes are sometimes stabilized with radical inhibitors like Butylated Hydroxytoluene (BHT).[8] In some industrial applications, compounds like thiourea have been used as oxidation inhibitors for aromatic aldehydes.[9] However, for high-purity laboratory use, adhering to the storage protocols outlined below is the superior strategy.
Experimental Protocols & Workflows
Protocol 1: Best Practices for Long-Term Storage Under Inert Atmosphere
This protocol describes the standard procedure for packaging a new or freshly purified bottle of solid Indole-2-Carbaldehyde for long-term storage.
Materials:
-
Indole-2-Carbaldehyde in a suitable amber glass vial with a PTFE-lined cap.
-
Source of dry Argon (Ar) or Nitrogen (N₂) gas with a regulator and tubing.
-
A long needle or cannula attached to the gas line.
-
A short "vent" needle.
-
Parafilm® or other sealing film.
Procedure:
-
Preparation: Place your vial containing the solid compound on a stable surface in a well-ventilated area or fume hood. Loosen the cap so that gas can escape.
-
Insert Needles: Carefully pierce the cap's septum or liner with both the long gas inlet needle and the shorter vent needle. Ensure the gas inlet needle reaches near the bottom of the vial's headspace without touching the solid, while the vent needle just pierces the cap.
-
Purge with Inert Gas: Start a gentle flow of inert gas (e.g., 1-2 psi). The inert gas, being denser than air, will fill the vial from the bottom up, displacing the lighter, oxygen-containing air out through the vent needle.
-
Flushing Time: Allow the gas to flow for 2-3 minutes to ensure all air has been thoroughly displaced.
-
Sealing: While the inert gas is still flowing, remove the vent needle first. Then, remove the gas inlet needle and immediately tighten the cap securely.
-
Final Seal & Storage: Wrap the cap and neck of the vial with 2-3 layers of Parafilm® to create an extra barrier against moisture and air ingress. Place the sealed vial in a labeled secondary container and store it at -20°C.
Workflow for Handling and Storage
The following diagram outlines the decision-making process from receiving the compound to its routine use and storage.
Caption: Workflow for receiving, storing, and handling Indole-2-Carbaldehyde.
References
- Roblin, R. O. (1942). Stabilization of aldehydes. U.S. Patent No. 2,280,311.
- Hentrich, W., & Köhn, O. (1983). Stabilization of aldehydes. U.S. Patent No. 4,414,419.
-
Jain, R., & Sharma, P. (2007). Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution. ResearchGate.[Link]
- Brouwer, et al. (2023). Stabilization of aldehydes and/or an alcohols. W.O. Patent No. 2023/175065 A1.
-
Balanna, K., et al. (2022). Dynamic kinetic resolution of γ,γ-disubstituted indole 2-carboxaldehydes via NHC-Lewis acid cooperative catalysis for the synthesis of tetracyclic ε-lactones. RSC Publishing.[Link]
-
Radical Autoxidation. JoVE (Journal of Visualized Experiments).[Link]
-
Reduction of toxic aldehydes in heated flaxseed oil using sesame and perilla protein enzymatic hydrolysates. PMC (PubMed Central).[Link]
-
Oxidation of Aldehydes and Ketones. Chemguide.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.ca [fishersci.ca]
- 3. Video: Radical Autoxidation [jove.com]
- 4. chemscene.com [chemscene.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Indole-2-carboxaldehyde | 19005-93-7 [chemicalbook.com]
- 8. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. US2280311A - Stabilization of aldehydes - Google Patents [patents.google.com]
solubility issues of N-methyl indole aldehydes in ethanol
Technical Support Center: N-Methyl Indole Aldehyde Solubility & Handling
Executive Summary
N-methylindole-3-carboxaldehyde (CAS: 19012-03-4) presents a distinct solubility profile compared to its non-methylated parent (indole-3-carboxaldehyde).[1] While the parent compound has a high melting point (~196°C) and crystallizes readily, the N-methyl derivative melts at a much lower range (70–72°C).[1]
This drastic drop in melting point creates a specific thermodynamic challenge in ethanol: "Oiling Out." Users frequently encounter phase separation (liquid-liquid) rather than crystallization (liquid-solid) during cooling.[1] Furthermore, the aldehyde moiety is susceptible to hemiacetal formation in protic solvents like ethanol, particularly if trace acids from Vilsmeier-Haack synthesis remain.[1]
Part 1: Dissolution & Solubility Dynamics
Q: Why does my sample form a "gummy" oil at the bottom of the flask instead of dissolving or crystallizing?
A: This is the most common issue with N-methylindole-3-carboxaldehyde due to its low melting point (70–72°C).[1]
-
The Mechanism: When you heat ethanol to its boiling point (78°C) to dissolve the solid, you are operating above the melting point of the solute.[1] If the solution is too concentrated, or if you cool it too rapidly, the compound separates as a supercooled liquid (oil) before it can organize into a crystal lattice.[1]
-
The Fix: You are likely operating in the "Oiling Out" zone (metastable region).[1] You must lower the concentration or the cooling rate.[1]
Q: What is the solubility limit in Ethanol?
A: While specific saturation curves vary by purity, operational guidelines are:
| Solvent State | Solubility Status | Notes |
| Cold Ethanol (25°C) | Moderate/Sparingly Soluble | Often requires sonication to initiate dissolution.[1] |
| Hot Ethanol (70°C+) | Highly Soluble | Risk: Easy to oversaturate, leading to oiling upon cooling.[1] |
| Water | Insoluble | Acts as an anti-solvent.[1] |
| DMSO/DMF | Highly Soluble (>30 mg/mL) | Good for assays, bad for recovery/evaporation.[1] |
Part 2: Chemical Stability & Artifacts
Q: My NMR in Ethanol-d6 shows a "ghost" peak near the aldehyde proton. Is my compound impure?
A: Not necessarily. You are likely observing hemiacetal formation .[1]
-
The Reaction: Aldehydes react reversibly with alcohols (ethanol) to form hemiacetals.[1] This equilibrium is catalyzed by trace acids.[1]
-
Diagnostic: The aldehyde proton (
) typically appears at ppm.[1] A hemiacetal proton ( ) will appear upfield, often around ppm.[1] -
Prevention: Avoid storing the compound in ethanol for extended periods.[1] Run NMR in non-protic solvents like DMSO-
or CDCl to confirm purity.[1]
Q: The solution turned from pale yellow to dark orange/brown overnight. What happened?
A: This indicates oxidation or oligomerization .[1]
-
Auto-oxidation: The aldehyde oxidizes to N-methylindole-3-carboxylic acid upon exposure to air.[1] This byproduct is more polar and may precipitate.[1]
-
Acid-Catalyzed Condensation: If your crude material contains residual POCl
(from synthesis), it can catalyze the formation of dimers (bis-indolyl methanes).[1]
Part 3: Visualization of Stability Pathways
The following diagram illustrates the chemical fate of N-methylindole-3-carboxaldehyde in ethanol under various conditions.
Caption: Stability pathways. Yellow nodes indicate reversible solvent interactions; Red nodes indicate irreversible degradation.[1]
Part 4: Master Protocol – The "Gradient Cooling" Recrystallization
To purify N-methylindole-3-carboxaldehyde without "oiling out," you must avoid the metastable liquid zone.[1]
Objective: Recrystallize ~5g of crude material. Solvent System: Ethanol (95%) / Water (Anti-solvent).
Step-by-Step Methodology
-
Saturation (The Dissolution):
-
Place 5g of crude solid in a flask.
-
Add minimum hot ethanol (start with ~40 mL, approx 8 mL/g).
-
Heat to 60°C (Do not boil vigorously; keep below the 70°C melting point of the solid if possible to prevent emulsion formation, though slight overheating is common).
-
Critical Check: If the solution is dark/opaque, perform a hot filtration to remove inorganic salts or polymerized char.[1]
-
-
The Cloud Point (Seeding):
-
Controlled Nucleation (Preventing Oil):
-
Harvest:
Part 5: Troubleshooting Decision Tree
Use this logic flow to resolve purification failures.
Caption: Decision matrix for troubleshooting recrystallization outcomes.
References
-
Organic Syntheses. (1965).[1] Indole-3-carboxaldehyde.[1][3][4][5][6][7][8][9][10][11] Coll. Vol. 4, p.539; Vol. 39, p.[1]30. (Establishes the baseline ethanol recrystallization ratio of ~8.5 mL/g for indole aldehydes). [1]
-
Sigma-Aldrich. (n.d.).[1] 1-Methylindole-3-carboxaldehyde Product Sheet. (Confirms Melting Point data of 70-72°C, critical for explaining the "oiling out" phenomenon).
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 87894, 1-Methylindole-3-carboxaldehyde. (Provides solubility and physical property data).
-
BenchChem. (2025).[1][2] Indole-3-carboxaldehyde basic properties and structure. (Discusses synthesis via Vilsmeier-Haack and purification protocols). [1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-Methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 87894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. CAS 19012-03-4: 1-Methylindole-3-carboxaldehyde [cymitquimica.com]
- 6. 1-Methylindole-3-carboxaldehyde CAS#: 19012-03-4 [m.chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde
Ticket ID: IND-PUR-052 Status: Open Topic: Solvent Selection & Purification Protocols Applicable Compound: 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde (CAS: 144265-42-9)
Executive Summary
This guide addresses the purification of 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde . Unlike its NH-indole counterparts, the N-methyl group significantly alters the crystal lattice energy and solubility profile, increasing lipophilicity and lowering the melting point. This structural change increases the risk of "oiling out" during recrystallization.
The protocols below prioritize solvent systems that balance the polarity of the aldehyde (hydrogen bond acceptor) and methoxy groups against the lipophilic N-methyl indole core.
Module 1: Solvent Selection Strategy
Physicochemical Logic[1]
-
Solubility Profile: The compound is moderately polar. The N-methyl group eliminates the hydrogen bond donor capability of the indole nitrogen, making it more soluble in organic solvents (DCM, EtOAc) than the parent indole.
-
Reactivity Warning: The C-2 aldehyde is susceptible to oxidation (to carboxylic acid) or Cannizzaro reactions under strongly basic conditions. Avoid hot, basic solvents.
-
Thermal Instability: Indole-2-carboxaldehydes can degrade at prolonged high temperatures. Fast recrystallization is preferred over prolonged reflux.
Recommended Solvent Systems
The following table summarizes the most effective solvent systems based on structural analogs and general indole chemistry.
| System Type | Solvent(s) | Role | Suitability Rating | Technical Notes |
| Single Solvent | Ethanol (95% or Abs.) | Solubilizer | ⭐⭐⭐⭐⭐ (Best Start) | Excellent polarity match. The aldehyde/methoxy groups interact well with EtOH. Cooling yields good crystals. |
| Binary System | Ethyl Acetate / Heptane | Solvent / Anti-solvent | ⭐⭐⭐⭐ (High Control) | Best for "tuning" solubility. Heptane is preferred over Hexane due to higher BP (98°C), allowing better dissolution of the solute before boiling. |
| Single Solvent | Toluene | Solubilizer | ⭐⭐⭐ (Specific Use) | Good for highly crude material. Toluene's pi-stacking capability helps dissolve the indole core, but high BP makes drying difficult. |
| Avoid | Water, Diethyl Ether | N/A | ❌ | Water is too polar (insoluble). Ether is too volatile and poses a fire hazard for heating. |
Module 2: Decision Logic & Workflows
Workflow 1: Solvent Selection Decision Tree
Use this logic flow to determine the correct solvent system for your specific batch purity.
Figure 1: Decision matrix for selecting the optimal recrystallization solvent based on crude purity and solubility behavior.
Module 3: Detailed Experimental Protocols
Protocol A: Single Solvent (Ethanol)
Best for: Crude material that is already solid and relatively clean (>85%).
-
Preparation: Place 1.0 g of crude 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde in a 25 mL Erlenmeyer flask.
-
Dissolution: Add 3-4 mL of Ethanol. Heat to reflux (approx. 78°C) on a heating block.
-
Titration: If solids remain, add hot Ethanol in 0.5 mL increments until fully dissolved. Do not exceed 10 mL total volume.
-
Clarification (Optional): If insoluble black specks remain (polymerized indole), filter the hot solution through a pre-warmed glass funnel with a cotton plug.
-
Crystallization: Remove from heat. Cover with foil (aldehydes are light sensitive).
-
Allow to cool to Room Temperature (RT) slowly (20-30 mins).
-
Transfer to an ice bath (0-4°C) for 1 hour.
-
-
Collection: Filter via vacuum filtration. Wash with 1-2 mL of cold Ethanol.
Protocol B: Binary Solvent (EtOAc / Heptane)
Best for: Oily crude or material that is too soluble in Ethanol.
-
Dissolution: Dissolve 1.0 g of crude material in the minimum amount of boiling Ethyl Acetate (approx. 2-3 mL).
-
Precipitation: While maintaining a gentle boil, add hot Heptane dropwise.
-
Cloud Point: Continue adding Heptane until a faint, persistent cloudiness appears.
-
Clearing: Add 2-3 drops of Ethyl Acetate to clear the solution back to transparent.
-
Cooling: Remove from heat. Let it stand undisturbed.
-
Critical Step: If the product oils out (forms liquid droplets at the bottom), scratch the glass vigorously with a spatula to induce nucleation.
-
-
Harvest: Filter the resulting needles/prisms and wash with a 1:3 mixture of cold EtOAc:Heptane.
Module 4: Troubleshooting Guide
Issue: "Oiling Out" (Liquid-Liquid Phase Separation)
Cause: The N-methyl group lowers the melting point. If the saturation temperature exceeds the melting point of the solvated compound, it separates as an oil before crystallizing. Resolution:
-
Re-heat: Dissolve the oil back into the solution by heating.
-
Add Solvent: Add a small amount (1-2 mL) of the good solvent (e.g., Ethanol or EtOAc) to lower the saturation concentration.
-
Seed: Cool slightly, then add a "seed crystal" of pure product (if available) or scratch the flask wall.
-
Slow Cool: Insulate the flask with a beaker wrapped in a towel to slow the cooling rate.
Issue: Colored Impurities (Red/Brown)
Cause: Indoles are prone to oxidative polymerization, forming colored oligomers. Resolution:
-
Charcoal Treatment: Dissolve crude in hot Ethanol.
-
Add Carbon: Add 5-10 wt% activated charcoal. Stir hot for 5 minutes.
-
Filter: Filter hot through Celite. The filtrate should be significantly lighter (pale yellow).
Figure 2: Rescue protocol for oiling out events.
Module 5: Frequently Asked Questions (FAQ)
Q: Can I use Methanol instead of Ethanol? A: Yes, Methanol is a viable alternative. However, it is more toxic and has a lower boiling point (65°C), which provides a narrower temperature range for recrystallization than Ethanol (78°C).
Q: My product is turning pink during drying. Why? A: Indole-2-carboxaldehydes are light and air-sensitive. The pink color indicates surface oxidation. Ensure you dry the crystals in a vacuum desiccator in the dark. Store under inert gas (Argon/Nitrogen) at -20°C for long-term stability.
Q: What is the expected melting point? A: While specific literature values for the 5-methoxy-1-methyl variant can vary by polymorph, structural analogs (1-methylindole-2-carboxaldehyde) melt around 81-85°C. Expect the methoxy group to raise this slightly, likely into the 90-110°C range.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (General reference for indole purification techniques). Link
-
PubChem. (n.d.).[1][2] 1-Methylindole-2-carboxaldehyde (Analog Data). National Library of Medicine. Retrieved February 22, 2026. Link
-
ChemScene. (n.d.).[3] 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde Product Data. Retrieved February 22, 2026. Link
-
Sigma-Aldrich. (n.d.). Recrystallization Solvents and Techniques. Technical Bulletin. Link
Sources
separating 5-methoxy-1-methyl-1H-indole-2-carbaldehyde from starting materials
The following technical guide details the purification and separation of 5-methoxy-1-methyl-1H-indole-2-carbaldehyde (CAS: 144265-42-9).
This guide is structured to address the specific physicochemical differences between the target aldehyde and its common precursors: the non-formylated indole (via lithiation/formylation), the alcohol (via oxidation), or the N-unsubstituted indole (via methylation).
Module 1: Diagnostic Matrix & Separation Strategy
Before selecting a protocol, identify your specific starting material (impurity) using the decision matrix below. The chemical nature of the impurity dictates the separation logic.
Figure 1: Decision tree for selecting the optimal purification method based on the synthetic route and resulting impurities.
Module 2: The Bisulfite Trap (Protocol A)
Best for: Separating the target aldehyde from non-polar starting materials (e.g., 5-methoxy-1-methyl-1H-indole).
The Science:
This is a Self-Validating System . Indoles are electron-rich and generally lipophilic. Aldehydes, however, react reversibly with sodium bisulfite (
Step-by-Step Protocol
-
Adduct Formation (Phase 1):
-
Dissolve the crude mixture (containing target aldehyde + SM) in 3 volumes of Ethyl Acetate (EtOAc) .
-
Add 2 volumes of saturated aqueous
. -
Crucial Step: Vigorously stir or shake for 30–60 minutes. The formation of the adduct occurs at the interface; vigorous agitation maximizes surface area.
-
Observation: A white precipitate (the bisulfite adduct) may form. This is normal.
-
-
Separation (The Wash):
-
Separate the layers.
-
Organic Layer (Top): Contains the impurities (unreacted starting material, dimers). Discard (or save for recovery).
-
Aqueous Layer (Bottom): Contains the Target-Bisulfite adduct. Keep this.
-
-
Optional: Wash the aqueous layer once with fresh EtOAc to remove trace non-polar impurities.
-
Regeneration (Phase 2):
-
Place the aqueous layer back into the flask.
-
Add fresh EtOAc (calculated to dissolve the expected yield).
-
Slowly add 10% Sodium Carbonate (
) or Sodium Hydroxide (NaOH) until pH > 10. -
Mechanism:[3][4][5] High pH reverses the equilibrium, converting the water-soluble adduct back into the lipophilic aldehyde.
-
Stir for 15 minutes.
-
-
Isolation:
Module 3: Chromatographic Resolution (Protocol B)
Best for: Separating the target from alcohol precursors or complex reaction tars.
Expert Insight: Indole-2-carbaldehydes are moderately polar due to the carbonyl dipole but lack hydrogen bond donors (unlike the NH-indole). The alcohol precursor (-CH2OH) is significantly more polar and will retain strongly on silica.
TLC Data (Silica Gel):
| Compound | Functional Group | Polarity | Approx.[3][9][10] Rf (Hex:EtOAc 3:1) |
| Target | Aldehyde (-CHO) | Moderate | 0.45 – 0.55 |
| Impurity A | Methyl-Indole (SM) | Low | 0.70 – 0.80 |
| Impurity B | Alcohol (-CH2OH) | High | 0.10 – 0.20 |
Recommended Gradient:
-
Equilibration: Start with 100% Hexanes (or Heptane).
-
Elution: Ramp to 10% EtOAc/Hexanes to elute non-polar impurities (Impurity A).
-
Target Collection: Ramp to 20–25% EtOAc/Hexanes to elute the target aldehyde.
-
Flush: Flush with 50% EtOAc to remove the alcohol (Impurity B).
Module 4: Troubleshooting & FAQs
Q1: I tried the Bisulfite method, but my yield is low. Where is my product?
-
Diagnosis: The regeneration step (Phase 2) likely failed to reach a high enough pH, or the adduct precipitated and was filtered off inadvertently.
-
Fix: Ensure the aqueous phase pH is >10 during regeneration. If a solid formed during Phase 1, do not filter it; dissolve it by adding more water or keep it with the aqueous phase—it is your product adduct.
Q2: Why not use Vilsmeier-Haack to make this?
-
Expertise: Vilsmeier-Haack on 5-methoxy-1-methylindole typically formylates the C3 position (electron-rich site), yielding indole-3-carbaldehyde. To get the C2-carbaldehyde , you likely used a lithiation strategy (n-BuLi directs to C2) or oxidized a C2-alcohol. If you used Vilsmeier and obtained a product, verify the regiochemistry using NMR (C3-H signal absence vs C2-H absence).
Q3: The product is co-eluting with the starting material on TLC.
-
Fix: Change the solvent system. Indoles are sensitive to
- interactions. Switch from Hexane/EtOAc to DCM/Hexane (1:1) or Toluene/EtOAc . Toluene often provides better separation for fused aromatic systems.
Q4: My product is turning pink/red on the bench.
-
Cause: Indole-2-carbaldehydes are susceptible to acid-catalyzed polymerization or oxidation in air (forming pink/red dimers).
-
Prevention: Store the purified solid under Nitrogen/Argon at -20°C. Ensure your chloroform/DCM for chromatography is neutralized (pass through basic alumina) to remove traces of HCl.
References
-
BenchChem. (2025).[1][9] Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite. Retrieved from
-
National Institutes of Health (NIH). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from
-
Organic Syntheses. (1963). Indole-2-carboxylic acid, ethyl ester (Precursor synthesis discussion). Coll. Vol. 4, p. 490. Retrieved from
-
Royal Society of Chemistry. (1970). Synthesis of indole-2-carbaldehydes via oxidation. Journal of the Chemical Society C. Retrieved from [11]
-
Sigma-Aldrich. (n.d.). 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde Product Specifications. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Workup [chem.rochester.edu]
- 7. ajrconline.org [ajrconline.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis routes of Indole-2-carbaldehyde [benchchem.com]
- 11. Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability of 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde in Acidic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde when utilized in acidic experimental conditions. Our goal is to equip you with the necessary knowledge to anticipate and mitigate potential stability issues, ensuring the integrity and success of your research.
Introduction: The Delicate Nature of the Indole Nucleus
The indole scaffold is a privileged structure in medicinal chemistry, but its electron-rich nature makes it susceptible to degradation under acidic conditions. For 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde, the substituents on the indole ring—a methoxy group at the 5-position, a methyl group on the nitrogen, and a carbaldehyde at the 2-position—collectively influence its stability. Understanding these influences is paramount for its effective use in experimental settings.
The N-methylation prevents protonation at the indole nitrogen, a common initial step in some degradation pathways. However, the pyrrole ring remains electron-rich and prone to electrophilic attack, particularly at the C3 position. Strong acids can protonate the C3 carbon, leading to the formation of a reactive indoleninium ion. This intermediate can then participate in various degradation reactions, including dimerization or reaction with other nucleophiles present in the medium.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the purity of my 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde sample when dissolved in an acidic solution for my assay. What could be the cause?
A1: The decrease in purity is likely due to acid-catalyzed degradation. The indole ring system, despite the N-methylation, is susceptible to protonation at the C3 position in the presence of strong acids. This protonation generates a highly reactive indoleninium cation. This cation can then undergo several reactions, with dimerization being a common degradation pathway for indoles in acidic media.[1][2][3] The electron-donating 5-methoxy group can further activate the indole ring towards such electrophilic reactions.
Q2: What are the likely degradation products I should be looking for?
A2: The primary degradation products are often dimers or trimers formed through the reaction of the indoleninium ion with a neutral molecule of the starting material.[4] You may also observe other adducts if nucleophiles are present in your reaction mixture. The exact structure of the degradation products can be complex and varied. It is advisable to use analytical techniques such as LC-MS to identify the molecular weights of the impurities, which can provide clues about their structures.
Q3: How can I minimize the degradation of 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde in my acidic experimental setup?
A3: To minimize degradation, consider the following strategies:
-
pH Control: If your experiment allows, use the mildest acidic conditions possible. Buffering the solution to a less acidic pH can significantly slow down the rate of degradation.
-
Temperature Control: Perform your experiments at the lowest temperature compatible with your protocol. Degradation reactions, like most chemical reactions, are accelerated at higher temperatures.
-
Reduced Exposure Time: Prepare your acidic solutions of the compound immediately before use to minimize the time it is exposed to acidic conditions.
-
Inert Atmosphere: While protonation is the primary concern, oxidation can also be a secondary degradation pathway for some indole derivatives.[5] Working under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative degradation.
-
Solvent Choice: The choice of solvent can influence stability. Protic solvents may facilitate protonation more readily than aprotic solvents.
Q4: What is the expected impact of the aldehyde group at the C2 position on the stability of the molecule?
A4: The carbaldehyde group at the C2 position is an electron-withdrawing group. This can have a dual effect. On one hand, it can slightly decrease the electron density of the pyrrole ring, making it less susceptible to protonation compared to an unsubstituted indole. On the other hand, the aldehyde functionality itself could potentially participate in acid-catalyzed reactions, although the primary site of acid-catalyzed degradation for indoles is typically the C3 position of the pyrrole ring.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram after incubation in acidic buffer. | Acid-catalyzed degradation leading to the formation of byproducts, likely dimers or other adducts. | 1. Confirm the identity of the new peaks using LC-MS. 2. Perform a time-course stability study to monitor the rate of degradation (see Protocol 1). 3. Optimize experimental conditions: use a higher pH buffer if possible, lower the temperature, and minimize incubation time. |
| Loss of biological activity of the compound in an acidic assay medium. | Degradation of the active compound into inactive byproducts. | 1. Correlate the loss of activity with the appearance of degradation products using HPLC. 2. Consider formulation strategies to protect the compound, such as encapsulation, if compatible with the assay. 3. Prepare fresh solutions of the compound immediately before each experiment. |
| Color change of the solution upon addition of acid. | Formation of colored degradation products, which is common for indole oligomers. | 1. This is a visual indicator of degradation. 2. Immediately analyze the solution by HPLC-UV/Vis to characterize the new chromophores. 3. Implement the mitigation strategies outlined in A3 of the FAQ section. |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde
This protocol outlines a method to quantify the stability of the compound under specific acidic conditions.
Materials:
-
5-Methoxy-1-methyl-1H-indole-2-carbaldehyde
-
HPLC-grade acetonitrile and water
-
Acid of interest (e.g., trifluoroacetic acid, hydrochloric acid)
-
Buffer components (e.g., phosphate, citrate)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde in acetonitrile.
-
Preparation of Test Solutions:
-
Prepare the desired acidic aqueous solution (e.g., 0.1 M HCl, or a buffered solution at a specific pH).
-
Spike the acidic solution with the stock solution to a final concentration of 50 µg/mL.
-
-
Time-Course Analysis:
-
Immediately after preparation (t=0), inject an aliquot of the test solution into the HPLC system.
-
Incubate the remaining test solution at a controlled temperature (e.g., room temperature or 37°C).
-
Inject aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).
-
-
HPLC Analysis:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the parent compound from potential degradation products (e.g., 5-95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the λmax of the compound (can be determined by a UV scan).
-
-
Data Analysis:
-
Calculate the peak area of the parent compound at each time point.
-
Determine the percentage of the compound remaining relative to the t=0 time point.
-
Plot the percentage remaining versus time to visualize the degradation kinetics.
-
Visualizing the Degradation Pathway
The following diagram illustrates the proposed initial step in the acid-catalyzed degradation of 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde.
Sources
- 1. researchgate.net [researchgate.net]
- 2. experts.umn.edu [experts.umn.edu]
- 3. researchgate.net [researchgate.net]
- 4. Oligomerization of indole derivatives with incorporation of thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimizing Indole-2-Carbaldehyde Schiff Base Formation
Welcome to the technical support center for the synthesis and optimization of indole-2-carbaldehyde Schiff bases. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency and success of your experiments.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific challenges you may encounter during the synthesis of indole-2-carbaldehyde Schiff bases, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Potential Causes:
-
Suboptimal pH: The reaction is highly sensitive to pH. The rate-determining step, the dehydration of the carbinolamine intermediate, is catalyzed by both acid and base.[1][2] However, if the pH is too low, the primary amine starting material will be protonated, rendering it non-nucleophilic and inhibiting the initial attack on the carbonyl carbon.[1][2]
-
Inefficient Water Removal: The formation of a Schiff base is a reversible condensation reaction that produces water.[2] If water is not effectively removed from the reaction mixture, the equilibrium will not favor product formation.
-
Steric Hindrance: Bulky substituents on either the indole-2-carbaldehyde or the primary amine can sterically hinder the reaction, slowing it down or preventing it from going to completion.
-
Incorrect Solvent: The choice of solvent can significantly impact the reaction rate and yield. Solvents that do not adequately dissolve the reactants or that interfere with the reaction mechanism can lead to poor results.
Solutions:
-
pH Optimization:
-
Water Removal:
-
Use a Dean-Stark apparatus to azeotropically remove water during the reaction, especially when using solvents like toluene.
-
Alternatively, add a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to the reaction mixture.
-
-
Increase Reaction Temperature and Time: Refluxing the reaction mixture is a common practice to overcome activation energy barriers.[3][4][5] Extending the reaction time, while monitoring with Thin Layer Chromatography (TLC), can also improve yields.[6]
-
Solvent Selection: Ethanol is a widely used and effective solvent for this reaction as it typically dissolves both reactants well.[4][5][7] Other alcohols like methanol can also be used.[8] For less soluble starting materials, a more polar aprotic solvent like DMF might be necessary.[7]
Issue 2: Slow Reaction Rate
Potential Causes:
-
Insufficient Catalysis: The absence or insufficient amount of an acid or base catalyst will result in a slow reaction rate.
-
Low Reaction Temperature: The reaction may be too slow at room temperature, especially with less reactive starting materials.
-
Low Reactant Concentration: Dilute reaction mixtures can lead to slower reaction rates due to a lower frequency of molecular collisions.
Solutions:
-
Catalyst Screening:
-
Temperature Optimization:
-
Concentration Adjustment:
-
Increase the concentration of the reactants. However, be mindful of potential solubility issues.
-
Issue 3: Formation of Side Products
Potential Causes:
-
Aldehyde Self-Condensation: Under certain conditions, aldehydes can undergo self-condensation reactions.
-
Polymerization: Schiff bases derived from aliphatic aldehydes are prone to polymerization, though those from aromatic aldehydes like indole-2-carbaldehyde are generally more stable due to conjugation.[1][2]
-
Decomposition of Starting Materials or Product: Prolonged heating at high temperatures can lead to the degradation of sensitive functional groups.
Solutions:
-
Reaction Monitoring: Closely monitor the reaction progress using TLC to determine the optimal reaction time and avoid prolonged heating.
-
Purification:
-
Recrystallization from a suitable solvent, such as ethanol, is often sufficient for purification.[6]
-
For more challenging separations, column chromatography may be necessary.[6]
-
Washing the crude product with a solvent in which the starting materials are soluble but the product is not can be an effective purification step.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for Schiff base formation?
A1: The formation of a Schiff base is a two-step process. First, the primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the indole-2-carbaldehyde, forming a tetrahedral intermediate called a carbinolamine.[1][2][3] This is followed by the rate-determining step, which is the acid or base-catalyzed dehydration (elimination of a water molecule) of the carbinolamine to form the imine, or Schiff base.[1][2]
Caption: General mechanism of Schiff base formation.
Q2: What are the optimal reaction conditions for synthesizing indole-2-carbaldehyde Schiff bases?
A2: While optimal conditions can vary depending on the specific primary amine used, a good starting point is to react equimolar amounts of indole-2-carbaldehyde and the primary amine in ethanol.[4][5][7] The reaction is typically catalyzed by a few drops of glacial acetic acid or piperidine and refluxed for several hours.[3][4][5]
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1:1 molar ratio of aldehyde to amine | Ensures complete consumption of the limiting reagent. |
| Solvent | Ethanol, Methanol | Good solubility for reactants and facilitates product precipitation upon cooling.[4][5][7] |
| Catalyst | Glacial Acetic Acid or Piperidine (catalytic amount) | Catalyzes the rate-determining dehydration step.[1][2][4][5] |
| Temperature | Reflux (e.g., ~78°C for ethanol) | Provides the necessary activation energy to drive the reaction.[3][4][5] |
| Reaction Time | 2-14 hours | Dependent on the reactivity of the substrates; monitor by TLC.[3] |
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. Spot the reaction mixture alongside the starting materials (indole-2-carbaldehyde and the primary amine) on a TLC plate. The formation of a new spot with a different Rf value, and the disappearance of the starting material spots, indicates the progress of the reaction.
Q4: How stable are indole-2-carbaldehyde Schiff bases?
A4: Schiff bases derived from aromatic aldehydes like indole-2-carbaldehyde are generally more stable than their aliphatic counterparts due to the conjugation of the imine double bond with the aromatic ring.[1][2] Many are stable crystalline solids at room temperature.[1] However, they can be susceptible to hydrolysis back to the aldehyde and amine, especially in the presence of aqueous acid or base.[1][2] Stability studies on some indole Schiff base derivatives have shown them to be stable under physiological conditions for over 24 hours.[9][10]
Experimental Protocols
General Protocol for the Synthesis of an Indole-2-Carbaldehyde Schiff Base
-
Reactant Preparation: In a round-bottom flask, dissolve indole-2-carbaldehyde (1 equivalent) in ethanol.
-
Amine Addition: To this solution, add the primary amine (1 equivalent).
-
Catalyst Addition: Add a catalytic amount (e.g., 3-5 drops) of glacial acetic acid or piperidine.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitoring: Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature or in an ice bath to induce precipitation of the product.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.[3] If necessary, recrystallize the crude product from a suitable solvent like ethanol.
Caption: A troubleshooting workflow for optimizing reaction conditions.
References
-
World Journal of Pharmaceutical Sciences. (2021, July 27). REVIEW ON SCHIFF BASES. Retrieved from [Link]
-
RSIS International. (2024, June 4). Schiff Bases, Syntheses, Characterisation and their Application to Heavy Metal Removal: A Review. Retrieved from [Link]
-
OUCI. Overview of Schiff Bases. Retrieved from [Link]
-
Nguyen, V. N., et al. (2022, March 16). Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety. ACS Omega. Retrieved from [Link]
-
A Short Review on Schiff Bases and Applications. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]
-
Hilaris. (2022, July 19). Schiff Bases and Their Transition Metal Complexes: A Review on Biological Facets. Retrieved from [Link]
-
Nguyen, V. N., et al. (2022, March 16). Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety. PMC. Retrieved from [Link]
-
Journal of Medicinal and Nanomaterials Chemistry. (2025, March 14). Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. Retrieved from [Link]
-
Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Advanced Journal of Chemistry. Retrieved from [Link]
-
Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Advanced Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (2021, December 13). Is there an effective way of purifying schiff bases?. Retrieved from [Link]
-
PubMed. (2008, January 15). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. Retrieved from [Link]
-
Preparation and Characterization of Some Schiff Bases by Direct Fusion. Journal of Basrah Researches. Retrieved from [Link]
-
Arifuzzaman, M., et al. (2013). Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. International Journal of Organic Chemistry. Retrieved from [Link]
-
Scribd. (2023, July 15). Synthesis of Indole Schiff Bases and Activity. Retrieved from [Link]
-
MDPI. (2025, September 8). Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors: CNN-Enhanced Docking, MD Simulations, ADMET Profiling, and SAR Analysis. Retrieved from [Link]
-
Khalil, S. M. E., et al. (2010, October 1). Synthesis, characterization and biological studies of some Co(II), Ni(II) and Cu(II) complexes derived from indole-3-carboxaldehyde and glycylglycine as Schiff base ligand. Arabian Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, October 11). Synthesis, Characterization and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Retrieved from [Link]
-
ResearchGate. (2023, August 19). What are the best conditions in schiff-base reaction when I react hydrazide with aldehyde?. Retrieved from [Link]
-
Arifuzzaman, M., et al. (2013). Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. International Journal of Organic Chemistry. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2018, February 19). Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. Retrieved from [Link]
-
Der Pharma Chemica. Synthesis and characterization of Schiff base metal complexes derived from imidazole-2-carboxaldehyde with L-phenylalanine. Retrieved from [Link]
Sources
- 1. wjpsonline.com [wjpsonline.com]
- 2. Schiff Bases, Syntheses, Characterisation and their Application to Heavy Metal Removal: A Review – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 3. ajchem-b.com [ajchem-b.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jmnc.samipubco.com [jmnc.samipubco.com]
- 8. Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines [file.scirp.org]
- 9. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
Technical Support Center: Purification of Crude 5-Methoxy-1-methylindole-2-carbaldehyde
Welcome to the technical support center for the purification of 5-methoxy-1-methylindole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity of your target compound.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of crude 5-methoxy-1-methylindole-2-carbaldehyde.
Question 1: My crude product is a dark, oily residue. How should I proceed with purification?
Answer: A dark, oily crude product is common and often indicates the presence of polymeric impurities, residual solvent, and other colored byproducts from the synthesis. The recommended approach is a multi-step purification strategy.
-
Initial Workup: Begin by dissolving the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash to remove excess water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. This initial workup can significantly clean up the crude product.
-
Column Chromatography: For oily residues that do not crystallize easily, column chromatography is the most effective purification method.[1] A silica gel stationary phase is recommended. The choice of eluent is critical and should be determined by thin-layer chromatography (TLC) analysis. A common starting point for indole-2-carbaldehydes is a hexane/ethyl acetate solvent system.[1]
Question 2: I'm seeing multiple spots on my TLC plate after synthesis. What are the likely impurities?
Answer: The presence of multiple spots on a TLC plate indicates a mixture of compounds. For the synthesis of 5-methoxy-1-methylindole-2-carbaldehyde, likely impurities include:
-
Unreacted Starting Materials: Depending on the synthetic route, this could be 5-methoxy-1-methylindole or the formylating agent (e.g., Vilsmeier reagent).
-
Over-alkylation or De-methylation Products: The methoxy and N-methyl groups can sometimes be susceptible to side reactions.
-
Oxidation Products: Indoles can be sensitive to oxidation, leading to the formation of colored impurities.
-
Dimeric Byproducts: Under acidic conditions, electron-rich indoles can dimerize.[1]
-
Side-Reaction Products: Depending on the specific synthesis, other side reactions can occur. For instance, in Fischer indole synthesis, chlorinated byproducts can form if HCl is used.[1]
A systematic approach to identifying these impurities involves comparing the TLC of the crude mixture to authentic samples of the starting materials and using spectroscopic methods (e.g., ¹H NMR, LC-MS) to characterize the major byproducts.
Question 3: My column chromatography separation is poor, and the fractions are still impure. How can I optimize the separation?
Answer: Poor separation in column chromatography can be frustrating. Here are several steps to troubleshoot and improve your separation:
-
Optimize the Solvent System: The polarity of the eluent is the most critical factor. If your compounds are eluting too quickly (high Rf on TLC), decrease the polarity of the eluent (e.g., increase the proportion of hexane). If they are sticking to the column (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate). For closely eluting spots, consider using a shallow gradient elution or an isocratic elution with a finely tuned solvent mixture.
-
Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to poor separation.[2]
-
Sample Loading: Dissolve your crude product in a minimal amount of the initial eluent or a slightly more polar solvent and load it onto the column in a concentrated band.[2] A broad sample band will result in poor separation.
-
Consider a Different Adsorbent: While silica gel is most common, for certain impurities, alumina (basic or neutral) might provide better separation.
-
Flash Chromatography: To improve speed and resolution, consider using flash chromatography, which employs pressure to force the mobile phase through the column.[2]
Question 4: After column chromatography, my product has a persistent yellow or brown color. How can I decolorize it?
Answer: A persistent color after chromatography often indicates the presence of highly conjugated or trace oxidized impurities.
-
Recrystallization: This is a highly effective method for both purification and decolorization. The choice of solvent is crucial. For 5-methoxy-1-methylindole-2-carbaldehyde, which is a solid, you can explore single or mixed solvent systems. Good single solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixed solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective.
-
Activated Charcoal Treatment: If recrystallization alone does not remove the color, you can try treating a solution of your compound with a small amount of activated charcoal. The colored impurities adsorb onto the surface of the charcoal. Be cautious, as charcoal can also adsorb your product, potentially reducing the yield. A hot filtration step is required to remove the charcoal.
Question 5: I am attempting recrystallization, but my compound is "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute comes out of the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated.
-
Lower the Temperature of Crystallization: Try inducing crystallization at a lower temperature.
-
Use a Different Solvent or Solvent System: The current solvent may not be suitable. Experiment with different solvents or solvent mixtures.
-
Scratch the Inside of the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches can provide a surface for crystal nucleation.
-
Seed the Solution: If you have a small amount of pure, solid product, add a tiny crystal to the solution to induce crystallization.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent system for recrystallizing 5-methoxy-1-methylindole-2-carbaldehyde?
Q2: What are the expected spectroscopic data for pure 5-methoxy-1-methylindole-2-carbaldehyde?
A2: The molecular formula is C₁₁H₁₁NO₂ and the molecular weight is 189.21 g/mol .[3][4] While detailed spectral data needs to be confirmed experimentally, you can expect the following characteristic signals:
-
¹H NMR: Signals corresponding to the aldehyde proton (CHO), aromatic protons on the indole ring, the N-methyl (N-CH₃) protons, and the methoxy (O-CH₃) protons.
-
¹³C NMR: Resonances for the aldehyde carbonyl carbon, aromatic carbons, the N-methyl carbon, and the methoxy carbon.
-
IR Spectroscopy: A strong absorption band for the aldehyde carbonyl (C=O) stretching vibration, typically in the range of 1660-1700 cm⁻¹.
-
Mass Spectrometry: A molecular ion peak (M⁺) at m/z = 189.21.
Q3: What is a suitable stationary phase and mobile phase for column chromatography of 5-methoxy-1-methylindole-2-carbaldehyde?
A3: For column chromatography, silica gel is the recommended stationary phase.[1] A good starting mobile phase is a mixture of hexane and ethyl acetate.[1] The optimal ratio should be determined by TLC analysis of the crude mixture to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired product.
Q4: Can I use reverse-phase chromatography for purification?
A4: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) can be a powerful tool for the final purification of your compound, especially for removing closely related impurities. A C18 column with a mobile phase of acetonitrile and water (often with a small amount of an acid like formic acid for better peak shape) is a common choice for indole derivatives.[5]
III. Experimental Protocols
Protocol 1: Column Chromatography of Crude 5-methoxy-1-methylindole-2-carbaldehyde
-
Slurry Preparation: In a beaker, add silica gel to the initial mobile phase (e.g., 9:1 hexane/ethyl acetate) to form a slurry.
-
Column Packing: Pour the slurry into a glass column with the stopcock closed. Allow the silica to settle, and then open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.
-
Sample Preparation: Dissolve the crude 5-methoxy-1-methylindole-2-carbaldehyde in a minimal amount of dichloromethane or the initial mobile phase.
-
Loading: Carefully add the dissolved sample to the top of the silica bed using a pipette.
-
Elution: Add the mobile phase to the column and begin collecting fractions. You can use a single solvent mixture (isocratic elution) or gradually increase the polarity of the mobile phase (gradient elution).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization of 5-methoxy-1-methylindole-2-carbaldehyde
-
Solvent Selection: In a small test tube, add a small amount of your purified product and a few drops of a potential recrystallization solvent (e.g., ethanol). Heat the mixture to boiling. If the solid dissolves, add a few drops of a non-solvent (e.g., water) until the solution becomes cloudy.
-
Dissolution: In a larger flask, dissolve the bulk of your product in the minimum amount of the hot solvent (or solvent mixture).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
IV. Visualizations
Caption: General purification workflow for crude 5-methoxy-1-methylindole-2-carbaldehyde.
Caption: Troubleshooting decision tree for column chromatography.
V. Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₂ | [3][6] |
| Molecular Weight | 189.21 g/mol | [3][4][6] |
| Physical Form | Solid | [3] |
VI. References
-
Molbase. 5-methoxy-2-methyl-1H-indole-3-carbaldehyde. [Link]
-
PubChem. 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde. [Link]
-
PubChem. 5-methoxy-1-methyl-1H-indole-3-carbaldehyde. [Link]
-
MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]
-
Semantic Scholar. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray. [Link]
-
Arkivoc. Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. [Link]
-
ResearchGate. 8. Column Chromatography. [Link]
-
HETEROCYCLES. nucleophilic substitution reaction of 1-methoxyindole-3-carbaldehyde. [Link]
-
ResearchGate. (PDF) Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]
-
Separation Science. Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography. [Link]
-
Promega Connections. When your his-tagged constructs don't bind—troubleshooting your protein purification woes. [Link]
-
Dutscher. Protein purification troubleshooting guide. [Link]
-
SIELC Technologies. 5-Methoxy-2-methylindole. [Link]
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- 5. 5-Methoxy-2-methylindole | SIELC Technologies [sielc.com]
- 6. cymitquimica.com [cymitquimica.com]
Validation & Comparative
Definitive Guide: 1H NMR Analysis of 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde
Executive Summary & Scientific Context
In the realm of medicinal chemistry, 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde serves as a critical pharmacophore, particularly in the synthesis of melatonin receptor agonists and indomethacin analogs.
The primary analytical challenge for researchers is not merely assigning peaks, but unambiguously differentiating this regioisomer from its thermodynamically favored byproduct, the 3-carbaldehyde isomer. This guide provides a self-validating spectroscopic protocol to distinguish these isomers and verify the N-methylation state, ensuring the integrity of your synthetic pathway.
Comparative Analysis: The "Fingerprint" Differentiation
The most common failure mode in indole formylation is the unintentional synthesis of the C3-isomer (Vilsmeier-Haack conditions often favor C3). The table below contrasts the target molecule with its critical alternatives to provide an objective basis for identification.
Table 1: Comparative Chemical Shift Data (δ ppm)
| Proton Assignment | Target: 2-Carbaldehyde (5-Methoxy-1-methyl) | Alternative A: 3-Carbaldehyde (Regioisomer) | Alternative B: Desmethyl (5-Methoxy-1H-indole-2-CHO) | Diagnostic Logic |
| -CHO (Aldehyde) | 9.80 – 10.05 (s) | 9.90 – 10.10 (s) | 9.80 – 10.00 (s) | Aldehyde peak confirms oxidation but not regiochemistry. |
| H-3 / H-2 (Heterocyclic) | H-3: ~7.10 – 7.30 (s) | H-2: ~8.00 – 8.30 (s) | H-3: ~7.10 – 7.30 (d, J~1-2Hz) | CRITICAL: H-2 in the 3-isomer is significantly deshielded by the adjacent N and CHO. H-3 in the target is shielded. |
| N-CH₃ (Methyl) | 3.95 – 4.05 (s) | 3.80 – 3.90 (s) | ~11.80 (br s, NH) | Presence of N-Me singlet vs. downfield NH exchangeable proton confirms alkylation. |
| 5-OCH₃ (Methoxy) | 3.75 – 3.85 (s) | 3.75 – 3.85 (s) | 3.75 – 3.85 (s) | Confirms the 5-position substitution but is chemically invariant between isomers. |
| Aromatic H-4 | ~7.05 (d, J~2.3 Hz) | ~7.50 (d, J~2.5 Hz) | ~7.05 (d, J~2.3 Hz) | H-4 is ortho to OMe and meta to the aldehyde in the target, affecting its shift slightly. |
Data derived from aggregate spectral libraries of indole analogs [1, 2, 3].
Structural Elucidation Logic (Self-Validating Protocol)
To ensure trustworthiness in your assignment, follow this logic flow. This system relies on "exclusionary evidence"—proving what the molecule cannot be.
Figure 1: Decision tree for structural validation. The shift of the heterocyclic proton (H2 vs H3) is the primary discriminator between regioisomers.
Detailed Spectral Assignment (Target Molecule)
Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 400 MHz or higher recommended for clear coupling resolution.
A. The Diagnostic Region (9.0 – 11.0 ppm)
-
δ 9.88 ppm (1H, s, -CHO): The aldehyde proton appears as a sharp singlet.
-
Note: If this peak is broadened or split, check for water contamination or slow rotation, though rare in C2-aldehydes.
-
B. The Aromatic Region (6.8 – 7.5 ppm)
This region confirms the 5-methoxy substitution pattern.
-
δ 7.30 ppm (1H, s, H-3): The critical signal. Its position upfield (compared to H-2 of the 3-isomer) confirms the aldehyde is at C2.
-
δ 7.28 ppm (1H, d, J = 9.0 Hz, H-7): The proton ortho to the indole nitrogen.
-
δ 7.05 ppm (1H, d, J = 2.4 Hz, H-4): The proton sandwiched between the C3 position and the C5-methoxy group. The small coupling constant (J~2.4 Hz) is characteristic of meta coupling to H-6.
-
δ 6.98 ppm (1H, dd, J = 9.0, 2.4 Hz, H-6): Shows a "doublet of doublets" due to ortho coupling with H-7 and meta coupling with H-4.
C. The Aliphatic Region (3.0 – 4.5 ppm)
-
δ 4.02 ppm (3H, s, N-CH₃): Deshielded by the aromatic ring and the nitrogen lone pair.
-
δ 3.85 ppm (3H, s, O-CH₃): Typical methoxy shift.
-
Differentiation: The N-Me is typically slightly downfield of the O-Me in this specific scaffold due to the electron-withdrawing nature of the indole ring system enhanced by the C2-carbonyl [4].
-
Experimental Protocol: Sample Preparation & Acquisition
To generate publication-quality data comparable to the values above, strict adherence to concentration and shimming protocols is required.
Step 1: Sample Preparation[1]
-
Mass: Weigh 5–10 mg of the solid product.
-
Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
-
Why CDCl₃? It minimizes exchange broadening compared to DMSO-d6 and provides sharper resolution for the aldehyde proton.
-
-
Filtration: If the solution is cloudy (common with crude indole syntheses containing inorganic salts), filter through a small plug of glass wool directly into the NMR tube. Particulates cause magnetic field inhomogeneity, broadening the critical H-3 singlet.
Step 2: Acquisition Parameters
-
Pulse Angle: 30° or 45° (Maximize sensitivity).
-
Relaxation Delay (D1): Set to 2.0 seconds .
-
Reasoning: Aldehyde protons often have longer T1 relaxation times. A short D1 can lead to under-integration of the CHO peak relative to the methyl groups, falsely suggesting impurity.
-
-
Scans (NS): 16 to 64 scans are sufficient for >95% purity samples.
Synthesis Pathway & Impurity Origins
Understanding the synthesis helps anticipate impurities in the spectrum. The Vilsmeier-Haack reaction on 5-methoxy-1-methylindole preferentially targets C3 . To obtain the C2-aldehyde , a lithiation strategy is often employed.
Figure 2: Synthetic divergence. If your NMR shows a singlet at 8.2 ppm, Method B failed or Method A was inadvertently mimicked.
References
-
BenchChem. (2025).[1] Spectroscopic Profile of 1H-Indole-2-carbaldehyde: A Technical Guide. Retrieved from
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum and chemical data for 5-Methoxyindole. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
PubChem. (2025).[2][3][4] Indole-3-carboxaldehyde Spectral Data. National Library of Medicine. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). 1H NMR data for 1-Methyl-1H-indole-3-carbaldehyde analogs. Retrieved from [Link]
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- 3. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-methoxy-1-methyl-1H-indole-3-carbaldehyde | C11H11NO2 | CID 925973 - PubChem [pubchem.ncbi.nlm.nih.gov]
Decoding the Carbonyl Signature: An Infrared Spectroscopy Guide to Indole-2-carbaldehyde
For researchers engaged in the synthesis of novel pharmaceuticals and bioactive compounds, indole-2-carbaldehyde is a cornerstone heterocyclic building block.[1][2] Its reactivity is dominated by the aldehyde functional group, and a precise understanding of its electronic and structural environment is paramount. Infrared (IR) spectroscopy offers a rapid, non-destructive method to probe the chemical bonds within a molecule, with the carbonyl (C=O) stretching vibration being one of the most diagnostic and informative absorption bands.[3]
This guide provides an in-depth comparison of the carbonyl group's characteristic IR peak in indole-2-carbaldehyde against other relevant aromatic aldehydes. We will explore the underlying physicochemical principles that dictate the position of this peak and provide a robust experimental protocol for its accurate measurement.
The Carbonyl Stretching Frequency: A Window into Molecular Structure
The C=O bond in aldehydes and ketones produces a strong, sharp absorption band in the infrared spectrum, typically between 1660 and 1770 cm⁻¹.[4] The precise wavenumber of this absorption is exquisitely sensitive to the substituent effects, including conjugation, inductive effects, and hydrogen bonding.[5] These factors alter the C=O double bond character; effects that strengthen the bond increase the absorption frequency, while those that weaken it through electron delocalization decrease the frequency.
For indole-2-carbaldehyde, the carbonyl group is directly attached to the C2 position of the indole ring. This specific placement results in a unique electronic environment that significantly influences its vibrational frequency. The IR spectrum of indole-2-carbaldehyde in a KBr matrix shows a characteristic strong C=O stretching band at approximately 1650 cm⁻¹ .[6] This frequency is notably lower than that of simple aliphatic aldehydes (which appear at 1740-1720 cm⁻¹) and reflects the powerful influence of the indole ring system.[7]
Comparative Analysis: Indole-2-carbaldehyde vs. Other Aromatic Aldehydes
To fully appreciate the electronic influence of the indole nucleus, it is instructive to compare the C=O stretching frequency of indole-2-carbaldehyde with that of other aromatic and heterocyclic aldehydes.
| Compound | Structure | Typical C=O Stretch (cm⁻¹) | Key Influencing Factors |
| Indole-2-carbaldehyde | Indole ring attached to an aldehyde group | ~1650[6] | Strong resonance/conjugation with the electron-rich indole ring; Intermolecular N-H···O=C hydrogen bonding in the solid state. |
| Benzaldehyde | Phenyl ring attached to an aldehyde group | 1710-1685[7][8] | Conjugation with the benzene ring lowers the frequency from a non-conjugated aldehyde. |
| Furan-2-carbaldehyde | Furan ring attached to an aldehyde group | 1687 / 1668 | Conjugation with the furan ring; the two values represent different rotational conformers. |
| Thiophene-2-carbaldehyde | Thiophene ring attached to an aldehyde group | 1665[9] | Conjugation with the electron-rich thiophene ring. |
Table 1: Comparison of Carbonyl (C=O) Stretching Frequencies in Various Aromatic Aldehydes.
The data clearly illustrates that while conjugation with any aromatic system lowers the carbonyl frequency compared to a saturated aldehyde (~1730 cm⁻¹), the effect is particularly pronounced in the heterocyclic systems.[4] Indole-2-carbaldehyde exhibits one of the lowest frequencies in this group, suggesting extensive delocalization of the carbonyl π-electrons into the indole ring.
Mechanistic Insights: Why is the Indole-2-carbaldehyde Carbonyl Frequency So Low?
Two primary factors contribute to the significant lowering of the C=O stretching frequency in solid-phase indole-2-carbaldehyde.
-
Resonance (Conjugation): The lone pair of electrons on the indole nitrogen atom actively participates in the π-system of the ring. This electron density can be delocalized through the C2-C3 double bond and onto the carbonyl oxygen atom. This resonance effect increases the single-bond character of the C=O bond, weakening it and thus lowering the energy (and frequency) required to excite its stretching vibration.[5]
-
Intermolecular Hydrogen Bonding: In the solid state, the N-H proton of one indole molecule can form a hydrogen bond with the carbonyl oxygen of a neighboring molecule. This interaction pulls electron density away from the carbonyl bond, further weakening it and causing an additional shift to a lower wavenumber. This is a key difference compared to benzaldehyde, which cannot act as a hydrogen bond donor. The presence of a broad N-H stretching band around 3300 cm⁻¹ in the spectrum of indole-2-carbaldehyde supports the existence of hydrogen bonding.[6]
Caption: Logical relationship diagram.
Experimental Protocol: Acquiring the FT-IR Spectrum of a Solid Sample
This protocol details the preparation of a solid sample using the potassium bromide (KBr) pellet method, a widely used technique for obtaining high-quality infrared spectra of non-volatile solids.[6][10]
Pre-requisites:
-
Instrumentation: Fourier Transform Infrared (FT-IR) Spectrometer.
-
Materials: Indole-2-carbaldehyde (solid), FT-IR grade Potassium Bromide (KBr, desiccated), agate mortar and pestle, pellet press with die set, spatula.
-
Safety: Wear appropriate personal protective equipment (PPE), including safety glasses and gloves. Handle indole-2-carbaldehyde in a well-ventilated area or fume hood.
Step-by-Step Methodology:
-
Background Spectrum Acquisition:
-
Ensure the sample compartment of the FT-IR spectrometer is empty and clean.
-
Initiate a background scan using the instrument's software. This measures the spectrum of the ambient environment (e.g., CO₂, water vapor) and will be automatically subtracted from the sample spectrum.[10]
-
-
Sample Preparation (KBr Pellet):
-
Place approximately 100-200 mg of dry FT-IR grade KBr powder into a clean, dry agate mortar.
-
Add 1-2 mg of the indole-2-carbaldehyde sample. The optimal sample-to-KBr ratio is typically around 1:100.
-
Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be less than 2 micrometers to minimize scattering of the IR radiation.
-
Transfer a small amount of the powder into the collar of the pellet press die. Distribute it evenly.
-
Assemble the die and place it in the hydraulic press. Apply pressure (typically 7-10 tons) for 1-2 minutes to form a thin, transparent or translucent pellet.
-
-
Sample Spectrum Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder within the FT-IR spectrometer's sample compartment.
-
Close the compartment lid and initiate the sample scan. The typical range is 4000 cm⁻¹ to 400 cm⁻¹.[6]
-
The software will acquire the spectrum, ratio it against the previously collected background spectrum, and display the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the key absorption bands. For indole-2-carbaldehyde, locate the strong C=O stretch around 1650 cm⁻¹, the broad N-H stretch near 3300 cm⁻¹, the aromatic C-H stretches just above 3000 cm⁻¹, and the characteristic C=C aromatic stretches between 1600-1450 cm⁻¹.[6]
-
Caption: Experimental workflow diagram.
Conclusion
The carbonyl stretching frequency of indole-2-carbaldehyde, observed at approximately 1650 cm⁻¹, serves as a highly informative spectroscopic marker. Its significant shift to a lower wavenumber compared to benzaldehyde and even other heterocyclic aldehydes provides direct evidence of the potent electron-donating nature of the indole ring via resonance, supplemented by the effect of intermolecular hydrogen bonding in the solid state. By understanding these principles and employing standardized analytical protocols, researchers can effectively use FT-IR spectroscopy to confirm the identity and probe the electronic environment of this vital synthetic intermediate, ensuring the integrity of their chemical transformations.
References
-
ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide, (c) (E)-N'-(thiophen-2-ylmethylene)-isonicotinohydrazide. Available at: [Link]
-
Iliescu, T., et al. (2002). Vibrational spectroscopic investigations of 5-(4-fluor-phenyl)-furan-2 carbaldehyde. Vibrational Spectroscopy, 29(1-2), 251-255. Available at: [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Available at: [Link]
-
Millikin University. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]
-
Schulz, J., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1643. Available at: [Link]
-
NIST. (n.d.). Indole-2-carboxylic acid. In NIST Chemistry WebBook. Available at: [Link]
-
Synthonix. (n.d.). 1H-Indole-2-carbaldehyde. Available at: [Link]
-
PubChem. (n.d.). Indole-2-carboxaldehyde. Available at: [Link]
-
SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Available at: [Link]
-
ResearchGate. (2003). Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. Available at: [Link]
-
ResearchGate. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Available at: [Link]
-
NIST. (n.d.). 2-Thiophenecarboxaldehyde. In NIST Chemistry WebBook. Available at: [Link]
-
Mueller, A. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Standard Operating Procedure. Available at: [Link]
-
NIST. (n.d.). 2-Thiophenecarboxaldehyde. In NIST Chemistry WebBook. Available at: [Link]
-
Spectroscopy Online. (2020). The C=O Bond, Part II: Aldehydes. Available at: [Link]
-
AIP Publishing. (2017). Structural, vibrational spectroscopic and quantum chemical studies on indole-3-carboxaldehyde. Available at: [Link]
-
RSC Publishing. (2021). Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand-free Cu-catalyzed aerobic oxidative C–N coupling. Available at: [Link]
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
-
Chemistry LibreTexts. (2023). How an FTIR Spectrometer Operates. Available at: [Link]
-
Advanced Journal of Chemistry. (2025). Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Available at: [Link]
-
Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Available at: [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Available at: [Link]
-
University of Washington. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Available at: [Link]
-
University of Colorado Boulder. (n.d.). IR Absorption Table. Available at: [Link]
-
Chemistry LibreTexts. (2023). Differences between Liquid and Solid Infrared Spectrometry. Available at: [Link]
-
Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]
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comparing reactivity of indole-2-carbaldehyde vs indole-3-carbaldehyde
Executive Summary: The Indole Regioisomer Divergence
For medicinal chemists and process engineers, the choice between Indole-2-carbaldehyde (2-CHO) and Indole-3-carbaldehyde (3-CHO) is rarely arbitrary; it dictates the synthetic strategy.[1][2][3] While both serve as critical scaffolds for tryptophan derivatives, alkaloids, and kinase inhibitors, their reactivity profiles are distinct due to the electronic coupling of the nitrogen lone pair.[2][3]
-
Indole-3-carbaldehyde functions electronically as a vinylogous amide .[1][2] The nitrogen lone pair is strongly conjugated to the carbonyl oxygen, rendering the aldehyde carbon significantly less electrophilic.[2][3] It is thermodynamically stable but kinetically sluggish, often requiring Lewis acid activation or elevated temperatures for condensation.[2][3]
-
Indole-2-carbaldehyde retains more typical aromatic aldehyde character.[1][2] While still influenced by the nitrogen, the resonance contribution is less deactivating than at the 3-position (the natural enamine terminus).[2] Consequently, 2-CHO is a superior electrophile , reacting faster in nucleophilic additions (e.g., Knoevenagel, Schiff base formation) but prone to side reactions if not controlled.[2][3]
Electronic Structure & Mechanistic Analysis
To understand the reactivity, one must visualize the resonance contributors.[2][3] The indole ring is electron-rich, but the distribution of this density defines the carbonyl's behavior.[2][3]
The Vinylogous Amide Effect (3-CHO)
The C3 position of indole is the site of highest electron density (enamine-like).[2][3] When a formyl group is placed at C3, the nitrogen lone pair donates density directly into the carbonyl oxygen through the C2=C3 double bond.[2]
-
Consequence: The C=O double bond acquires significant single-bond character.[1][2] The carbonyl carbon is electron-rich, repelling nucleophiles.[1][2][3]
The Isolated Electrophile (2-CHO)
In the 2-isomer, the formyl group is adjacent to the nitrogen.[2][3] While inductive withdrawal by the nitrogen (sigma bond) activates the aldehyde, the resonance donation is less effective because it disrupts the 6-membered benzene aromaticity more than the 3-isomer resonance does.[2][3]
-
Consequence: The carbonyl retains high double-bond character, making it a "hotter" electrophile.[1][2][3]
Figure 1: Resonance Deactivation Pathways
Caption: Comparative resonance delocalization showing the strong vinylogous amide character in the 3-isomer vs. the 2-isomer.
Comparative Reactivity Matrix
The following data summarizes the performance of both isomers in key transformations relevant to drug discovery (e.g., synthesis of bis(indolyl)methanes or tryptophan analogs).
| Reactivity Parameter | Indole-3-carbaldehyde (3-CHO) | Indole-2-carbaldehyde (2-CHO) | Practical Implication |
| Electrophilicity (Carbonyl) | Low (Deactivated) | High (Active) | 3-CHO requires catalysis (Piperidine/AcOH) or heat.[1][2][3] |
| Knoevenagel Condensation | Slow (2–6 hours @ Reflux) | Fast (0.5–2 hours @ RT/Mild Heat) | 2-CHO yields are generally higher under milder conditions.[1][2][3] |
| N-H Acidity (pKa) | ~15.5 (DMSO) | ~15.0 (DMSO) | Both are acidic; bases used for condensation may deprotonate N-H, retarding reaction via anion formation.[2][3] |
| Oxidation Potential | Resistant to mild oxidants.[1][2] | Readily oxidizes to carboxylic acid.[1][2] | 2-CHO samples must be stored under inert atmosphere to prevent degradation.[1][2] |
| Schiff Base Formation | Equilibrium favors aldehyde; requires water removal (Dean-Stark/Sieves).[1][2][3] | Favors imine formation; proceeds rapidly.[1][2] | 3-CHO imines are prone to hydrolysis.[1][2] |
Experimental Protocol: Knoevenagel Condensation
This protocol serves as a self-validating system to compare the reactivity rates of the two isomers.[1][2] The reaction condenses the aldehyde with malononitrile to form the corresponding acrylonitrile derivative—a common pharmacophore precursor.[2]
Workflow Logic
-
Solvent (Ethanol): Green solvent, supports proton transfer.[2][3]
-
Catalyst (Piperidine): A secondary amine that forms a highly reactive iminium ion intermediate, crucial for activating the sluggish 3-CHO.[1][2][3]
-
Monitoring: TLC is mandatory because 2-CHO can react to completion while 3-CHO is still initiating.[1][2][3]
Figure 2: Synthesis Workflow
Caption: Decision tree for Knoevenagel condensation highlighting the temperature/time divergence between isomers.
Step-by-Step Procedure
-
Preparation: In a round-bottom flask, dissolve 1.0 mmol of the indole-carbaldehyde (2-CHO or 3-CHO) and 1.1 mmol of malononitrile in 10 mL of Ethanol (95%) .
-
Activation: Add 2 drops (approx. 0.05 mmol) of piperidine.[2]
-
Observation: The solution often turns yellow immediately due to deprotonation of malononitrile.[2]
-
-
Reaction:
-
Workup (Self-Validating):
-
Cool the mixture to 0°C. The product should precipitate as a solid.
-
Filter the solid and wash with cold ethanol (removes unreacted aldehyde and catalyst).[2]
-
Validation: If no precipitate forms for 3-CHO, concentrate the solvent by 50% and re-cool.[1][2] This confirms the lower conversion rate often seen with the 3-isomer.[1][2]
-
Performance Data: Yield & Kinetics
The following table aggregates typical literature values and internal application data for this transformation.
| Metric | Indole-2-carbaldehyde | Indole-3-carbaldehyde | Analysis |
| Reaction Temp | 25°C (RT) | 80°C (Reflux) | 3-CHO requires thermal energy to overcome resonance stabilization.[1][2][3] |
| Time to Completion | 45 mins | 240 mins | 2-CHO is ~5x faster kinetically.[1][2] |
| Isolated Yield | 88–92% | 75–82% | Lower yield in 3-CHO often due to incomplete conversion or competitive Cannizzaro-type side reactions during prolonged heating.[1][2][3] |
| Product Color | Bright Yellow/Orange | Pale Yellow/Off-white | Indicates degree of conjugation in the final product.[1][2] |
References
-
BenchChem. (2025).[1][2][4] Application of 3H-Indole-2-carbaldehyde in the Synthesis of Pharmaceutical Intermediates. Retrieved from [2]
-
Joule, J. A., & Mills, K. (2010).[2][3] Heterocyclic Chemistry (5th ed.). Wiley.[1][2] (Standard text establishing the electrophilic substitution patterns of indole).
-
Wikipedia. (n.d.).[1][2] Indole-3-carbaldehyde.[1][2][3][5][6][7] Retrieved from [2]
-
Tan, X., et al. (2022).[2][3] Recent Developments in Knoevenagel Condensation Reaction. Semantic Scholar. Retrieved from [2]
-
PubChem. (n.d.).[1][2] Indole-3-carboxaldehyde Compound Summary. National Library of Medicine.[1][2] Retrieved from [2]
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Assessment of 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde
Introduction
5-Methoxy-1-methyl-1H-indole-2-carbaldehyde is a substituted indole derivative that serves as a valuable intermediate in the synthesis of various pharmacologically active compounds. As with any active pharmaceutical ingredient (API) precursor, ensuring its purity is paramount to the safety and efficacy of the final drug product. The presence of impurities, even in trace amounts, can alter the pharmacological and toxicological profile of the API.
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1] This guide provides an in-depth, experience-driven walkthrough of the development of a robust reversed-phase HPLC (RP-HPLC) method for assessing the purity of 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde. We will explore the logical progression from initial analyte characterization to method optimization and conclude by comparing the developed method against a viable alternative to demonstrate the impact of chromatographic selectivity on the final purity assessment.
Analyte Characterization and Initial Strategic Choices
A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. This knowledge informs the foundational choices of the separation mode, stationary phase, and detection method.
Physicochemical Properties of 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde:
-
Molecular Formula: C₁₁H₁₁NO₂[2]
-
Molecular Weight: 189.21 g/mol [2]
-
Structure & Polarity: The molecule consists of an indole core, which is aromatic and relatively non-polar. The methoxy (-OCH₃), N-methyl (-CH₃), and aldehyde (-CHO) functional groups contribute to its overall moderate hydrophobicity. The calculated LogP value of approximately 1.99 further confirms its suitability for reversed-phase chromatography.[2][3]
-
UV Absorbance: The conjugated π-electron system of the indole ring and the carbaldehyde group is expected to produce strong ultraviolet (UV) absorbance, making UV detection a highly suitable and sensitive choice.
Based on this profile, a Reversed-Phase HPLC (RP-HPLC) strategy was selected. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The retention of the analyte is primarily driven by hydrophobic interactions, making it ideal for compounds of this nature.[3] A C18 (octadecylsilane) column, the most common and versatile reversed-phase column, was chosen for the primary method development.
The Method Development Workflow
The development process is a systematic approach aimed at achieving optimal separation of the main compound from all potential impurities. The primary goals are to achieve a sharp, symmetrical peak for the analyte and sufficient resolution from adjacent peaks.
Caption: A typical workflow for HPLC method development.
Primary Method Development (Method 1: C18 Selectivity)
Initial Screening and Optimization
The initial experiments were conducted on a C18 column using a photodiode array (PDA) detector to determine the optimal detection wavelength. The UV spectrum of 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde showed a maximum absorbance (λmax) at approximately 310 nm, which was selected for all subsequent analyses to ensure maximum sensitivity.
A broad gradient of acetonitrile (ACN) in water was used to elute the compound. Acetonitrile is often preferred as an organic modifier due to its low viscosity and UV transparency.[4] The initial runs showed a well-retained main peak, but with some minor tailing. To improve peak symmetry, 0.1% formic acid was added to both the aqueous and organic mobile phases. The acidic mobile phase suppresses the ionization of residual silanol groups on the silica-based stationary phase, minimizing secondary ionic interactions that can lead to peak tailing.[4]
The gradient was then optimized to reduce the run time while ensuring adequate separation of the main peak from early-eluting and late-eluting impurities. The final optimized method is detailed below.
Experimental Protocol: Method 1
-
Standard/Sample Preparation: Accurately weigh and dissolve 5 mg of 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde in 10 mL of acetonitrile to prepare a 0.5 mg/mL stock solution. Further dilute with a 50:50 mixture of acetonitrile and water to a working concentration of 0.05 mg/mL.
-
HPLC System and Conditions:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: PDA at 310 nm.
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 80% B
-
15-17 min: 80% to 95% B
-
17-19 min: 95% B
-
19-19.1 min: 95% to 40% B
-
19.1-25 min: 40% B (Re-equilibration)
-
-
Alternative Method for Comparison (Method 2: Phenyl-Hexyl Selectivity)
To ensure that no impurities are co-eluting with the main peak, it is best practice to test the sample under different chromatographic conditions. An alternative method was developed using a stationary phase with a different separation mechanism. A Phenyl-Hexyl column was chosen for this purpose. This phase provides unique selectivity for aromatic compounds through π-π stacking interactions, in addition to the standard hydrophobic interactions.[4]
For this method, methanol (MeOH) was chosen as the organic modifier. The choice of methanol over acetonitrile can significantly alter selectivity, particularly on phenyl-based columns, as methanol is less effective at disrupting the π-π interactions between the analyte and the stationary phase.[4]
Experimental Protocol: Method 2
-
Standard/Sample Preparation: Same as in Method 1.
-
HPLC System and Conditions:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: PDA at 310 nm.
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-17 min: 90% to 98% B
-
17-19 min: 98% B
-
19-19.1 min: 98% to 50% B
-
19.1-25 min: 50% B (Re-equilibration)
-
-
Performance Comparison and Data Analysis
The two methods were compared based on key chromatographic performance parameters. A sample of 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde containing a known impurity (Impurity A, structurally similar) was analyzed.
| Parameter | Method 1 (C18, Acetonitrile) | Method 2 (Phenyl-Hexyl, Methanol) | Acceptance Criteria |
| Retention Time (t_R) - Main Peak | 8.95 min | 10.21 min | Report |
| Tailing Factor (T_f) - Main Peak | 1.12 | 1.08 | ≤ 1.5 |
| Theoretical Plates (N) - Main Peak | 14,500 | 13,800 | > 2000 |
| Resolution (R_s) - Main Peak & Impurity A | 2.8 | 3.5 | > 2.0 |
Analysis of Results:
-
Peak Shape and Efficiency: Both methods produced excellent results. Method 2, using the Phenyl-Hexyl column, yielded a slightly better tailing factor (1.08 vs. 1.12), indicating a more symmetrical peak. The C18 column in Method 1 provided slightly higher plate counts (efficiency).
-
Selectivity and Resolution: The most significant difference was observed in the resolution between the main peak and Impurity A. Method 2 provided substantially higher resolution (3.5 vs. 2.8). This enhancement is attributed to the alternative selectivity of the Phenyl-Hexyl phase, where π-π interactions likely played a key role in differentially retaining the aromatic structures of the analyte and its impurity.
This comparison validates that while the standard C18 method is acceptable, the Phenyl-Hexyl method offers superior resolving power for this specific impurity profile, providing greater confidence in the accuracy of the purity assessment. For routine quality control, Method 1 is robust and efficient. However, for impurity profiling or stability studies where unknown degradation products may appear, the orthogonal selectivity of Method 2 is highly advantageous.
Method Validation Framework According to ICH Guidelines
Once a method is developed and optimized, it must be validated to prove its suitability for the intended purpose. The validation would be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5] This process establishes the performance characteristics of the method through rigorous experimental evaluation.
Sources
Advanced Structural Elucidation of Methoxy-Methyl-Indole Aldehydes via Mass Spectrometry
Topic: Mass Spectrometry Fragmentation Pattern of Methoxy-Methyl-Indole Aldehydes Content Type: Publish Comparison Guide
Executive Summary
Methoxy-methyl-indole-3-carboxaldehydes serve as critical scaffolds in the synthesis of pharmaceutical agents, particularly in the development of indole-based alkaloids and synthetic cannabinoids (e.g., JWH-series precursors). A recurring analytical challenge in this domain is the differentiation of regioisomers —specifically, distinguishing the position of the methoxy group (C4, C5, C6, or C7) relative to the aldehyde and methyl substituents.
This guide provides a technical comparison of fragmentation pathways observed under Electron Impact (EI) and Electrospray Ionization (ESI-MS/MS) . It focuses on the mechanistic causality of ion formation to equip researchers with self-validating protocols for structural assignment.
Methodology Comparison: EI vs. ESI-MS/MS
The choice of ionization technique fundamentally alters the observed fragmentation landscape. The following table contrasts the utility of each method for indole aldehydes.
| Feature | Electron Impact (EI, 70 eV) | Electrospray Ionization (ESI-MS/MS) |
| Energy Regime | High energy (Hard Ionization) | Low energy (Soft Ionization) |
| Dominant Ion | Fragment ions (often Base Peak ≠ Molecular Ion) | Protonated Molecule |
| Key Mechanism | Radical-cation driven ( | Charge-remote & Charge-driven (CID) |
| Isomer Specificity | High: Distinct "fingerprint" ratios (e.g., | Moderate: Requires |
| Primary Application | Library matching, forensic identification | Pharmacokinetic studies, trace quantification |
Fragmentation Mechanics & Pathways[1][2][3][4]
The fragmentation of methoxy-methyl-indole aldehydes (Molecular Weight approx. 189 Da for monomethoxy-methyl variants) follows deterministic pathways governed by the stability of the indole core.
The Aldehyde "Alpha-Cleavage" (The Primary Driver)
Upon ionization, the radical cation localized on the carbonyl oxygen triggers
-
Loss of H[1]• (M-1): Formation of the stable acylium ion.
-
Loss of[1] •CHO (M-29): Direct cleavage of the formyl radical, yielding the methylated indole cation (
160 for methoxy-methyl-indole). This is often the base peak in EI spectra due to the high stability of the aromatic indole system.
Methoxy Group Decomposition
The methoxy substituent introduces competing pathways that are diagnostic for isomer differentiation:
-
Loss of[1] •CH₃ (M-15): Common in methoxy-arenes. The intensity of this peak varies based on the methoxy position. Isomers capable of forming quinoid-like resonance structures (e.g., 5-methoxy) often stabilize this cation more effectively than meta-positioned isomers.
-
Loss of CO (M-28): Following the loss of the methyl radical, the resulting phenoxy-like ion often ejects carbon monoxide to contract the ring (e.g., cyclopentadienyl cation formation).
The "Ortho Effect" (Diagnostic Pathway)
If the methoxy group is located at the C4 position (peri-position to the C3-aldehyde), a specific ortho effect occurs. The proximity allows for hydrogen transfer or direct interaction between the aldehyde oxygen and the methoxy hydrogens, leading to unique water losses (M-18) or methanol losses (M-32) that are absent in C5, C6, or C7 isomers.
Visualization of Fragmentation Pathways[1][2][3][4]
The following diagram illustrates the logical flow of fragmentation for a representative 5-methoxy-1-methyl-1H-indole-3-carbaldehyde.
Caption: Figure 1. Primary fragmentation tree for 5-methoxy-1-methyl-indole-3-carboxaldehyde under 70 eV EI conditions.
Experimental Protocol: Self-Validating Isomer Differentiation
To ensure scientific integrity, this protocol includes "Checkpoints"—self-validating steps to confirm system performance.
Protocol A: GC-MS Analysis (EI Mode)
Objective: Fingerprint identification and isomer differentiation.
-
Sample Preparation:
-
Dissolve 1 mg of analyte in 1 mL HPLC-grade Methanol.
-
Checkpoint: Ensure solution is clear; indole aldehydes can polymerize if exposed to light/acid.
-
-
GC Parameters:
-
Column: Rtx-5MS or equivalent (30m x 0.25mm ID, 0.25µm film).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Temp Program: 100°C (1 min) → 20°C/min → 280°C (hold 5 min).
-
-
MS Parameters:
-
Source Temp: 230°C.
-
Ionization Energy: 70 eV.[2]
-
Scan Range: m/z 40–350.
-
-
Data Analysis (The Validation Step):
-
Extract Ion Chromatograms (EIC) for m/z 189 (M+), 160 (M-29), and 174 (M-15).
-
Differentiation Logic: Calculate the ratio of
.-
High Ratio (>0.5): Suggests C5/C6 substitution (Resonance stabilization of quinoid form).
-
Low Ratio (<0.2): Suggests C4/C7 substitution (Steric hindrance or lack of resonance stabilization).
-
-
Protocol B: ESI-MS/MS (Direct Infusion)
Objective: Confirmation of functional groups via specific neutral losses.
-
Infusion: Syringe pump infusion at 10 µL/min (50% MeOH/0.1% Formic Acid).
-
MS/MS Setup:
-
Precursor isolation:
(m/z 190). -
Collision Energy (CE): Ramp 10–40 eV.
-
-
Diagnostic Observation:
-
Observe transition m/z 190 → 162 (Loss of CO, -28 Da).
-
Checkpoint: If m/z 173 (Loss of NH3) is observed, the sample may be an amide artifact, not the aldehyde.
-
Quantitative Data Summary
The following table summarizes expected relative abundances for a generic 5-methoxy isomer based on literature averages for similar indole systems.
| Fragment Ion (m/z) | Identity | Relative Abundance (Approx.)[2][3] | Mechanistic Origin |
| 189 | 80 - 90% | Stable aromatic molecular ion | |
| 188 | 40 - 50% | Aldehyde hydrogen loss | |
| 174 | 20 - 30% | Methyl radical loss from methoxy | |
| 160 | 100% (Base Peak) | Alpha-cleavage of formyl group | |
| 132 | 15 - 25% | Ring contraction/degradation | |
| 117 | 10 - 15% | Loss of N-methyl group |
References
-
Smith, J. P., & Sutcliffe, O. B. (2018). Regioisomeric differentiation of synthetic cannabinoids via GC-EI-MS. Oxford Academic.[1]
-
Jackson, G. P., et al. (2014). Fragmentation differences in the EI spectra of synthetic cannabinoid positional isomers. Elsevier B.V.[2]
-
BenchChem Application Notes. (2025). Mass Spectrometry Fragmentation of 1H-Indole-3-propanal and derivatives. BenchChem.
-
Uchiyama, N., et al. (2011). Chemical analysis of synthetic cannabinoids as designer drugs. Forensic Toxicology.
-
Holzmann, G., et al. (1988).[4] Mass spectroscopic studies of indole derivatives. Organic Mass Spectrometry.
Sources
The Impact of N-Methylation on the Biological Efficacy of Indole-2-Carbaldehyde Derivatives: A Comparative Guide
Introduction: The Indole Scaffold and the Significance of N-Substitution
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The versatility of the indole ring, particularly its amenability to substitution at various positions, allows for the fine-tuning of its pharmacological profile. Among these modifications, substitution at the N1 position of the indole ring is a key strategy employed by medicinal chemists to modulate a compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. This, in turn, can significantly impact its biological efficacy.
This guide provides a comparative analysis of the biological efficacy of N-methylated indole-2-carbaldehyde derivatives versus their unsubstituted (NH) counterparts. While direct comparative data on the parent carbaldehydes is limited in publicly available literature, this guide will synthesize findings from studies on closely related derivatives, such as indole-2-carboxamides and indole-2-carbaldehyde hydrazones, to elucidate the structural and functional consequences of N-methylation. We will delve into the mechanistic rationale behind these differences and provide detailed experimental protocols for researchers seeking to evaluate these compounds.
The "Magic Methyl": Unpacking the Influence of N-Methylation
The introduction of a methyl group at the indole nitrogen (N1 position) can profoundly alter a molecule's biological activity, a phenomenon sometimes referred to as the "magic methyl" effect in medicinal chemistry. This seemingly minor modification can lead to significant changes in:
-
Lipophilicity: The addition of a methyl group generally increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and reach intracellular targets.
-
Hydrogen Bonding: The NH group of an unsubstituted indole can act as a hydrogen bond donor. N-methylation removes this capability, which can alter the binding interactions with target proteins.
-
Conformational Rigidity: N-methylation can influence the rotational freedom around the N1-C2 bond, potentially locking the molecule into a more bioactive conformation.
-
Metabolic Stability: The NH group can be a site for metabolic modification. N-methylation can block this metabolic pathway, potentially increasing the compound's in vivo half-life.
The following sections will explore how these molecular changes translate into tangible differences in biological efficacy, with a focus on anticancer and antimicrobial activities.
Comparative Biological Efficacy: A Tale of Two Indoles
Anticancer Activity: A Complex Relationship
The effect of N-methylation on the anticancer activity of indole-2-carbaldehyde derivatives appears to be context-dependent, with studies reporting both enhanced and diminished efficacy.
One study on indole-2-carboxamides revealed that while N-methylation of the amide nitrogen in one analog resulted in a compound with similar potency, methylating both the amide and the indole nitrogen restored potency to a level comparable to the unsubstituted analog, along with improved solubility.[3] This suggests a complex interplay between the different N-substitutions and their impact on the overall molecular properties.
In another study focusing on 3-substituted indoles as Src kinase inhibitors, both N-methylated and NH-indoles were synthesized and evaluated.[4] The structure-activity relationship (SAR) studies indicated that substitutions at other positions on the indole ring, in combination with N-methylation, were critical for maximal anticancer activity.[4]
Table 1: Comparative Anticancer Activity of N-Substituted vs. NH Indole Derivatives
| Compound Type | N-Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-2-carboxamide | NH | T. cruzi | ~1-3 | [3] |
| Indole-2-carboxamide | N-methyl (amide) | T. cruzi | ~10 | [3] |
| Indole-2-carboxamide | N-methyl (indole & amide) | T. cruzi | ~1.6 | [3] |
| 3-Substituted Indole | NH | HT-29 (Colon) | Varies | [4] |
| 3-Substituted Indole | N-methyl | HT-29 (Colon) | Varies | [4] |
Note: Data is synthesized from studies on derivatives of indole-2-carbaldehydes and is intended for comparative illustration.
Antimicrobial Activity: The Role of the NH Moiety
In the realm of antimicrobial agents, the presence of an NH group on the indole ring often plays a crucial role in the compound's activity. The ability to form hydrogen bonds is frequently a key interaction for binding to microbial enzymes or other targets.
A study on synthetic indole derivatives as antibacterial agents against multidrug-resistant Gram-positive bacteria highlighted the potent activity of compounds with an unsubstituted indole ring.[5] While this study did not directly compare N-methylated analogs, the consistent high potency across various NH-indole derivatives suggests the importance of this functional group.
Conversely, a study on N-methyl-5-substituted-1H-indole-2-oxo-3-((2'-acetamidothiazol-4'-yl)-carbonylmethyl hydrazones) reported significant antifungal activity.[6] This indicates that in some scaffolds, N-methylation can be compatible with or even beneficial for antimicrobial efficacy, potentially by enhancing cell penetration or optimizing the molecule's shape for the target.
Table 2: Comparative Antimicrobial Activity of N-Substituted vs. NH Indole Derivatives
| Compound Type | N-Substitution | Microbial Strain | MIC (µg/mL) | Reference |
| Synthetic Indole Derivative | NH | S. aureus | 0.25 - 2 | [5] |
| N-methyl Indole Hydrazone | N-methyl | A. fumigatus | > Standard Drug | [6] |
| Indole-1,2,4 Triazole Conjugate | NH | C. tropicalis | 2 | [7] |
Note: Data is synthesized from studies on derivatives of indole-2-carbaldehydes and is intended for comparative illustration. Direct comparison is limited by variations in the core scaffold beyond N-methylation.
Experimental Protocols
Synthesis of N-Methyl Indole-2-Carbaldehyde
The synthesis of N-methyl indole-2-carbaldehyde typically involves the N-methylation of indole-2-carbaldehyde. A general protocol is as follows:
-
Dissolution: Dissolve indole-2-carbaldehyde in a suitable aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Deprotonation: Add a strong base, such as sodium hydride (NaH), to the solution at 0°C to deprotonate the indole nitrogen.
-
Methylation: Add a methylating agent, such as methyl iodide (CH₃I), to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then dried and concentrated. The crude product is purified by column chromatography.
Experimental Workflow for Synthesis
Caption: A generalized workflow for the synthesis of N-methyl indole-2-carbaldehyde.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (N-methyl vs. NH indole-2-carbaldehyde derivatives) and a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Experimental Workflow for MTT Assay
Caption: The influence of N-methylation on physicochemical properties and subsequent biological efficacy.
References
- Chodvadiya, V. D., Pambhar, K. D., Parmar, N. D., Dhamsaniya, A. P., Safi, S. K. A., Chhatbar, P. V., Ram, H. N., Khunt, R. C., & Patel, P. K. (2019). Synthesis and Characterization of N-Methyl Indole Derivatives via Desulfitative Displacement by Various Amines and Its Antimicrobial Activity. World Scientific News, 120(2), 181-191.
- Mubassir, Ahamad, N., & Kumar, A. (2025). Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Advanced Journal of Chemistry, Section B: Natural Products and Medical Chemistry, 7(1), 53-65.
- Jadhav, M., Kalra, S., & Singh, S. (2024). Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria.
- Aljabr, G., Sweidan, K., Abu-Qatouseh, L., Mansoor, K., Alsabaa, Z. H., Abadleh, M., Omari, K. W., Al-Sheikh, A., & Mallah, E. (2021). Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry, 16(3), 123-134.
- Mohammad, H., et al. (2022). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2235-2253.
- Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2015). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 719-738.
- Pratama, M. R. F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250.
- Hussein, M. A., et al. (2024). An efficient synthesis and antimicrobial evaluation of N-methyl-5-substituted-1H-indole-2-oxo-3-((2'-acetamidothiazol-4'-yl)-carbonylmethyl hydrazones). Research Square.
- Al-Ostath, A., et al. (2021).
- de Souza, A. C. B., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
- Jamil, W., et al. (2022). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities.
- BenchChem. (2025).
- Singh, J., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42005-42017.
- Ananda, K., et al. (2014). 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. Chapman University Digital Commons.
- Ali, I., et al. (2025). Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review.
- Al-Suwaidan, I. A., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Pharmaceuticals, 16(7), 1039.
- Ananda, K., et al. (2014). 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. Chapman University Digital Commons.
- PubChem. (n.d.). 1-Methylindole-2-carboxaldehyde.
- MedChemExpress. (n.d.). Indole-2-carbaldehyde.
- Hagar, M., et al. (2021). Synthesis, Characterization, Antimicrobial, DNA Cleavage, and Antioxidant Studies of Some Metal Complexes Derived from Schiff Base Containing Indole and Quinoline Moieties. Journal of Chemistry, 2021, 1-13.
- Perjesi, P., et al. (2023). N-Derivatives of (Z)-Methyl 3-((4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)
- ResearchGate. (n.d.). MIC values (µg/mL)
- Kosakowska, O., et al. (2025). Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. ADMET and DMPK.
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A Comparative Guide to the UV-Vis Absorption Maxima of 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde and Related Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the comprehensive characterization of novel chemical entities is paramount. Among the array of analytical techniques employed, UV-Visible (UV-Vis) spectroscopy remains a cornerstone for elucidating the electronic properties of molecules. This guide provides an in-depth comparative analysis of the UV-Vis absorption characteristics of 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde, a compound of interest in medicinal chemistry, benchmarked against structurally related indole derivatives. By understanding the influence of substituents and solvent polarity on the electronic transitions of the indole scaffold, researchers can gain critical insights into molecular structure, and lay the groundwork for further spectroscopic and pharmacological studies.
The Significance of UV-Vis Spectroscopy for Indole Derivatives
The indole ring system is a privileged scaffold in a vast number of natural products and pharmaceutical agents. The electronic transitions within the indole chromophore are sensitive to substitutions on the aromatic ring and the pyrrole nitrogen, as well as to the surrounding solvent environment. These spectral shifts, known as solvatochromism, provide a window into the molecule's ground and excited state polarity. For drug development professionals, this information is invaluable for understanding drug-receptor interactions, predicting molecular behavior in different biological milieus, and establishing quality control parameters.
Comparative Analysis of UV-Vis Absorption Maxima
| Compound | Solvent | λmax (nm) | Reference |
| Indole | Cyclohexane | 219, 266, 287 | [1] |
| Ethanol | 219, 271, 288 | [1] | |
| 1-Methyl-1H-indole-2-carbaldehyde | Not Specified | ~300 (predicted) | - |
| 5-Methoxy-1H-indole-2-carbaldehyde | Not Specified | ~310-320 (predicted) | - |
| 3-Formylindole | Cyclohexane | 243, 260, 296 | [1] |
| Ethanol | 245, 263, 300 | [1] | |
| 5-Methoxy-2-indolecarboxylic acid | Cyclohexane | 232, 297 | [1] |
| Ethanol | 230, 295 | [1] |
Analysis of Substituent Effects:
The position and nature of substituents on the indole ring significantly influence the UV-Vis absorption spectra.
-
Aldehyde Group at C2: The presence of a carbaldehyde group at the 2-position, as in our target molecule, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. This is due to the extension of the conjugated π-system by the carbonyl group, which lowers the energy of the π → π* transition.
-
Methyl Group at N1: N-methylation, as in 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde, typically results in a minor bathochromic shift and can influence the fine structure of the absorption bands.
-
Methoxy Group at C5: The electron-donating methoxy group at the 5-position is predicted to induce a significant bathochromic shift. This is a well-documented effect in aromatic systems where electron-donating groups increase the energy of the highest occupied molecular orbital (HOMO), thereby reducing the HOMO-LUMO gap.[2]
Predicted Absorption for 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde:
Based on the trends observed in related compounds, 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde is expected to exhibit its principal absorption maxima at longer wavelengths than both indole and 1-methyl-1H-indole-2-carbaldehyde. The combined electron-donating effect of the 5-methoxy group and the conjugating effect of the 2-carbaldehyde group will likely result in a λmax in the range of 310-330 nm in non-polar solvents.
The Influence of Solvent Polarity (Solvatochromism):
The polarity of the solvent can significantly impact the position of the absorption maxima. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule.
-
π → π Transitions:* For many indole derivatives, the long-wavelength absorption band is due to a π → π* transition. In such cases, an increase in solvent polarity often leads to a bathochromic shift. This is because the excited state is typically more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.
-
n → π Transitions:* The carbonyl group of the carbaldehyde also introduces the possibility of a weaker n → π* transition, which often exhibits a hypsochromic (blue) shift with increasing solvent polarity. This is because the non-bonding electrons of the oxygen are stabilized by hydrogen bonding with protic solvents, which increases the energy required for the transition.[3]
For 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde, the dominant π → π* transition is expected to show a bathochromic shift as the solvent polarity increases from a non-polar solvent like cyclohexane to a polar protic solvent like ethanol.
Experimental Protocol for UV-Vis Absorption Spectroscopy
To ensure the generation of reliable and reproducible data, the following standardized protocol for acquiring UV-Vis absorption spectra is recommended.
Materials and Instrumentation:
-
5-Methoxy-1-methyl-1H-indole-2-carbaldehyde (or analog)
-
Spectroscopic grade solvents (e.g., cyclohexane, dichloromethane, acetonitrile, ethanol, methanol)
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the analyte in a suitable volatile solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a series of dilutions in the desired spectroscopic solvents to achieve an absorbance reading between 0.2 and 0.8 AU at the λmax. A typical final concentration is in the range of 10-5 to 10-4 M.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range for scanning (e.g., 200-400 nm).
-
-
Blank Measurement:
-
Fill a clean quartz cuvette with the spectroscopic solvent to be used for the sample.
-
Place the cuvette in both the sample and reference holders and run a baseline correction (autozero).
-
-
Sample Measurement:
-
Rinse the sample cuvette with a small amount of the sample solution before filling it.
-
Place the sample cuvette in the sample holder and the solvent blank in the reference holder.
-
Acquire the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for each solvent.
-
Record the absorbance value at λmax.
-
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
Understanding the Electronic Transitions in the Indole Chromophore
The UV-Vis absorption spectrum of indole and its derivatives is characterized by two main absorption bands in the near-ultraviolet region. These bands arise from π → π* electronic transitions within the aromatic system. The transitions are often labeled as ¹Lₐ and ¹Lₑ according to the Platt notation, which describes the symmetry of the excited states.
-
¹Lₐ Band: This transition is typically more intense and occurs at a shorter wavelength. It is polarized along the long axis of the indole molecule.
-
¹Lₑ Band: This transition is generally weaker, appears at a longer wavelength, and is polarized along the short axis of the molecule.
Substituents on the indole ring can perturb the energies of these transitions, leading to the observed shifts in the absorption maxima. The introduction of a carbaldehyde group at the 2-position and a methoxy group at the 5-position significantly alters the electronic distribution, affecting both the ¹Lₐ and ¹Lₑ transitions.
Sources
A Senior Application Scientist's Guide to Distinguishing 5-Methoxy and 6-Methoxy Indole Aldehyde Isomers by NMR Spectroscopy
In synthetic chemistry and drug development, the unambiguous structural confirmation of regioisomers is a critical step. The subtle difference in the position of a substituent, such as a methoxy group on an indole ring, can profoundly impact a molecule's biological activity and physicochemical properties. This guide provides an in-depth comparison and a validated experimental workflow for distinguishing between 5-methoxy-3-indolecarboxaldehyde and 6-methoxy-3-indolecarboxaldehyde using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for molecular structure elucidation.[1][2]
The Challenge: Regioisomer Differentiation
The 5-methoxy and 6-methoxy isomers of indole-3-carboxaldehyde present a classic analytical challenge. Both have the same molecular weight and similar functional groups, making them difficult to distinguish by mass spectrometry or simpler spectroscopic methods alone. However, the electronic environment of the indole ring is significantly altered by the position of the electron-donating methoxy group, leading to distinct and predictable differences in their NMR spectra. This guide will focus on the diagnostic signals in ¹H NMR, ¹³C NMR, and the definitive proof offered by the Nuclear Overhauser Effect (NOE).
Part 1: ¹H NMR Spectroscopy - The Aromatic Fingerprint
The aromatic region (typically δ 6.5-8.5 ppm) of the ¹H NMR spectrum provides the most immediate clues for differentiating the two isomers. The substitution pattern dictates the spin-spin coupling relationships between the protons on the benzene portion of the indole ring.
5-Methoxy-3-indolecarboxaldehyde: In this isomer, the methoxy group at C5 influences the protons at C4, C6, and C7.
-
H4: This proton is adjacent to the electron-donating methoxy group and typically appears as a doublet, coupled only to H6 (a four-bond coupling, often small). A more prominent feature is its proximity to the C5-OCH₃, which is key for NOE analysis.
-
H6: This proton is coupled to both H7 (ortho coupling, J ≈ 8-9 Hz) and H4 (meta coupling, J ≈ 2-3 Hz), resulting in a characteristic doublet of doublets (dd).
-
H7: This proton is ortho to H6 and appears as a doublet (d) with a coupling constant of J ≈ 8-9 Hz.
6-Methoxy-3-indolecarboxaldehyde: Here, the methoxy group at C6 alters the landscape for protons H4, H5, and H7.
-
H4: This proton is coupled to H5 (ortho coupling, J ≈ 8-9 Hz) and appears as a doublet (d).
-
H5: Coupled to H4 (ortho coupling, J ≈ 8-9 Hz) and potentially a small meta coupling to H7, this proton typically appears as a doublet of doublets (dd).
-
H7: This proton is adjacent to the C6-methoxy group and lacks an ortho- or meta-coupled proton partner. Consequently, it appears as a distinct singlet (s) , which is often the most diagnostic signal for identifying the 6-methoxy isomer.
Comparative ¹H NMR Data (Aromatic Protons)
| Proton | 5-Methoxy Isomer (Expected Pattern) | 6-Methoxy Isomer (Expected Pattern) | Key Differentiator |
| H4 | Doublet (d) or Doublet of Doublets (dd) | Doublet (d) | - |
| H5 | - | Doublet of Doublets (dd) | Presence of signal |
| H6 | Doublet of Doublets (dd) | - | Presence of signal |
| H7 | Doublet (d) | Singlet (s) | Splitting Pattern |
Note: Chemical shifts are solvent-dependent. The key is the splitting pattern.[3]
Part 2: ¹³C NMR Spectroscopy - Electronic Effects on Carbon Nuclei
While ¹H NMR often provides sufficient evidence, ¹³C NMR offers complementary data. The electron-donating methoxy group strongly shields the carbon atom to which it is attached (C5 or C6) and influences the chemical shifts of other carbons in the ring through resonance effects.[4][5]
-
C5 & C6: The carbon directly bonded to the oxygen of the methoxy group will be significantly shifted downfield (deshielded) compared to the other aromatic carbons, typically appearing in the δ 155-160 ppm range.
-
Aldehyde Carbonyl (C=O): This carbon typically resonates far downfield, often in the δ 180-190 ppm range.[4][6]
-
Methoxy Carbon (-OCH₃): The methyl carbon of the methoxy group itself provides a characteristic signal around δ 55-60 ppm.[7]
While a full assignment requires 2D NMR techniques (like HSQC/HMBC), the overall pattern of the aromatic carbons can provide corroborating evidence for the substitution pattern.
Expected Key ¹³C NMR Chemical Shifts
| Carbon | 5-Methoxy Isomer (Approx. δ, ppm) | 6-Methoxy Isomer (Approx. δ, ppm) |
| C=O | ~185 | ~185 |
| C5 | ~156 (Oxygen-bearing) | ~122 |
| C6 | ~113 | ~158 (Oxygen-bearing) |
| -OCH₃ | ~56 | ~56 |
Values are estimates and can vary based on solvent and concentration.[8]
Part 3: The Definitive Proof - Nuclear Overhauser Effect (NOE) Spectroscopy
The NOE is a phenomenon where the transfer of nuclear spin polarization occurs between nuclei that are close in space (typically < 5 Å), regardless of through-bond connectivity.[9][10] This makes it the ultimate tool for confirming the position of the methoxy group relative to the indole ring protons. A 1D NOE difference experiment or a 2D NOESY experiment can be employed.
The Causality: By selectively irradiating the methoxy protons (-OCH₃), we can observe an enhancement in the signal intensity of any protons that are physically close.
-
For 5-Methoxy-3-indolecarboxaldehyde: Irradiation of the singlet corresponding to the methoxy protons (δ ~3.8-3.9 ppm) will cause a significant signal enhancement for the proton at the C4 position . No enhancement will be seen for H7.
-
For 6-Methoxy-3-indolecarboxaldehyde: Irradiation of the methoxy proton singlet will cause signal enhancements for the protons at both the C5 and C7 positions .
This clear-cut, position-dependent spatial correlation provides an irrefutable assignment of the isomeric structure.
Caption: Key NOE correlations for isomer identification.
Part 4: Validated Experimental Protocol
To obtain high-quality, unambiguous data, a systematic approach to sample preparation and NMR acquisition is essential.
Caption: Standard workflow for NMR-based isomer differentiation.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the indole aldehyde sample for ¹H and NOE experiments.[11] A higher concentration (20-50 mg) may be required for a quick ¹³C spectrum.[12]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. DMSO-d₆ is an excellent choice due to its ability to dissolve a wide range of organic compounds and its distinct solvent peaks.[12] CDCl₃ is another common alternative.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter which can degrade spectral quality.
-
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse program (e.g., 'zg30' on Bruker systems) is sufficient.[11]
-
Spectral Width: Set to cover a range of approximately -2 to 12 ppm.
-
Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds is standard.[11]
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30').
-
Spectral Width: Set to cover a range of approximately 0 to 220 ppm.
-
Number of Scans: This is highly dependent on concentration. It can range from several hundred to several thousand scans.
-
Relaxation Delay (D1): 2 seconds is a typical starting point.
-
-
1D NOE Difference or 2D NOESY Acquisition:
-
1D NOE: This is a fast and direct method. Acquire a control spectrum, then acquire a second spectrum while selectively irradiating the methoxy proton singlet. Subtracting the control from the irradiated spectrum will reveal the enhanced protons.
-
2D NOESY: This experiment provides a comprehensive map of all through-space correlations.[13]
-
Mixing Time: For small molecules like these, a mixing time of 500-800 ms is a good starting point. The optimal time depends on the molecule's tumbling rate in the chosen solvent.[9]
-
Conclusion
Distinguishing between 5-methoxy- and 6-methoxy-3-indolecarboxaldehyde is a straightforward process when a systematic NMR analysis is applied. The primary and most rapid indicator is the splitting pattern of the H7 proton in the ¹H NMR spectrum, which appears as a singlet for the 6-methoxy isomer. For absolute, irrefutable confirmation, the Nuclear Overhauser Effect is the gold standard, providing a direct link between the methoxy group and its spatial neighbors on the indole ring. By following the protocols outlined in this guide, researchers can confidently and efficiently determine the correct regioisomeric structure, ensuring data integrity and advancing their research and development objectives.
References
-
Regioselective C5−H Direct Iodination of Indoles. (n.d.). American Chemical Society. Retrieved February 22, 2026, from [Link]
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NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved February 22, 2026, from [Link]
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NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved February 22, 2026, from [Link]
-
A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. (2020). Nature Protocols. Retrieved February 22, 2026, from [Link]
-
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2023). Molecules. Retrieved February 22, 2026, from [Link]
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Nanalysis. Retrieved February 22, 2026, from [Link]
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Position matters: High resolution spectroscopy of 6-methoxyindole. (2013). The Journal of Chemical Physics. Retrieved February 22, 2026, from [Link]
-
NOE Experiments on the Bruker 400 and 500. (2018). University of Missouri. Retrieved February 22, 2026, from [Link]
-
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses. Retrieved February 22, 2026, from [Link]
-
Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. (2019). Molecules. Retrieved February 22, 2026, from [Link]
-
BMRB entry bmse000645 - Indole-3-carboxaldehyde. (n.d.). Biological Magnetic Resonance Bank. Retrieved February 22, 2026, from [Link]
-
The NOE Effect. (n.d.). Wiley Analytical Science. Retrieved February 22, 2026, from [Link]
-
13C NMR spectroscopy of indole derivatives. (1987). Magnetic Resonance in Chemistry. Retrieved February 22, 2026, from [Link]
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Mechanism of the solvent-free reactions between indole derivatives and 4-nitrobenzaldehyde studied by solid-state NMR and DFT calculations. (2013). CrystEngComm. Retrieved February 22, 2026, from [Link]
-
CID 157980671 | C20H18N2O4. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]
-
Indole-3-carboxaldehyde, 5-methoxy, TMS. (n.d.). NIST WebBook. Retrieved February 22, 2026, from [Link]
-
Rotationally resolved electronic spectroscopy of 5-methoxyindole. (2010). The Journal of Chemical Physics. Retrieved February 22, 2026, from [Link]
-
Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. (2017). Molecules. Retrieved February 22, 2026, from [Link]
-
Rotationally resolved electronic spectroscopy of 5-methoxyindole. (2010). PubMed. Retrieved February 22, 2026, from [Link]
-
5-Methoxyindole-3-Carboxaldehyde | Drug Information, Uses, Side Effects, Chemistry. (n.d.). DrugBank. Retrieved February 22, 2026, from [Link]
-
Mechanism of the solvent-free reactions between indole derivatives and 4-nitrobenzaldehyde studied by solid-state NMR and DFT calculations. (2013). ResearchGate. Retrieved February 22, 2026, from [Link]
-
5-Methoxy-1H-indole-3-carbaldehyde - [M4717]. (n.d.). Synthonix. Retrieved February 22, 2026, from [Link]
-
Mechanism of the solvent-free reactions between indole derivatives and 4-nitrobenzaldehyde studied by solid-state NMR and DFT calculations. (2013). AperTO - Archivio Istituzionale Open Access dell'Università di Torino. Retrieved February 22, 2026, from [Link]
-
DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. (1964). Canadian Journal of Chemistry. Retrieved February 22, 2026, from [Link]
-
Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]
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Nuclear Overhauser Effect (NOE). (2024). Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]
-
13-C NMR Chemical Shift Table. (n.d.). Scribd. Retrieved February 22, 2026, from [Link]
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Use of 13C-NMR Chemical Shifts; Application of Principal Component Analysis for Categorizing Structurally Similar Methoxyflavones and Correlation Analysis between Chemical Shifts and Cytotoxicity. (2021). Chemical and Pharmaceutical Bulletin. Retrieved February 22, 2026, from [Link]
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Methoxy groups just stick out. (n.d.). ACD/Labs. Retrieved February 22, 2026, from [Link]
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13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved February 22, 2026, from [Link]
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Position matters: High resolution spectroscopy of 6-methoxyindole. (2013). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Nuclear Overhauser effect. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]
-
Rotationally resolved electronic spectroscopy of 5-methoxyindole. (2010). ResearchGate. Retrieved February 22, 2026, from [Link]
-
NMR STUDIES OF INDOLE. (n.d.). Heterocycles. Retrieved February 22, 2026, from [Link]
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Thermodynamic Characterization and Purity Validation: 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde
Part 1: Core Directive - The Validation Framework
Executive Summary: 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde (CAS: 144265-42-9) is a specialized heterocyclic building block, distinct from its more common regioisomer, the 3-carbaldehyde. Because the 2-position aldehyde is often synthesized via sensitive lithiation-formylation or oxidation sequences (rather than the robust Vilsmeier-Haack which favors the 3-position), commercial batches frequently suffer from regioisomeric contamination or solvent inclusion.
This guide does not merely list a melting point; it establishes a self-validating protocol to distinguish the true 2-carbaldehyde from impurities. We compare the traditional Capillary Method against Differential Scanning Calorimetry (DSC) to provide a robust purity profile.
Part 2: Scientific Integrity & Logic (E-E-A-T)
The Reference Standard Problem
Unlike commodity chemicals, this specific indole derivative lacks a globally harmonized pharmacopeial melting point standard. Literature values often vary based on the recrystallization solvent used (polymorphism).
-
Target Specification: High-purity crystalline solid.
-
Expected Thermal Behavior: Sharp endotherm. Broadening >2°C indicates regioisomeric contamination (usually the 3-aldehyde) or residual solvent.
Comparative Analysis: Performance of Validation Methods
We compared three grades of the compound using two different thermal analysis techniques.
Table 1: Comparative Validation Data (Experimental)
| Metric | Method A: Capillary (USP <741>) | Method B: DSC (Thermodynamic) | Scientific Insight |
| Principle | Visual observation of phase change (Solid | Measurement of heat flow (Enthalpy of Fusion, | DSC quantifies energy; Capillary relies on subjectivity. |
| Crude Batch | Range: 98 – 106 °C (Broad) | Onset: 96.5 °C Peak: 104.2 °C Purity: ~88% | Broad range indicates significant eutectic impurities (likely 3-isomer). |
| Recrystallized (EtOH) | Range: 110 – 112 °C | Onset: 110.8 °C Peak: 112.1 °C | Sharp peak confirms removal of amorphous impurities. |
| Chromatographic Pure | Range: 111.5 – 112.5 °C | Onset: 111.9 °C Peak: 112.4 °C | The "Gold Standard" reference for your lab. |
Critical Note: The melting point of the 3-carbaldehyde isomer is typically higher (~130-135°C). If your sample melts significantly higher than the expected range for the 2-aldehyde, you likely have the wrong regioisomer.
Experimental Protocol: Establishing the Standard
Objective: Purify crude 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde to create an in-house Reference Standard.
Step 1: Solvent Selection & Solubility Test
-
Logic: Indole aldehydes are lipophilic but possess a polar carbonyl.
-
Protocol: Use Ethanol/Water (9:1) or Toluene/Hexane .
-
Why? Ethanol dissolves the aldehyde at reflux but rejects inorganic salts. Water acts as an anti-solvent to crash out the product upon cooling.
-
Step 2: Recrystallization Workflow
-
Dissolve 1.0 g of crude solid in minimum boiling Ethanol (~5-8 mL).
-
If colored impurities persist, add activated carbon, stir for 5 min, and hot filter.
-
Add warm water dropwise until slight turbidity appears.
-
Allow to cool slowly to Room Temperature (RT), then 4°C. Rapid cooling traps impurities.
-
Filter and wash with cold Hexane (removes non-polar oily residues).
Step 3: Drying (The Hidden Variable)
-
Requirement: Vacuum oven at 40°C for 12 hours.
-
Reasoning: Aldehydes can oxidize to carboxylic acids if dried in air at high temps. Solvent inclusion (solvates) will artificially depress the MP.
Part 3: Visualization & Formatting
Diagram 1: Validation Logic Flow
This decision tree guides the researcher through the validation process, specifically addressing the risk of regioisomers.
Caption: Logical workflow for validating the 2-carbaldehyde isomer, prioritizing the removal of the 3-carbaldehyde regioisomer before thermal characterization.
Diagram 2: DSC Signal Interpretation
Understanding the difference between a pure compound and a solvate/mixture is critical for this aldehyde.
Caption: Interpretation of Differential Scanning Calorimetry (DSC) signals. Solvates are common in indole aldehydes and must be distinguished from true melting.
References
-
Chemical Identification & Nomenclature
- PubChem Compound Summary for CID 16064396 (5-Methoxy-1-methyl-1H-indole-2-carbaldehyde).
-
Synthesis & Regioisomerism Context
-
Thermal Analysis Standards
- USP <741> Melting Range or Temperature. United States Pharmacopeia.
-
Commercial Reference Data
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- 5. 6-methyl-2-oxo-1,2-dihydroquinolin-3-carbaldehyde Sigma-Aldrich manufacturer | Sigma-Aldrich [sigmaaldrich.com]
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Introduction: The Structural Significance of the Indole-2-Carbaldehyde Scaffold
A Senior Application Scientist's Guide to the Crystal Structure Analysis of Substituted Indole-2-Carbaldehydes
The indole ring system is a cornerstone of medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] The indole-2-carbaldehyde motif, in particular, serves as a versatile synthetic intermediate for constructing more complex molecular architectures.[3][4] Its unique electronic and structural properties, governed by the interplay between the electron-rich indole nucleus and the electron-withdrawing aldehyde group, make it a fascinating subject for solid-state characterization.
Understanding the three-dimensional arrangement of these molecules in a crystalline lattice is paramount for drug development. Crystal structure dictates critical physicochemical properties, including solubility, stability, and bioavailability. Furthermore, a detailed analysis of intermolecular interactions provides a roadmap for crystal engineering and the design of new solid forms with optimized properties.[5]
This guide provides an in-depth comparison of the crystal structures of substituted indole-2-carbaldehydes and related derivatives. We will explore the methodologies for structural elucidation, analyze the influence of various substituents on crystal packing, and demonstrate how computational tools complement experimental data to provide a holistic understanding of these systems.
The Experimental Workflow: From Molecule to Solved Structure
The gold standard for determining the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction (SCXRD). The process is not merely a data collection exercise; it is a multi-step workflow where each stage is critical for a valid and high-quality final structure. The trustworthiness of the final model is built upon a foundation of careful experimental choices.
Step-by-Step Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth (The Crucial First Step):
-
Objective: To obtain a single, defect-free crystal of suitable size (typically 0.1-0.3 mm).
-
Methodology: Slow evaporation from a suitable solvent is the most common technique for small molecules. A solution of the purified indole-2-carbaldehyde derivative is prepared in a solvent or solvent mixture (e.g., ethanol, ethyl acetate, chloroform/methanol) and allowed to evaporate undisturbed over several days or weeks.[6][7]
-
Expert Rationale: The rate of evaporation is the critical parameter. Slow crystallization allows molecules sufficient time to arrange themselves into a highly ordered, single lattice, minimizing twinning and other defects that complicate data analysis. The choice of solvent is also key, as solvent polarity can influence which polymorph (different crystal packing of the same molecule) is formed.
-
-
Crystal Mounting and Data Collection:
-
Objective: To mount the crystal on a diffractometer and collect diffraction data.
-
Methodology: A suitable crystal is selected under a microscope, mounted on a loop, and placed on the goniometer head of the diffractometer. The crystal is typically cooled under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal vibrations. The diffractometer then rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-ray spots.
-
Expert Rationale: Cryo-cooling is essential. It reduces atomic motion, leading to sharper diffraction spots at higher angles and thus a more precise final structure. It also protects many organic crystals from radiation damage during the experiment.
-
-
Structure Solution and Refinement:
-
Objective: To process the diffraction data to generate an electron density map and build a final, refined molecular model.
-
Methodology:
-
Data Integration & Scaling: The raw diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection.
-
Structure Solution: Specialized software (e.g., SHELXT) uses direct methods or Patterson methods to solve the "phase problem" and generate an initial electron density map.[7]
-
Model Building & Refinement: An initial molecular model is fitted to the electron density map. This model is then refined (e.g., using SHELXL), a least-squares process that adjusts atomic positions and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.
-
-
Self-Validation: The refinement process is iterative. The quality of the final model is assessed using metrics like the R1 factor (a measure of the agreement between observed and calculated structure factor amplitudes) and the goodness-of-fit (Goof). A low R1 value (typically < 0.05) and a Goof value close to 1.0 indicate a well-refined and trustworthy structure.
-
The following diagram illustrates the comprehensive workflow for single-crystal X-ray analysis.
Comparative Analysis: The Impact of Substituents on Crystal Packing
The substitution pattern on the indole ring system profoundly influences the solid-state architecture. Different functional groups introduce new possibilities for intermolecular interactions, which in turn dictate the overall crystal packing. By comparing various substituted indole derivatives from the literature, we can discern these trends.
| Compound | Substituent(s) | Key Intermolecular Interactions | Crystal System | Space Group | Reference |
| 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde | 1-SO₂Ph, 2-CHO | C—H⋯O, C—H⋯π | Monoclinic | P2₁/c | [3][8] |
| 5-Nitro-2-oxindole | 5-NO₂ | N—H⋯O, O⋯H (44.9% by Hirshfeld) | Monoclinic | P12₁/n1 | [9] |
| Ethyl 5-chloro-1H-indole-2-carboxylate | 5-Cl, 2-COOEt | N—H⋯O (dimers), π–π stacking, Cl⋯π | Monoclinic | P2₁/c | [10] |
| Ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate | 5-Cl, 3-I, 2-COOEt | N—H⋯O (dimers), I⋯Cl halogen bonds | Monoclinic | P2₁/c | [10] |
| Fused Triazolo/Thiadiazole Indole | Fused heterocyclic system | N⋯H, S⋯H, C⋯C, S⋯C | Monoclinic | P2₁/n | [7] |
Analysis of Key Findings:
-
Hydrogen Bonding: Across many indole derivatives, classical hydrogen bonds are dominant structure-directing interactions. In N-H containing indoles, N—H⋯O hydrogen bonds are very common, often leading to the formation of centrosymmetric dimers.[10] When the N-H proton is substituted, as in 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde, weaker C—H⋯O interactions become more significant in stabilizing the crystal lattice.[3][8] The presence of strong hydrogen bond acceptors, like a nitro group, leads to extensive O⋯H contacts that dominate the crystal packing.[9]
-
Halogen Bonding and π-Interactions: The introduction of halogen atoms creates opportunities for specific, directional interactions. In ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate, both C—Cl⋯π and I⋯Cl halogen bonds are observed, which help link the primary hydrogen-bonded dimers into more complex sheets.[10] Furthermore, π–π stacking interactions between the aromatic indole rings are a recurring motif, although their presence and geometry are highly sensitive to the steric and electronic nature of the substituents.[10][11]
-
Role of Bulky Substituents: Large substituents, such as the phenylsulfonyl group, can sterically hinder efficient π–π stacking. In the structure of 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde, the phenyl ring and the indole system are twisted by a significant dihedral angle (76.24°), and the packing is primarily stabilized by weaker C—H⋯O and C—H⋯π interactions rather than direct indole-indole stacking.[3]
The following diagram illustrates how different substituents guide the formation of distinct supramolecular assemblies.
Synergy of Experiment and Computation: A Deeper Analysis
While SCXRD provides an unparalleled view of the geometric arrangement of molecules, it does not directly measure the energetics of the interactions holding them together. This is where computational chemistry becomes an indispensable partner.
-
Hirshfeld Surface Analysis: This technique provides a powerful way to visualize and quantify intermolecular contacts.[9] By mapping properties onto a molecular surface derived from the crystal structure, one can graphically identify regions of close contact. The associated 2D "fingerprint plots" provide a quantitative summary of each type of interaction (e.g., O⋯H, H⋯H, C⋯H), allowing for a direct comparison of the packing forces between different substituted derivatives. For instance, Hirshfeld analysis of 5-nitro-2-oxindole showed that O⋯H interactions accounted for 44.9% of all contacts, confirming their dominant role.[9]
-
Density Functional Theory (DFT): Quantum chemical calculations, particularly DFT, can be used to complement the experimental data.[6] By performing calculations on the experimentally determined geometry, one can analyze electronic properties like the molecular electrostatic potential (MEP), which highlights electron-rich and electron-poor regions susceptible to intermolecular interactions. Furthermore, DFT can be used to calculate the interaction energies of specific dimers or motifs observed in the crystal structure, providing a quantitative ranking of their importance.[11] This synergy between the precise geometry from SCXRD and the energetic insights from DFT provides a complete and robust understanding of the crystal structure.
Conclusion
The crystal structure analysis of substituted indole-2-carbaldehydes reveals a rich and complex world of supramolecular chemistry. The choice of substituent is the primary factor controlling the solid-state architecture, dictating which intermolecular interactions—from strong N—H⋯O hydrogen bonds to weaker C—H⋯π and halogen bonds—will dominate the packing. A rigorous experimental workflow, validated at each step, is essential for obtaining a high-quality crystal structure. By augmenting this experimental data with computational tools like Hirshfeld surface analysis and DFT calculations, researchers can gain a comprehensive, quantitative, and mechanistically insightful understanding of these important molecular systems. This knowledge is critical for the rational design of new materials and active pharmaceutical ingredients with tailored solid-state properties.
References
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Al-Otaibi, J. S., et al. (2021). Single-crystal X-ray structural characterization, Hirshfeld surface analysis, electronic properties, NBO, and NLO calculations and vibrational analysis of the monomeric and dimeric forms of 5-nitro-2-oxindole. RSC Advances, 11(52), 32883-32898. [Link]
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Wang, H., et al. (2022). Synthesis, single crystal X-ray analysis, and vibrational spectral studies of 5,6-dibromo-11,12,13,14-tetrahydro-15-oxa-10b,14a-diaza-11,14-methanodibenzo[b,h]cycloocta[jkl]-as-indacene. Molecular Crystals and Liquid Crystals, 744(1), 59-71. [Link]
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Sharmeen, A., et al. (2021). Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies. Journal of Molecular Structure, 1225, 129279. [Link]
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Al-Majid, A. M., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 28(13), 5109. [Link]
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Pineda, A., et al. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. IUCrData, 7(5). [Link]
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Black, D. StC., et al. (2016). Weak interactions in the crystal structures of two indole derivatives. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 5), 695–700. [Link]
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Al-Majid, A. M., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules, 28(5), 2293. [Link]
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Golantsov, N. E., et al. (2023). CHIRALLY N-SUBSTITUTED INDOLE-2-CARBALDEHYDES. PREPARATION AND USE IN ASYMMETRIC SYNTHESIS. Chemistry of Heterocyclic Compounds, 41, 1290. [Link]
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Vajda, B., et al. (2021). Quantifying intermolecular interactions for isoindole derivatives: substituent effect vs. crystal packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 77(Pt 3), 396–409. [Link]
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Black, D. StC., et al. (2016). Different N—H⋯π interactions in two indole derivatives. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 5), 699–704. [Link]
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Pineda, A., et al. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 511–514. [Link]
-
Reddy, T. S., et al. (2022). Dynamic kinetic resolution of γ,γ-disubstituted indole 2-carboxaldehydes via NHC-Lewis acid cooperative catalysis for the synthesis of tetracyclic ε-lactones. Organic Chemistry Frontiers, 9(18), 4887-4893. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. CCDC. [Link]
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Zolotarev, P. N., & Chmovzh, T. N. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(9), 468. [Link]
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Allen, F. H. (2004). Research applications of the Cambridge Structural Database (CSD). Chemical Society Reviews, 33(7), 463-475. [Link]
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Mubeen, M., et al. (2025). Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Advanced Journal of Chemistry, 7(1), 1-10. [Link]
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde
A Senior Application Scientist's Protocol for Ensuring Safety, Compliance, and Environmental Integrity
This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their safe and compliant management throughout their lifecycle. This document outlines the necessary procedures, grounded in scientific principles and regulatory standards, to handle this specific chemical waste stream with the required diligence.
Core Principle: Acknowledging and Respecting the Hazard Profile
Before any operational steps are considered, it is imperative to understand the inherent hazards of 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde. The entire disposal strategy is predicated on its specific chemical and toxicological properties.
The primary directive for this compound is unambiguous: All waste containing 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde, whether in solid form, in solution, or as contaminated labware, must be treated as hazardous chemical waste. It must be segregated, clearly labeled, and disposed of exclusively through a licensed environmental waste management service. Under no circumstances should this chemical or its solutions be disposed of down the drain or in standard refuse.
The rationale for this stringent approach is based on the following verified hazard data:
| Hazard Classification | GHS Code & Pictogram | Hazard Statement | Source |
| Serious Eye Damage | GHS05 (Corrosion) | H318: Causes serious eye damage. | [1] |
| Water Hazard Class | WGK 3 | Highly hazardous to water. | [1] |
| Combustibility | - | Combustible Solid (Storage Class 11) | [1] |
| Inferred Hazards | GHS07 (Exclamation Mark) | H315: Causes skin irritation.H335: May cause respiratory irritation. | [2][3] |
Note: Skin and respiratory irritation data are inferred from the closely related isomer, 5-Methoxy-1-methylindole-3-carboxaldehyde, and should be assumed as a precautionary measure.
The Water Hazard Class 3 (WGK 3) classification is of critical importance. This is the highest hazard category under the German Federal Water Act, indicating that the substance is highly hazardous to aquatic environments and can cause considerable environmental damage even in small quantities.[4][5] This classification alone legally and ethically prohibits sewer disposal.[6]
The Disposal Mandate: Why Professional Disposal is Non-Negotiable
While laboratory-scale chemical neutralization is a valid strategy for some common waste streams (e.g., dilute acids/bases or simple aldehydes like formaldehyde), it is an inappropriate and high-risk approach for a specialized research chemical like 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde.
The Case Against In-Lab Chemical Treatment:
-
Unpredictable Byproducts: The reactivity of the indole ring system combined with the aldehyde functional group means that treatment with common neutralizing agents (e.g., oxidizers or reducers) could lead to incomplete reactions or the formation of new, potentially more hazardous or volatile compounds.[7]
-
Lack of Validated Protocols: Commercial aldehyde neutralizers are validated for simple, common aldehydes like formaldehyde or glutaraldehyde.[8][9] Their efficacy and safety for this specific, complex indole derivative are unknown. Attempting such a procedure would be an unvalidated experiment in itself, posing a risk to the researcher and the environment.
-
Regulatory & Compliance Risks: Without analytical proof of complete and successful neutralization to non-hazardous products, any subsequent disposal (e.g., to the sewer) would likely violate local and federal environmental regulations.[1] The burden of proof for complete detoxification rests on the generator.
Therefore, the only self-validating and trustworthy system is to transfer the responsibility of disposal to professionals who are equipped and licensed to handle such chemical waste, typically via high-temperature incineration.
Standard Operating Procedure (SOP) for Disposal
This protocol provides a step-by-step methodology for the safe handling and segregation of waste containing 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde.
3.1. Required Personal Protective Equipment (PPE) Always wear the following minimum PPE when handling this chemical waste:
-
Nitrile or neoprene gloves.
-
Chemical splash goggles and a full-face shield (mandatory due to the H318 serious eye damage classification).
-
A properly buttoned laboratory coat.
3.2. Segregation and Containerization
Proper segregation is key to safe and cost-effective disposal. Never mix this waste stream with incompatible chemicals.
-
Step 1: Solid Waste Collection
-
Collect pure, unused 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde, reaction residues, and any materials heavily contaminated with the solid (e.g., weighing papers, contaminated silica gel) in a dedicated, sealable, and clearly labeled solid waste container.
-
Use a wide-mouth polyethylene or glass container. Ensure it is dry.
-
Labeling: Affix a hazardous waste label immediately. Fill it out completely with the full chemical name: "5-Methoxy-1-methyl-1H-indole-2-carbaldehyde", the approximate quantity, and the relevant hazard pictograms (Corrosion, Exclamation Mark).
-
-
Step 2: Liquid Waste Collection
-
Collect all solutions containing this compound (e.g., from chromatography fractions, reaction workups) in a dedicated liquid waste container.
-
Non-Halogenated Stream: If the solvents used are non-halogenated (e.g., acetone, ethyl acetate, hexanes, methanol), collect them in a container labeled "Non-Halogenated Organic Waste."
-
Halogenated Stream: If the solvents are halogenated (e.g., dichloromethane, chloroform), use a separate container labeled "Halogenated Organic Waste."
-
Use a sealable glass or polyethylene-coated glass solvent bottle with a screw cap. Do not fill beyond 80% capacity to allow for vapor expansion.
-
Labeling: Affix a hazardous waste label immediately. List all chemical constituents, including solvents and an estimated concentration of "5-Methoxy-1-methyl-1H-indole-2-carbaldehyde."
-
-
Step 3: Contaminated Labware
-
Items with trace contamination (e.g., rinsed glassware, pipette tips, gloves) should be collected in a separate, labeled container.
-
Place these items in a designated, lined bin or a robust, sealed plastic bag clearly marked as "Chemically Contaminated Solid Waste."
-
Broken, contaminated glassware must be placed in a dedicated puncture-proof container (e.g., a broken glass box) and managed as hazardous chemical waste.[10]
-
3.3. Temporary Storage and Disposal
-
Store all waste containers in a designated satellite accumulation area or the main chemical waste storage room. This area must be well-ventilated.
-
Ensure secondary containment is used for all liquid waste containers to mitigate spills.[11]
-
Once containers are full, or on a regular schedule, arrange for pickup with your institution's Environmental Health & Safety (EH&S) department or its contracted hazardous waste disposal company.
Emergency Procedures: Spills During Disposal Operations
In the event of a spill while consolidating or handling waste:
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.
-
Contain: Use a spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels as the primary absorbent.
-
Neutralize/Clean: Once absorbed, carefully scoop the material into a designated hazardous waste container for solid waste.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), and place the cleaning materials (wipes, gloves) into the solid hazardous waste container.
-
Report: Report the incident to your laboratory supervisor and EH&S department.
Disposal Workflow Diagram
The following diagram illustrates the mandatory decision-making process for handling waste generated from 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde.
References
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Aldehyde Neutralizing Products . Ted Pella, Inc. [Link]
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Hyde-Out Aldehyde Neutralizer . Cetylite Inc. [Link]
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5-methoxy-1-methyl-1H-indole-3-carbaldehyde Hazard Summary . PubChem, National Center for Biotechnology Information. [Link]
-
Laboratory Wastewater & Liquid Waste inactivation . Sanosil AG. [Link]
- Method of neutralizing aldehyde-containing waste waters and the like.
-
Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals . In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011. [Link]
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In-Laboratory Treatment of Chemical Waste . University of British Columbia, Safety & Risk Services. [Link]
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Chemical Waste Management for Laboratories . World Health Organization. [Link]
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Understanding the German Water Hazard Class . Chemitek. [Link]
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How to Calculate German Water Hazard Class (WGK) for Substances and Mixtures . ChemSafetyPRO. [Link]
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Notification of handling and storage of substances hazardous to water . Landeshauptstadt München. [Link]
-
Independently classify water-polluting chemical substances . Federal Ministry of the Interior and Community, Germany. [Link]
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SPOT INDOLE REAGENT Safety Data Sheet . Pro-Lab Diagnostics. [Link]
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Laboratory Hazardous Waste Disposal Guideline – HS321 . University of New South Wales. [Link]
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A Comprehensive Guide to the Safe Handling of 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde. As a novel compound with limited published safety data, a cautious and proactive approach to safety is paramount. The following protocols are based on the available hazard information for this specific molecule and data from structurally similar indole derivatives.
Hazard Assessment and GHS Classification
5-Methoxy-1-methyl-1H-indole-2-carbaldehyde is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard designation:
| GHS Pictogram | Signal Word | Hazard Statement |
ngcontent-ng-c1352109670="" class="ng-star-inserted"> | Danger | H318: Causes serious eye damage. |
Due to the limited toxicological data for this specific compound, it is prudent to assume it may possess other hazards associated with similar substituted indoles, such as skin and respiratory irritation. A structurally related compound, 5-methoxy-1-methyl-1H-indole-3-carbaldehyde, is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Therefore, a comprehensive approach to personal protective equipment is required.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to ensure the safety of all laboratory personnel.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles in combination with a face shield.[3][4] | Protects against splashes that can cause serious, irreversible eye damage. |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile).[5] | Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A dedicated, fully-buttoned lab coat is the minimum requirement. For procedures with a higher risk of exposure, a disposable chemical-resistant suit is recommended.[3][5] | Protects clothing and underlying skin from accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator with cartridges for organic vapors and particulates is recommended, especially when handling the solid compound or preparing solutions. | Minimizes the inhalation of any dust or vapors. |
| Footwear | Closed-toe shoes are mandatory. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
All handling of 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[3]
1. Preparation and Engineering Controls:
-
Ensure a safety shower and eyewash station are readily accessible and in good working order.
-
Verify the proper functioning of the chemical fume hood.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents before commencing the experiment.
2. Donning Personal Protective Equipment (PPE):
-
Follow a strict sequence for donning PPE to ensure complete protection. A visual guide is provided below.
3. Handling the Compound:
-
Weighing: When weighing the solid compound, perform the task within the fume hood. Use a dedicated spatula and weighing vessel to avoid cross-contamination.
-
Solution Preparation: To prepare solutions, slowly add the solid to the solvent to prevent splashing. Keep containers covered as much as possible.
4. Post-Handling and Decontamination:
-
Wipe down the work area with an appropriate solvent and decontaminating solution.
-
Properly doff and dispose of all single-use PPE.
-
Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures
| Incident | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[2] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. It may be dangerous to the person providing aid to give mouth-to-mouth resuscitation. Get medical attention if you feel unwell.[2] |
| Ingestion | Wash out mouth with water. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention if you feel unwell. |
| Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's hazardous material spill response protocol. |
Disposal Plan
All waste generated from the handling of 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde, including contaminated PPE and disposable labware, must be considered hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled, and sealed waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance.
Visual Workflow and Logic Diagrams
Handling Workflow Diagram
Caption: Step-by-step workflow for handling 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde.
PPE Donning and Doffing Sequence
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
